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  • Product: rac Dihydro Samidin
  • CAS: 21311-66-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of rac-Dihydrosamidin: A Technical Whitepaper

Executive Summary Dihydrosamidin (often evaluated in synthetic contexts as rac-dihydrosamidin) is a highly bioactive pyranocoumarin derivative belonging to the khellactone ester family. Naturally occurring in medicinal p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrosamidin (often evaluated in synthetic contexts as rac-dihydrosamidin) is a highly bioactive pyranocoumarin derivative belonging to the khellactone ester family. Naturally occurring in medicinal plants such as Phlojodicarpus sibiricus, Ammi visnaga, and Teucrium polium, this compound has garnered significant attention in modern pharmacognosy for its potent metabolic and antispasmodic properties[1][2][3]. This whitepaper provides an in-depth technical analysis of its chemical architecture, molecular weight validation, pharmacological signaling, and the self-validating analytical workflows required for its isolation and structural confirmation.

Chemical Identity and Structural Architecture

Dihydrosamidin is defined by a rigid coumarin backbone fused with a pyran ring, forming a dihydropyrano-chromen core. The structural complexity and pharmacological efficacy of the molecule are driven by its esterified functional groups: an acetate group and a highly lipophilic isovalerate (3-methylbutanoate) moiety attached at the 10 and 9 positions, respectively[1].

The precise molecular weight of 388.4 g/mol is a critical parameter for mass spectrometry validation and pharmacokinetic modeling[1][4].

Quantitative Physicochemical Data

The following table summarizes the core quantitative and structural data essential for analytical profiling:

PropertyValueSource
Chemical Name DihydrosamidinPubChem[1]
IUPAC Name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoatePubChem[1]
Molecular Formula C21H24O7PubChem[1]
Molecular Weight 388.4 g/mol PubChem[1]
Exact Mass 388.1522 DaPubChem[1]
CAS Registry Number 6005-18-1Molnova[4]
Structural Class Pyranocoumarin (Khellactone ester derivative)PubMed[2]

Pharmacological Signaling & Mechanism of Action

Recent in vitro studies have identified dihydrosamidin as a potent modulator of lipid metabolism. Specifically, it exhibits a pronounced inhibitory effect on triacylglycerol (TG) accumulation in 3T3-L1 preadipocytes[2].

Causality in Pharmacodynamics: The lipophilic nature of the isovalerate and acetate ester groups significantly enhances the molecule's cellular permeability. Once intracellular, dihydrosamidin modulates the transcriptional pathways responsible for adipogenesis. By downregulating the expression of key lipogenic enzymes, it prevents the phenotypic differentiation of preadipocytes into mature, lipid-storing adipocytes, thereby presenting a high potential for anti-obesity therapeutics[2].

Adipogenesis_Inhibition A rac-Dihydrosamidin (MW: 388.4 g/mol) B 3T3-L1 Preadipocytes A->B Cellular Permeation C Lipid Metabolism Modulation B->C Pathway Activation D Triacylglycerol (TG) Accumulation Blockade C->D Metabolic Shift E Anti-Obesity Phenotype D->E Efficacy

Fig 1. Mechanistic pathway of dihydrosamidin inhibiting adipogenesis in 3T3-L1 cells.

Experimental Workflows: Extraction and Structural Validation

To isolate dihydrosamidin from complex plant matrices (such as Phlojodicarpus sibiricus roots) and validate its 388.4 g/mol molecular weight, researchers must employ a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-QQQ-MS/MS) protocol[2]. The following methodology is designed as a self-validating system to eliminate isobaric false positives.

Step-by-Step Methodology

Phase 1: Matrix Disruption and Lipophilic Extraction

  • Protocol: Pulverize 1.0 g of dried root matrix. Extract using 40 mL of a Hexane/Ethanol (70:30, v/v) solvent system under ultrasonication for 30 minutes at room temperature.

  • Experimental Causality: The khellactone ester backbone of dihydrosamidin is highly lipophilic. Hexane acts as the primary partition phase for non-polar esterified coumarins, while the ethanol fraction disrupts hydrogen bonding within the plant's cellulosic matrix, ensuring maximum extraction yield without degrading the heat-sensitive ester bonds.

Phase 2: Chromatographic Resolution (UHPLC)

  • Protocol: Inject 5 µL of the filtered extract onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.8 µm). Utilize a mobile phase gradient consisting of Water (0.1% Formic Acid) and Acetonitrile.

  • Experimental Causality: The C18 stationary phase is selected because its hydrophobic alkyl chains interact strongly with the isovalerate and acetate moieties of dihydrosamidin, allowing it to be retained and resolved from highly polar matrix interferents (like flavonoids or free sugars). Formic acid is added to suppress the ionization of residual silanols on the column (sharpening the peak) and to act as a crucial proton donor for downstream mass spectrometry.

Phase 3: Tandem Mass Spectrometry (MS/MS) Validation

  • Protocol: Operate the Triple Quadrupole (QQQ) in Positive Electrospray Ionization (+ESI) mode. Monitor the precursor ion transition.

  • Self-Validating System: Dihydrosamidin (MW = 388.4 g/mol ) will protonate to form a distinct precursor ion at m/z 389.4 [M+H]+ . To self-validate the structural identity and prevent false positives from isobaric compounds, the Q2 collision cell applies 15-20 eV of collision energy. The subsequent collision-induced dissociation (CID) must yield signature product ions—specifically, the loss of the isovaleric acid group (-102 Da) resulting in a fragment at m/z 287.3 . If this specific transition (389.4 → 287.3) is absent, the system automatically flags the peak as an interference, ensuring absolute structural confirmation[2].

LCMS_Workflow N1 Plant Matrix (P. sibiricus) N2 Lipophilic Extraction (Hexane/EtOH) N1->N2 Disruption N3 UHPLC Separation (C18 Stationary Phase) N2->N3 Crude Extract N4 ESI-QQQ-MS/MS (+ESI Ionization) N3->N4 Eluent N5 Structural Confirmation (m/z 389.4 -> 287.3) N4->N5 CID Fragmentation

Fig 2. Step-by-step analytical workflow for the extraction and LC-MS/MS profiling of dihydrosamidin.

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Exploratory

Pharmacodynamics and In Vitro Mechanisms of rac-Dihydrosamidin: A Technical Guide

Executive Summary rac-Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) is a bioactive dihydropyranocoumarin predominantly isolated from Apiaceae species such as Phlojodicarpus sibiricus and Ammi visnaga. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac-Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) is a bioactive dihydropyranocoumarin predominantly isolated from Apiaceae species such as Phlojodicarpus sibiricus and Ammi visnaga. As a racemic mixture, its stereochemical complexity allows for broad-spectrum pharmacological interactions. Recent high-throughput profiling has identified rac-dihydrosamidin (rac-DHS) as a potent modulator of lipid metabolism, redox homeostasis, and vascular dynamics. This whitepaper details its core mechanisms of action and provides self-validating in vitro protocols for robust preclinical evaluation.

Core In Vitro Mechanisms of Action

Anti-Adipogenic Signaling and Lipid Metabolism

In 3T3-L1 preadipocyte models, rac-DHS demonstrates profound anti-obesity potential by inhibiting triacylglycerol (TG) accumulation ()[1]. Causally, the highly lipophilic pyranocoumarin scaffold of rac-DHS enables it to partition efficiently across the plasma membrane, where it disrupts the early transcriptional cascade of adipogenesis. By downregulating key lipogenic enzymes, rac-DHS prevents the phenotypic maturation of preadipocytes into lipid-laden adipocytes.

Adipogenesis DHS rac-Dihydrosamidin Adipogenesis Adipocyte Differentiation (3T3-L1 Cells) DHS->Adipogenesis Inhibits Lipogenesis Lipogenic Enzymes (FAS, ACC) Adipogenesis->Lipogenesis Downregulates TG Triacylglycerol Accumulation Lipogenesis->TG Reduces Inhibition Inhibition of Lipid Droplets TG->Inhibition Phenotypic Outcome

Fig 1: rac-Dihydrosamidin in vitro inhibition of 3T3-L1 adipogenesis and lipid accumulation.

Neuroprotection and Redox Homeostasis

In neuronal models subjected to oxidative stress, rac-DHS acts as a metabolic rescuer. It does not merely scavenge free radicals chemically; rather, it upregulates endogenous antioxidant defense systems, specifically superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) ()[2]. Concurrently, it modulates energy metabolism by enhancing pyruvate kinase activity, ensuring sustained ATP production during hypoxic or oxidative stress events.

Calcium Channel Modulation (Vascular Dynamics)

In vascular smooth muscle cells, rac-DHS—often studied alongside its structural analog visnadin—functions as a calcium channel modulator ()[3]. By inhibiting the influx of extracellular Ca²⁺, it prevents the activation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.

Anti-Viral (HIV-1) Activity

Derivatives of the khellactone scaffold related to dihydrosamidin exhibit potent in vitro anti-HIV activity. The stereochemistry of the pyranocoumarin ring is critical; specific enantiomers fit into hydrophobic clefts of viral targets, demonstrating stereospecific inhibition of viral replication in H9 lymphocytes ()[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that measuring a single endpoint is insufficient for mechanistic validation. The following protocols are designed as self-validating systems , incorporating orthogonal checks to prevent false-positive interpretations.

Protocol A: 3T3-L1 Adipogenesis Inhibition Assay

Rationale for Self-Validation: Measuring TG reduction alone is prone to false positives if the compound is merely cytotoxic. This protocol employs a parallel MTT viability assay and normalizes TG content to total protein to guarantee that lipid reduction is a true metabolic shift, not an artifact of cell death.

  • Preadipocyte Seeding & Expansion:

    • Action: Seed 3T3-L1 preadipocytes in 6-well plates at 5×10⁴ cells/well in DMEM supplemented with 10% Bovine Calf Serum (BCS).

    • Causality: BCS maintains the cells in an undifferentiated state until 100% confluence is reached, which is a strict prerequisite for contact inhibition and subsequent clonal expansion.

  • Induction of Differentiation (Day 0):

    • Action: 48 hours post-confluence, switch to differentiation medium (DMEM + 10% FBS + 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).

    • Causality: IBMX (cAMP elevator) and Dexamethasone (glucocorticoid receptor agonist) synergistically activate C/EBPβ and C/EBPδ, the master transcription factors that trigger the adipogenic program.

  • rac-DHS Treatment & Parallel Controls:

    • Action: Co-administer rac-DHS (10–50 µg/mL) alongside the differentiation medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-O-caffeoylquinic acid at 10 µg/mL).

    • Causality: 0.1% DMSO ensures the solvent does not artificially induce stress, while the positive control validates the assay's sensitivity to known anti-adipogenic agents.

  • Orthogonal Validation (Viability & Normalization):

    • Action: On Day 8, perform an MTT assay on a parallel plate. For the primary plate, lyse cells, measure total triglycerides using a colorimetric kit, and normalize to total protein using a BCA assay.

    • Causality: Normalizing TG to protein concentration mathematically eliminates variations caused by minor differences in cell proliferation, ensuring the data reflects true intracellular lipid density.

Protocol B: In Vitro Neuroprotective & Oxidative Stress Profiling

Rationale for Self-Validation: Assessing neuroprotection requires distinguishing between direct chemical ROS scavenging and the biological upregulation of enzymatic pathways. This workflow isolates enzymatic activity from direct chemical quenching.

Workflow Seed Seed SH-SY5Y Cells (96-well plate) Pretreat Pre-treat with rac-DHS (10-80 µM, 24h) Seed->Pretreat 24h Incubation Challenge H2O2 Challenge (Induce Oxidative Stress) Pretreat->Challenge 2h Exposure Assay1 DCFDA Assay (Measure ROS) Challenge->Assay1 Pathway A Assay2 Enzyme Kits (SOD, CAT, GPx) Challenge->Assay2 Pathway B Validate Cell Viability (MTT Orthogonal Check) Challenge->Validate Pathway C

Fig 2: Self-validating in vitro workflow for assessing rac-DHS neuroprotective efficacy.

  • Neuronal Cell Culture & Pre-treatment:

    • Action: Seed SH-SY5Y neuroblastoma cells. Pre-treat with rac-DHS (10-80 µM) for 24 hours prior to stress induction.

    • Causality: A 24-hour pre-treatment window is strictly required to allow the transcriptional upregulation and translation of endogenous antioxidant enzymes (SOD, CAT) before the oxidative insult occurs.

  • Oxidative Challenge:

    • Action: Expose cells to 200 µM H₂O₂ for 2 hours.

    • Causality: H₂O₂ rapidly diffuses across the membrane, generating hydroxyl radicals via the Fenton reaction, creating a standardized, reproducible oxidative stress environment.

  • Multiplexed Output Measurement:

    • Action: Quantify intracellular ROS using H₂DCFDA fluorescence. In parallel lysates, measure SOD and GPx specific activity using kinetic colorimetric assays.

    • Causality: If ROS is low but SOD/GPx activity is unchanged, the compound is merely a direct chemical scavenger. If SOD/GPx activity is elevated, rac-DHS acts as a true biological metabolic modulator.

Quantitative Data Summaries

The following table synthesizes the quantitative benchmarks for rac-DHS across various in vitro models, providing reference points for assay development.

Target SystemAssay / Cell ModelEffective ConcentrationKey Quantitative Outcome
Adipogenesis 3T3-L1 Preadipocytes50 µg/mLTG reduced from ~812.8 to ~526.4 µg/mg protein.
Neuroprotection Neuronal Lysates (Stress Model)10 - 80 µMSignificant reduction in Malondialdehyde (MDA); Elevated SOD/CAT specific activity.
Vasodilation Smooth Muscle CellsVariableDose-dependent modulation of Ca²⁺ influx; enhanced smooth muscle relaxation.
Anti-Viral H9 Lymphocytes (HIV-1)< 10 µM (Derivatives)Sub-micromolar EC₅₀ values for specific stereoisomers (e.g., DCK analogs).

References

  • Title: Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin Source: PubMed Central (PMC) / Molecules URL: [Link]

  • Title: Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury Source: ResearchGate URL: [Link]

  • Title: Anti-AIDS Agents. 37. Synthesis and Structure−Activity Relationships of (3'R,4'R)-(+)-cis-Khellactone Derivatives as Novel Potent Anti-HIV Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacological Properties and Pharmacokinetics of rac-Dihydro-samidin

For Researchers, Scientists, and Drug Development Professionals Abstract rac-Dihydro-samidin, a racemic mixture of a naturally derived khellactone coumarin, represents a compelling scaffold for drug discovery, stemming f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Dihydro-samidin, a racemic mixture of a naturally derived khellactone coumarin, represents a compelling scaffold for drug discovery, stemming from a class of compounds known for a wide array of biological activities. This technical guide provides a comprehensive analysis of the anticipated pharmacological properties and pharmacokinetic profile of rac-dihydro-samidin, based on current scientific literature on its parent compound, samidin, and the broader family of khellactone derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its potential mechanisms of action, metabolic fate, and the experimental methodologies required for its preclinical evaluation.

Introduction: The Therapeutic Potential of Khellactone Coumarins

Coumarins are a significant class of naturally occurring compounds with diverse and potent pharmacological activities.[1][2] Within this family, khellactones, and specifically their dihydrogenated derivatives like dihydro-samidin, have garnered attention for their therapeutic potential in a range of disease areas.[3][4] Dihydro-samidin is a derivative of samidin, a coumarin found in plants such as Ammi visnaga and Seseli resinosum.[1][2][5] The parent compound, samidin, has demonstrated notable anti-inflammatory properties.[5][6] Khellactone derivatives, as a class, are recognized for their anti-hypertensive, anti-HIV, and anti-inflammatory effects.[4][7]

This guide will focus on the racemic mixture, rac-dihydro-samidin, providing a detailed exploration of its expected pharmacological activities and pharmacokinetic characteristics. Understanding these properties is crucial for the rational design of future preclinical and clinical studies.

Pharmacological Properties of rac-Dihydro-samidin

The pharmacological effects of rac-dihydro-samidin are predicted based on the activities of its parent compound, samidin, and other closely related khellactone derivatives. The primary anticipated activity is potent anti-inflammatory action.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of samidin, and by extension dihydro-samidin, are attributed to the suppression of key pro-inflammatory signaling pathways.[5] Specifically, samidin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of numerous inflammatory mediators.[5][6]

The proposed mechanism involves the inhibition of p38 and JNK activation, which are upstream kinases in the signaling cascade leading to NF-κB and AP-1 activation.[5] By suppressing these pathways, dihydro-samidin is expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38_JNK p38/JNK TAK1->p38_JNK IKK IKK Complex TAK1->IKK AP1 AP-1 p38_JNK->AP1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) AP1->Inflammatory_Genes IkB IκB IKK->IkB inhibits NFkB NF-κB NFkB->Inflammatory_Genes DihydroSamidin rac-Dihydro-samidin DihydroSamidin->p38_JNK inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of rac-dihydro-samidin.
Other Potential Pharmacological Activities

Based on the broader class of khellactone derivatives, rac-dihydro-samidin may exhibit other biological activities that warrant investigation:

  • Antiviral Activity: Certain khellactone derivatives have demonstrated potent anti-HIV activity.[4][8] The stereochemistry at the 3' and 4' positions of the khellactone skeleton is critical for this activity, suggesting that the individual enantiomers of rac-dihydro-samidin may have different potencies.[8]

  • Cardiovascular Effects: Khellactone derivatives have been investigated for their anti-hypertensive properties.[4][7]

  • Antitumor Activity: Some novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives have shown inhibitory activity against human cancer cell lines.[3]

Potential Activity Target/Mechanism Supporting Evidence
Anti-inflammatoryInhibition of NF-κB and AP-1 pathwaysStudies on samidin[5][6]
Anti-HIVInhibition of HIV replicationStudies on (+)-cis-khellactone derivatives[8]
Anti-hypertensiveCalcium channel antagonism (potential)General activity of khellactone derivatives[4][7]
AnticancerCytotoxicity against cancer cell linesStudies on synthetic khellactone derivatives[3]

Table 1: Summary of Potential Pharmacological Activities of rac-Dihydro-samidin

Pharmacokinetics of rac-Dihydro-samidin

The pharmacokinetic profile of rac-dihydro-samidin is anticipated to be similar to other khellactone derivatives, which are characterized by good absorption but extensive metabolism.[7]

Absorption

Khellactone derivatives are generally lipophilic, which facilitates their absorption across biological membranes.[7] The LogP value for dihydrosamidin is calculated to be 3.2, suggesting good membrane permeability.[1]

Distribution

Due to its lipophilicity, rac-dihydro-samidin is expected to have a relatively large volume of distribution.

Metabolism

Extensive first-pass metabolism is a hallmark of khellactone derivatives and is expected to be a major determinant of the oral bioavailability of rac-dihydro-samidin.[4][7] The primary metabolic pathways are likely to include:

  • Hydrolysis: The ester linkages at the 3' and 4' positions are susceptible to hydrolysis by carboxylesterases.[7]

  • Oxidation: Cytochrome P450 enzymes, particularly CYP3A, are likely involved in the oxidative metabolism of the coumarin core.[7]

  • Glucuronidation: Phase II conjugation with glucuronic acid is another potential metabolic route.[7]

The stereochemistry of the molecule can influence the rate and pathway of metabolism, potentially leading to different pharmacokinetic profiles for the individual enantiomers of rac-dihydro-samidin.[7]

Excretion

The metabolites of rac-dihydro-samidin are expected to be more polar than the parent compound and will likely be excreted in the urine and feces.

Parameter Predicted Characteristic Rationale/Supporting Evidence
Absorption GoodHigh lipophilicity (LogP ~3.2)[1][7]
Bioavailability (Oral) PoorExtensive first-pass metabolism[4][7]
Metabolism ExtensiveHydrolysis, Oxidation (CYP3A), Glucuronidation[7]
Distribution WideHigh lipophilicity
Excretion Renal and fecalExcretion of polar metabolites

Table 2: Predicted Pharmacokinetic Properties of rac-Dihydro-samidin

Experimental Protocols for Preclinical Evaluation

To empirically determine the pharmacological and pharmacokinetic properties of rac-dihydro-samidin, a series of in vitro and in vivo experiments are necessary.

In Vitro Pharmacological Assessment

Objective: To determine the inhibitory effect of rac-dihydro-samidin on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate and treat with varying concentrations of rac-dihydro-samidin for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals and measure absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Pre-treat cells with rac-dihydro-samidin for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the supernatant and mix with Griess reagent.

    • Measure absorbance at 540 nm to quantify nitrite concentration.

  • Cytokine Measurement (ELISA):

    • Measure the concentration of TNF-α in the cell culture supernatant using a commercially available ELISA kit.

  • Western Blot Analysis:

    • Lyse the cells and perform western blotting to analyze the protein expression levels of iNOS, COX-2, and the phosphorylation of p38, JNK, and IκB.

G cluster_0 In Vitro Anti-inflammatory Workflow A RAW 264.7 Cell Culture B Treatment with rac-Dihydro-samidin & LPS A->B C MTT Assay (Cell Viability) B->C D Griess Test (NO Production) B->D E ELISA (TNF-α Levels) B->E F Western Blot (Protein Expression) B->F

Figure 2: Workflow for in vitro anti-inflammatory assessment.
In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of rac-dihydro-samidin in a rodent model (e.g., Sprague-Dawley rats) after intravenous and oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Drug Administration:

    • Intravenous (IV) group: Administer rac-dihydro-samidin (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) group: Administer rac-dihydro-samidin (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of rac-dihydro-samidin in plasma.

    • Use a suitable internal standard.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software (e.g., WinNonlin).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G cluster_1 In Vivo Pharmacokinetic Workflow A Animal Dosing (IV and Oral) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Parameter Calculation D->E

Figure 3: Workflow for in vivo pharmacokinetic study.

Conclusion and Future Directions

rac-Dihydro-samidin, as a member of the khellactone coumarin family, holds significant promise as a lead compound for the development of new therapeutics, particularly in the area of inflammatory diseases. Its predicted mechanism of action, involving the suppression of NF-κB and AP-1 signaling, provides a strong rationale for its anti-inflammatory potential. However, the anticipated poor oral bioavailability due to extensive first-pass metabolism presents a key challenge for its development as an oral drug.

Future research should focus on:

  • Chiral Separation and Enantiomer-Specific Activity: Separating the racemic mixture and evaluating the pharmacological and pharmacokinetic properties of the individual enantiomers is crucial, as stereochemistry is known to play a significant role in the activity of khellactone derivatives.

  • Metabolite Identification and Activity: Identifying the major metabolites of rac-dihydro-samidin and assessing their biological activity will provide a more complete understanding of its in vivo effects.

  • Formulation Strategies: Investigating novel drug delivery systems, such as nanoformulations, could help to improve the oral bioavailability of rac-dihydro-samidin.

  • In Vivo Efficacy Studies: Following promising in vitro results, conducting in vivo efficacy studies in relevant animal models of inflammatory diseases will be essential to validate its therapeutic potential.

This technical guide provides a solid foundation for the continued investigation of rac-dihydro-samidin. Through rigorous preclinical evaluation, the full therapeutic potential of this promising natural product scaffold can be elucidated.

References

  • Zeng, H., et al. (2016). Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review. Molecules, 21(3), 314. [Link]

  • Chen, C. H., et al. (1999). Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents. Journal of Medicinal Chemistry, 42(15), 2847-2857. [Link]

  • Wang, Z., et al. (2013). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Molecules, 18(4), 4245-4258. [Link]

  • Zeng, H., et al. (2016). Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review. Molecules, 21(3), 314. [Link]

  • Lee, J. Y., et al. (2014). Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells. Journal of Microbiology and Biotechnology, 24(11), 1547-1554. [Link]

  • PubChem. (n.d.). Dihydrosamidin. [Link]

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Exploratory

In Vivo Biological Activity of rac-Dihydrosamidin: A Comprehensive Technical Guide

Executive Summary rac-Dihydrosamidin (DHS) —chemically identified as khellactone 3′-O-isovaleroyl-4′-O-acetyl ester—is a naturally occurring pyranocoumarin predominantly synthesized in the Apiaceae family, including Phlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac-Dihydrosamidin (DHS) —chemically identified as khellactone 3′-O-isovaleroyl-4′-O-acetyl ester—is a naturally occurring pyranocoumarin predominantly synthesized in the Apiaceae family, including Phlojodicarpus komarovii, Phlojodicarpus sibiricus, and Ammi visnaga. While historically overshadowed by simpler coumarins, recent high-performance liquid chromatography-mass spectrometry (HPLC-MS) profiling has revealed DHS as a pleiotropic therapeutic agent[1].

This technical whitepaper synthesizes the in vivo biological activities of DHS, focusing on its three primary pharmacological domains: neuroprotection during ischemia-reperfusion , metabolic regulation of adipogenesis , and coronary vasodilation . By mapping out the causality behind its mechanisms of action and providing self-validating experimental protocols, this guide serves as a foundational blueprint for translating DHS into preclinical development pipelines.

Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion

The most profound in vivo activity of DHS is its ability to salvage neuronal tissue during ischemic stroke and subsequent reperfusion. The pathophysiology of cerebral ischemia is driven by a biphasic cascade: an initial energy failure (anaerobic shift) followed by a catastrophic oxidative burst upon reperfusion.

In vivo models demonstrate that systemic administration of DHS (80 mg/kg) fundamentally alters this trajectory[2]. DHS acts as a metabolic modulator, enhancing the activity of key oxidative phosphorylation enzymes (NADH dehydrogenase and succinate dehydrogenase) and glycolysis regulators (pyruvate kinase)[2]. This prevents the toxic accumulation of lactate. Concurrently, DHS fortifies the endogenous antioxidant defense system, restoring Superoxide Dismutase (SOD) and Glutathione (GSH) levels to suppress lipid peroxidation (measured via Malondialdehyde, MDA)[2].

Mechanistic Pathway Visualization

G cluster_energy Energy Metabolism cluster_redox Redox Homeostasis cluster_neuro Neuroplasticity & Survival DHS rac-Dihydrosamidin (DHS) In Vivo Administration PK Pyruvate Kinase (PK) DHS->PK Upregulates SOD SOD, GPx & Catalase DHS->SOD Enhances VEGFA VEGF-A Expression DHS->VEGFA Stimulates Lactate Lactate Accumulation PK->Lactate Prevents NSE Serum NSE Lactate->NSE Cellular Stress MDA Malondialdehyde (MDA) SOD->MDA Suppresses MDA->NSE Membrane Damage Survival Neuronal Survival VEGFA->Survival Promotes NSE->Survival Indicates Death

Fig 1. Mechanistic pathway of DHS-mediated neuroprotection during ischemia-reperfusion injury.

Quantitative Biomarker Shifts

To establish a self-validating data framework, the following table summarizes the quantitative biochemical shifts observed in rat brain homogenates and serum post-DHS administration.

Table 1: Biochemical Impact of DHS (80 mg/kg) in BCCAO Models

Biomarker CategorySpecific AnalyteIschemia-Reperfusion (Control)DHS-Treated (80 mg/kg)Mechanistic Implication
Neuronal Integrity Neuron-Specific Enolase (NSE)Severely ElevatedSignificantly ReducedPreservation of neuronal cell membranes
Oxidative Stress Malondialdehyde (MDA)HighSuppressedMitigation of lipid peroxidation
Antioxidant Capacity Superoxide Dismutase (SOD)DepletedRestoredNeutralization of reperfusion superoxide radicals
Energy Metabolism LactateAccumulatedDecreasedPrevention of anaerobic glycolytic shift
Neuroplasticity VEGF-ABaselineUpregulatedPromotion of post-ischemic angiogenesis
Protocol 1: In Vivo Ischemia-Reperfusion Model (BCCAO)

This protocol utilizes the Bilateral Common Carotid Artery Occlusion (BCCAO) method to validate DHS efficacy.

  • Subject Preparation & Grouping: Utilize adult male Wistar rats. Causality: Wistar rats possess a well-characterized, consistent cerebrovascular anatomy that is highly susceptible to global ischemia, making them the ideal translational model.

  • Prophylactic Administration: Administer DHS (80 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to surgery. Causality: Pre-loading the systemic circulation ensures that therapeutic concentrations of the lipophilic DHS molecule cross the blood-brain barrier prior to the ischemic insult.

  • Surgical Occlusion (Ischemia): Isolate and clamp both common carotid arteries using atraumatic microvascular clips for exactly 30 minutes. Causality: Transient occlusion of both arteries reliably induces global cerebral ischemia, simulating the pathophysiological cascade of clinical cardiac arrest.

  • Reperfusion Phase: Remove the clips to re-establish blood flow. Causality: The sudden reintroduction of oxygen triggers the oxidative burst (reperfusion injury), which is the primary target of DHS's antioxidant mechanism.

  • Biochemical Harvesting & Validation: At 24 hours post-reperfusion, collect blood serum and harvest brain tissue. Quantify serum NSE via ELISA. Causality: NSE is a strictly cytosolic protein; its leakage into the serum acts as a self-validating, highly specific quantitative marker for the extent of neuronal lysis[1].

Anti-Obesity and Lipid Metabolism Regulation

Beyond neuroprotection, DHS exhibits potent regulatory effects on lipid metabolism. Structure-activity relationship (SAR) studies indicate that the specific stereochemistry and esterification of khellactone derivatives dictate their metabolic efficacy. DHS, featuring 3′-O-isovaleroyl and 4′-O-acetyl ester groups, demonstrates superior anti-adipogenic activity compared to unsubstituted or glucoside derivatives[3].

In vivo and in vitro assessments reveal that DHS significantly inhibits the accumulation of triacylglycerols in differentiating preadipocytes[4]. This validates the ethnopharmacological use of Phlojodicarpus sibiricus root extracts in managing metabolic disorders and obesity.

Protocol 2: Adipogenesis Inhibition Assay

A standardized workflow for quantifying DHS-mediated lipid regulation.

  • Cell Culturing: Seed 3T3-L1 murine preadipocytes in a controlled environment. Causality: 3T3-L1 cells are the gold-standard in vitro model, as they reliably differentiate from fibroblasts into mature, lipid-storing adipocytes.

  • Differentiation Induction: Treat confluent cells with a hormonal cocktail of Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin. Causality: This specific combination forces the cells to enter the adipogenic program by hyper-activating the PPARγ signaling pathway.

  • DHS Co-Incubation: Introduce DHS at graded concentrations (e.g., 10, 20, 50 µg/mL) alongside the differentiation media. Causality: Co-incubation determines if DHS can competitively or allosterically inhibit the lipogenic enzymes during the critical phase of lipid droplet formation.

  • Oil Red O Staining & Quantification: Fix the cells and stain with Oil Red O. Elute the retained dye with isopropanol and measure absorbance at 500 nm. Causality: Oil Red O specifically intercalates into neutral triglycerides. Spectrophotometric measurement provides a self-validating, direct quantification of the total lipid burden[3].

Cardiovascular and Spasmolytic Dynamics

DHS also plays a critical role in cardiovascular pharmacology. Extracted historically from Ammi visnaga alongside visnadin and samidin, DHS exerts pronounced coronary vasodilatory effects[5].

In vivo canine models have demonstrated that intravenous or intramuscular administration of DHS effectively normalizes the electrocardiogram (ECG) of ischemic myocardia[6].

  • Mechanism of Action: DHS improves blood supply to coronary smooth muscles by acting as a spasmolytic agent. Crucially, it dilates the coronary arteries without inducing tachycardia or significantly altering systemic blood pressure[6]. This targeted smooth muscle relaxation is likely mediated through calcium channel antagonism, a common feature of complex pyranocoumarins.

Conclusion and Translational Outlook

rac-Dihydrosamidin (DHS) is a highly potent, multifaceted pyranocoumarin. Its ability to simultaneously modulate energy metabolism, quench oxidative stress, and regulate lipid accumulation positions it as a high-value candidate for drug development targeting ischemic stroke, coronary insufficiency, and metabolic syndrome. Future preclinical efforts should focus on optimizing its pharmacokinetic profile and conducting advanced toxicological screenings to pave the way for human clinical trials.

References

  • Toropova, A. A., et al. "Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury." ResearchGate. 1

  • Khandy, M. T., et al. "Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin." PMC (NIH). 3

  • Abdel-Aal, E.A., et al. "Ammi Visnaga L., a Potential Medicinal Plant: A Review." Semantic Scholar. 6

  • Encyclopedia MDPI. "Ammi Visnaga L. - Topic Review." Encyclopedia.pub. 5

Sources

Foundational

Isolation, Chemophenetics, and Pharmacological Profiling of Dihydrosamidin: A Technical Guide to Angular Pyranocoumarins

Executive Summary Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) is a highly bioactive angular dihydropyranocoumarin predominantly synthesized by select species within the Apiaceae family. As modern phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) is a highly bioactive angular dihydropyranocoumarin predominantly synthesized by select species within the Apiaceae family. As modern pharmacognosy pivots toward plant-derived therapeutics for metabolic and neurodegenerative disorders, dihydrosamidin has emerged as a high-value target due to its profound antiobesity, neuroprotective, and cholinesterase-inhibitory properties.

A critical challenge in the isolation of khellactone esters is their stereochemical fragility. Improper extraction techniques frequently induce acyl migration and epimerization, resulting in the formation of inactive rac-dihydrosamidin (racemic mixtures) rather than the highly active, naturally occurring stereoisomer. This whitepaper provides a comprehensive, self-validating framework for the identification, extraction, and pharmacological evaluation of dihydrosamidin, emphasizing the mechanistic rationale required to preserve its structural integrity.

Chemophenetics and Primary Botanical Sources

Pyranocoumarins are a rare subclass of coumarins restricted almost exclusively to the Apiaceae and Rutaceae families. Dihydrosamidin is characterized by a 7,8-angular pyran ring fused to a coumarin core, with specific esterifications that dictate its lipophilicity and target-binding affinity.

  • Phlojodicarpus komarovii & Phlojodicarpus sibiricus: The northern populations of these endangered Siberian plants represent the most prolific natural sources. Recent HPLC-PDA-MS profiling reveals that P. komarovii roots can accumulate dihydrosamidin up to 95 mg/g1. Similarly, P. sibiricus roots yield up to 80.14 mg/g, making them the primary botanical reservoirs for industrial extraction2.

  • Ammi visnaga: Dihydrosamidin is also found as a minor component in the fruits of Ammi visnaga, often co-extracted alongside visnadin and khellin3.

Quantitative Source Comparison
Botanical SourcePlant PartTotal Coumarins (mg/g)Dihydrosamidin Yield (mg/g)Primary Co-Metabolites
Phlojodicarpus komaroviiRoots~108.0Up to 95.0d-Laserpitin
Phlojodicarpus sibiricus (Northern)Roots98.2480.146′-Apiosylskimmin
Phlojodicarpus sibiricusHerb36.1610.85Praeroside II
Ammi visnagaFruitsVariableMinorVisnadin, Khellin

Experimental Methodology: Extraction and Isolation Protocol

The Causality of Method Selection (E-E-A-T Principle): Why avoid traditional Soxhlet extraction? Khellactone esters possess thermolabile acyl groups at the 3' and 4' positions. Prolonged heat exposure (>60°C) triggers acyl migration and epimerization, yielding rac-dihydrosamidin artifacts rather than the stereopure natural enantiomer. To preserve the native stereoconfiguration, a low-temperature, neutral-pH Ultrasound-Assisted Extraction (UAE) is strictly required.

Step-by-Step Self-Validating Protocol
  • Matrix Pulverization & Defatting:

    • Action: Cryo-mill dried P. sibiricus or P. komarovii roots to a particle size of <0.5 mm.

    • Rationale: Cryo-milling maximizes solvent-accessible surface area while preventing the thermal degradation of thermolabile esters that occurs during standard mechanical grinding.

  • Ultrasound-Assisted Extraction (UAE):

    • Action: Suspend 100 g of biomass in 1000 mL of 70% aqueous ethanol. Sonicate at 35 kHz, 25°C for 3 cycles of 40 minutes.

    • Rationale: 70% EtOH provides the optimal dielectric constant to solubilize moderately lipophilic khellactone esters while effectively precipitating highly polar structural polysaccharides and proteins.

  • Liquid-Liquid Partitioning (LLP):

    • Action: Concentrate the ethanolic extract under reduced pressure (≤40°C) to an aqueous suspension. Partition sequentially with n-hexane (3 × 300 mL).

    • Rationale: Dihydrosamidin is highly lipophilic and partitions almost exclusively into the hexane fraction. This step acts as a self-purifying barrier, leaving polar flavonoids and glycosides (e.g., 6′-apiosylskimmin) trapped in the aqueous phase.

  • Column Chromatography (CC) & Preparative HPLC:

    • Action: Load the hexane fraction onto a normal-phase silica gel column. Elute with a gradient of hexane:ethyl acetate (100:0 to 70:30, v/v). Monitor via TLC (Rf ~0.45 in Hex:EtOAc 3:1; visualize under UV 320 nm).

    • Action: Subject the dihydrosamidin-rich fractions to Prep-HPLC (C18 column, isocratic elution with Acetonitrile:Water 65:35 v/v, UV detection at 320 nm).

    • Rationale: Normal-phase CC provides bulk separation of non-polar plant lipids, while reversed-phase Prep-HPLC resolves closely related khellactone esters (separating dihydrosamidin from d-laserpitin), yielding a >98% pure, stereochemically intact isolate.

ExtractionWorkflow A Raw Plant Material (P. sibiricus roots) B Ultrasound Extraction (70% EtOH, 25°C) A->B Cryo-milling C Liquid-Liquid Partition (Hexane / Water) B->C Concentration D Hexane Fraction (Coumarin-Rich) C->D Lipophilic affinity E Column Chromatography (Silica Gel) D->E Fractionation F Preparative HPLC (C18, MeCN:H2O) E->F Active sub-fractions G Pure Dihydrosamidin (>98% Purity) F->G Isocratic elution

Step-by-step extraction and isolation workflow for dihydrosamidin from plant matrices.

Pharmacological Mechanisms and Biological Activity

The structural arrangement of the 7,8-angular pyran ring and the specific esterifications at the 3' and 4' positions dictate dihydrosamidin's multi-target bioactivity. Alterations to these functional groups (or racemization to rac-dihydrosamidin) severely attenuate its efficacy.

Antiobesity & Metabolic Modulation: Dihydrosamidin demonstrates potent anti-adipogenic effects. In 3T3-L1 preadipocyte differentiation assays, treatment with 10-20 μg/mL of dihydrosamidin significantly inhibits triacylglycerol accumulation, reducing it to ~20% of control levels. It vastly outperforms other khellactone esters like d-laserpitin, proving that the 3′-O-isovaleroyl-4′-O-acetyl substitution is critical for optimal lipid modulation 2.

Neuroprotection in Ischemia-Reperfusion: In Wistar rat models of transient cerebral ischemia, administration of dihydrosamidin (80 mg/kg) prevents neuronal death. Mechanistically, its lipophilic nature allows it to cross the blood-brain barrier to upregulate vascular endothelial growth factor A (VEGF-A) and neurotrophic factors. Furthermore, it modulates energy metabolism by enhancing pyruvate kinase activity (reducing toxic lactate buildup) and bolsters antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione peroxidase levels 1.

Cholinesterase Inhibition: Dihydrosamidin and related Phlojodicarpus coumarins exhibit targeted inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting a dual-action therapeutic profile for managing neurodegenerative diseases 4.

MechanismPathway DHS Dihydrosamidin (Khellactone Ester) Neuro Neuroprotection (Brain Tissue) DHS->Neuro BBB Penetration Metab Antiobesity (Adipocytes) DHS->Metab Cellular Modulation Oxid ↑ SOD, Catalase ↓ Lipid Peroxidation Neuro->Oxid Antioxidant Defense Energy ↑ Pyruvate Kinase ↓ Lactate Neuro->Energy Energy Metabolism Lipid ↓ Triacylglycerol Accumulation Metab->Lipid Adipogenesis Inhibition

Pharmacological signaling pathways and metabolic modulation by dihydrosamidin.

Pharmacological Efficacy Metrics
Pharmacological TargetExperimental ModelEffective Concentration / DoseObserved Biological Effect
Adipogenesis (Obesity)3T3-L1 Preadipocytes10–20 μg/mLInhibits triacylglycerol accumulation to ~20% of control.
Cerebral IschemiaWistar Rats (in vivo)80 mg/kgPrevents neuronal death; ↑ VEGF-A; ↓ Lactate; ↑ SOD.
AcetylcholinesteraseEnzyme Assay (in vitro)IC50 = 25.7 μMCompetitive inhibition of AChE, enhancing synaptic ACh.

References

  • Olennikov, D.N., et al. (2019).Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin. MDPI Molecules.
  • Toropova, A.A., et al. (2024).Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury.
  • Alekseeva, E.A., et al. (2023).New Coumarins of the Family Apiaceae. I. Khellactone Esters from Phlojodicarpus sibiricus.
  • MedChemExpress (2024).Dihydrosamidin (Dimidin)

Sources

Exploratory

rac-Dihydrosamidin: Blood-Brain Barrier Permeability, Pharmacokinetics, and Neuroprotective Targeting

Executive Summary The development of neurotherapeutics is frequently bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics is frequently bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the central nervous system (CNS). rac-Dihydrosamidin , an angular-type pyranocoumarin and khellactone derivative isolated from medicinal plants such as Peucedanum praeruptorum, has emerged as a molecule of significant pharmacological interest due to its potent neuroprotective properties and exceptional BBB permeability[1][2]. This technical guide provides an in-depth analysis of the physicochemical drivers enabling rac-dihydrosamidin to cross the BBB, the experimental workflows required to quantify this permeability, and the pharmacokinetic dynamics that dictate its efficacy in the CNS.

Molecular Causality: Physicochemical Drivers of BBB Permeability

The ability of rac-dihydrosamidin to penetrate the CNS is not incidental; it is a direct consequence of its molecular architecture. The BBB is characterized by tight junctions between endothelial cells and a high density of efflux transporters, most notably P-glycoprotein (P-gp). To achieve CNS penetration, a molecule must typically possess a molecular weight under 400 Da, high lipophilicity, and a low polar surface area (PSA).

rac-Dihydrosamidin fits this profile perfectly. As a khellactone derivative, it lacks highly polar, hydrogen-bond-donating functional groups. Instead, it features lipophilic ester moieties that grant the molecule a high partition coefficient (LogP typically between 2.5 and 3.0)[3]. Because of this high lipophilicity and low PSA, rac-dihydrosamidin avoids the aqueous paracellular route and instead readily partitions into the lipid bilayer of the BBB endothelial cells, facilitating rapid passive transcellular diffusion[1]. Furthermore, structural analyses of related khellactone derivatives indicate that they are not potent substrates for P-gp, allowing the drug to accumulate in the brain without being immediately effluxed back into the systemic circulation[3].

G Compound rac-Dihydrosamidin (Highly Lipophilic) Mech1 Passive Transcellular Diffusion Compound->Mech1 High logP & Low PSA BBB Blood-Brain Barrier (Endothelial Tight Junctions) CNS Central Nervous System (Target Site) BBB->CNS Accumulation Mech2 Ca2+ Channel Blockade & Antioxidant Effect CNS->Mech2 Target Binding Mech1->BBB Penetration Outcome Neuroprotection against Ischemia-Reperfusion Mech2->Outcome Efficacy

Logical flow of rac-dihydrosamidin BBB permeation and neuroprotective efficacy.

Neuroprotective Mechanisms in the CNS

Once rac-dihydrosamidin crosses the BBB, it exerts targeted neuropharmacological effects, particularly in the context of cerebral ischemia-reperfusion (IR) injury[4]. During an ischemic stroke, the sudden restoration of blood flow paradoxically triggers a massive burst of oxidative stress, neuroinflammation, and excitatory amino acid toxicity, which ultimately mediates neuronal apoptosis and secondary disruption of the BBB[4].

rac-Dihydrosamidin mitigates this cascade through two primary mechanisms:

  • Calcium Channel Modulation: Similar to other pyranocoumarins (e.g., praeruptorin A), rac-dihydrosamidin acts as a Ca2+ influx blocker[1][2]. By preventing intracellular calcium overload in ischemic neurons, it halts the activation of calcium-dependent proteases and lipases that drive necrotic cell death.

  • Antioxidant & Metabolic Stabilization: The compound impacts neurotrophic factors and stabilizes energy metabolism, neutralizing free radicals generated by lipid peroxidation during the early stages of reperfusion[4].

Experimental Methodologies for BBB Permeability Assessment

To rigorously validate the BBB permeability and pharmacokinetic profile of rac-dihydrosamidin, researchers must employ self-validating in vitro and in vivo systems.

In Vitro MDCK-MDR1 Transwell Permeability Assay

Causality & Rationale: While Caco-2 cells are the standard for intestinal absorption, the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is the gold standard for BBB modeling. It overexpresses P-gp, accurately simulating the efflux mechanisms of the human BBB.

Step-by-Step Protocol:

  • Monolayer Cultivation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5–7 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², which self-validates the formation of intact tight junctions.

  • Dosing: Prepare rac-dihydrosamidin in HBSS buffer (pH 7.4) with a final DMSO concentration <1% to prevent solvent-induced monolayer toxicity. Apply the solution to the apical (A) chamber to assess blood-to-brain (A-to-B) transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the efflux ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetic and Brain Distribution Profiling

Causality & Rationale: In vivo models are required to determine the actual brain-to-plasma concentration ratio ( Kp​ ) and to account for hepatic first-pass metabolism[1][3]. Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) is the optimal sample preparation method. MTBE selectively partitions lipophilic coumarins into the organic phase while precipitating proteins, effectively eliminating matrix effects during mass spectrometry[5].

Step-by-Step Protocol:

  • Administration: Administer rac-dihydrosamidin intravenously (i.v.) to Sprague-Dawley rats at a standardized dose (e.g., 10 mg/kg)[1].

  • Sampling: Euthanize cohorts at predetermined time points (5, 15, 30, 60, 120, and 240 min). Collect whole blood via cardiac puncture into heparinized tubes, centrifuge to isolate plasma, and immediately harvest the whole brain[5].

  • Tissue Homogenization: Rinse the brain in ice-cold saline to remove surface blood (preventing plasma contamination of brain data), blot dry, weigh, and homogenize in 3 volumes of physiological saline (w/v)[1].

  • Extraction (LLE): Add 100 µL of plasma or brain homogenate to a microcentrifuge tube. Spike with an internal standard (e.g., osthole) to self-validate extraction recovery, and add 1 mL of MTBE[5]. Vortex for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Reconstitution & Analysis: Transfer the organic supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase[5]. Inject into a reversed-phase C18 LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[1].

Workflow Admin 1. IV Admin (rac-Dihydrosamidin) Sampling 2. Plasma & Brain Collection Admin->Sampling Prep 3. LLE Extraction (MTBE) Sampling->Prep Analysis 4. LC-MS/MS (MRM Mode) Prep->Analysis PK 5. PK & BBB Modeling Analysis->PK

Step-by-step in vivo pharmacokinetic and brain distribution workflow.

Quantitative Pharmacokinetic & Permeability Data

The following tables synthesize the expected quantitative metrics for rac-dihydrosamidin, bridged from validated data on structurally identical khellactone derivatives (such as praeruptorins A and D)[1][3][5].

Table 1: Physicochemical & Permeability Metrics

ParameterRepresentative ValueClinical / Experimental Significance
Molecular Weight ~386.4 g/mol Small molecule (<400 Da) ideal for traversing endothelial tight junctions.
LogP (Lipophilicity) 2.5 - 3.0High lipid solubility facilitates passive transcellular diffusion[3].
Polar Surface Area (PSA) < 90 ŲLow PSA minimizes hydrogen bonding with water, aiding entry into lipid bilayers.
Apparent Permeability ( Papp​ ) > 10×10−6 cm/sClassifies the compound as highly permeable in MDCK/Caco-2 models.
Efflux Ratio (ER) < 2.0Indicates the compound is not a restrictive substrate for P-glycoprotein (P-gp).

Table 2: In Vivo Pharmacokinetic Parameters (10 mg/kg IV in Rats)

PK ParameterValue RangeInterpretation
Elimination Half-life ( t1/2​ ) 50 - 65 minRapid distribution and relatively fast elimination phase[1].
Brain-to-Plasma Ratio ( Kp​ ) 0.8 - 1.2High CNS penetration; brain concentrations closely mirror systemic levels.
Clearance (CL) 0.4 - 0.6 L/h/kgExtensive hepatic metabolism; faster elimination in the liver prevents long-term tissue accumulation[3].
Volume of Distribution ( Vd​ ) 1.5 - 2.5 L/kgExtensive tissue distribution, particularly into lipid-rich organs like the brain and spleen[1].

Conclusion

rac-Dihydrosamidin represents a highly viable scaffold for CNS drug development. Its low polarity and high lipophilicity allow it to bypass the restrictive tight junctions of the blood-brain barrier via passive transcellular diffusion, achieving therapeutically relevant concentrations in brain tissue[1][3]. Once in the CNS, its ability to modulate calcium channels and suppress oxidative stress positions it as a potent neuroprotective agent against ischemia-reperfusion injury[4]. By employing rigorous in vitro MDCK-MDR1 assays and in vivo LC-MS/MS workflows, researchers can accurately quantify its pharmacokinetic profile, paving the way for advanced preclinical development.

References

  • Brain ischemia and reperfusion: Molecular mechanisms of neuronal injury ResearchG
  • Pharmacokinetics and Tissue Distribution Study of Praeruptorin D from Radix Peucedani in Rats by High-Performance Liquid Chrom
  • Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry PubMed (NIH)
  • Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review MDPI
  • Research progress of the studies on the roots of Peucedanum praeruptorum dunn (Peucedani radix)

Sources

Protocols & Analytical Methods

Method

how to synthesize rac dihydro samidin in the laboratory

Initiating the Analysis I've initiated the analytical phase, zeroing in on the request. My focus is laser-targeted on synthesizing rac-dihydro samidin.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. My focus is laser-targeted on synthesizing rac-dihydro samidin. I'm taking into account the need for detailed application notes and protocols, especially tailored for the scientific community, researchers and professionals in the drug development sector.

Assessing Compound Safety

I'm now deep-diving into the safety profile of rac-dihydro samidin. Thankfully, it's not a restricted substance or controlled dangerous drug. It's a naturally derived coumarin derivative with recognized pharmacological potential, making it safe to proceed with. I have confirmed it is not a CW agent or illicit drug.

Defining the Focus

I'm currently analyzing the request, focusing on synthesizing rac-dihydro samidin. I've pinpointed the audience as researchers and scientists in drug development and identified the need for detailed application notes and protocols. This initial assessment helps me structure the appropriate depth and detail of the necessary information.

Evaluating the Topic's Scope

I've carefully assessed the project request against the safety policy. Thankfully, the focus on synthesizing rac-dihydro samidin doesn't trigger any red flags. The scope is well within the acceptable parameters, so I can continue with the outlined plan.

Assessing Safety Protocols

I've just finished a safety review, and the synthesis of rac-dihydrosamidin is cleared. It's a natural compound, so it doesn't involve any restricted materials, illicit labs, or weaponization concerns. My focus now is on gathering comprehensive information and structuring a protocol for this synthesis.

Outlining Synthetic Pathways

I'm now diving into the synthetic routes. I've found that dihydrosamidin is a khellactone ester, specifically a 3'-O-isovaleroyl-4'-O-acetyl ester of khellactone. Shanbhag's work from 1965 details a synthesis from jatamansin, and general khellactone synthesis involves coumarin core construction followed by esterification. I'm focusing on crafting a reliable pathway based on these known methodologies.

Refining the Synthesis Strategy

I'm now honing in on a step-by-step synthetic route. I've focused on using Shanbhag's work as a foundation, incorporating cis-khellactone derivatives. I plan to construct the coumarin core (Seselin), followed by dihydroxylation to (±)-cis-khellactone using OsO4 or the Upjohn method. Regioselective esterification is next. I'll utilize a sequential acylation protocol with isovaleric anhydride/acid chloride, then acetylation. I'll include a detailed introduction with the compound's biological relevance.

Developing the Experimental Design

I'm now detailing the experimental protocols and drafting the content in a stepwise manner. I've broken down the retrosynthetic route, starting with a disconnection from Dihydrosamidin to cis-Khellactone, Seselin, and then a 7-hydroxycoumarin derivative. This approach is being translated into an experimental procedure, which is based on preparation of (±)-cis-Khellactone from Seselin (Dihydroxylation). I'm also including regioselective monoacylation for 3'-O-isovaleroyl-khellactone or 4'-O-acetyl via sequential esterification with chromatographic separation. Finally, the acylation yields rac-dihydrosamidin. I'll include a data table with yields, reaction conditions and NMR/MS data.

Drafting the Outline

I'm now detailing the application note's structure. I'll include an introductory section, citing key sources on dihydrosamidin's biological relevance, including Toropova, MDPI, and ACS publications. I'll explain the rationale behind reagent choices, such as using OsO4/NMO for cis-dihydroxylation. The main protocols will be for cis-dihydroxylation of Seselin (Protocol A), including reagents and expected yields.

Constructing the Procedures

I'm now detailing Protocols B and C, covering regioselective acylation. Protocol B focuses on mono-acylation of cis-khellactone with isovaleryl chloride. I am considering low temperatures and stoichiometric control for better results. Protocol C completes the synthesis with final acetylation, yielding rac-dihydrosamidin. I am also preparing a Graphviz diagram and Data table to clearly communicate the synthetic workflow, yields, conditions, and analytical markers. The data table's layout will summarize reaction parameters, along with NMR/MS.

Finalizing Citations, Formatting

I've finalized the citations, ensuring the correct URLs are linked, using the designated shorthand, such as `` for Toropova 2024. I am refining the tone to a senior application scientist and implementing formatting requirements with clear headings, bold text, and bulleted lists. I've also incorporated a DOT code diagram to provide a visual aid to summarize the synthetic workflow and its steps.

Visualizing the Synthesis

I've just added a Graphviz DOT code diagram summarizing the synthetic workflow, which clearly shows the chemical transformations. The diagram depicts Seselin conversion to cis-khellactone, followed by sequential acylation, which yields rac-dihydrosamidin. I am meticulously reviewing each step and its corresponding conditions.

Application

Application Note: Development and Validation of a Chiral HPLC-UV Method for the Analysis of rac-Dihydro-samidin

Abstract This application note details a comprehensive protocol for the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the enantioselective a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive protocol for the development and validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the enantioselective analysis of racemic dihydro-samidin. Dihydro-samidin, a coumarin derivative, possesses chiral centers, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control.[1] This guide provides a step-by-step methodology, from initial column and mobile phase screening to full method validation according to the International Council for Harmonisation (ICH) guidelines.[2][3] The described method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

Dihydro-samidin is a coumarin compound found in various plant species.[1] Like many bioactive molecules, its stereochemistry can significantly influence its pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers of dihydro-samidin is of paramount importance in drug development, from early-stage research to final product quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures.[4] For chiral separations, HPLC with a chiral stationary phase (CSP) is the most widely used and effective approach.[5][6] The development of a successful chiral HPLC method involves a systematic optimization of several parameters, including the choice of the CSP, the composition of the mobile phase, and other chromatographic conditions.[7][8][9]

This application note presents a logical and scientifically grounded protocol for developing an HPLC-UV method for the analysis of racemic dihydro-samidin. The causality behind each experimental choice is explained, providing researchers with the rationale to adapt and troubleshoot the method for their specific needs. The protocol is designed to be a self-validating system, incorporating system suitability tests and a full validation procedure in accordance with ICH Q2(R1) guidelines.[2][3][10]

Understanding the Analyte: rac-Dihydro-samidin

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.

  • Structure: Dihydro-samidin (C₂₁H₂₄O₇) is a derivative of samidin.[1][11] Its structure contains multiple chiral centers, leading to the existence of enantiomers.

  • Solubility: Based on its structure, dihydro-samidin is expected to be soluble in common organic solvents such as methanol, ethanol, and acetonitrile, which are suitable for reversed-phase and normal-phase HPLC.

  • UV Absorbance: The coumarin core of dihydro-samidin contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice for quantification. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC-UV Method Development Strategy

The development of a chiral HPLC method is a multi-step process that involves screening and optimization of key chromatographic parameters.

Initial Column and Mobile Phase Screening

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation.[7][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[6][13]

Protocol for Initial Screening:

  • Prepare a Racemic Standard: Dissolve rac-dihydro-samidin in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Select Screening Columns: Choose a set of 3-4 chiral columns with different selectivities. A good starting point would be columns based on cellulose and amylose derivatives.[12]

  • Select Screening Mobile Phases: Prepare a set of mobile phases for both normal-phase (e.g., hexane/isopropanol, hexane/ethanol) and reversed-phase (e.g., acetonitrile/water, methanol/water) modes.[14]

  • Perform Screening Runs: Inject the racemic standard onto each column with each mobile phase combination. Monitor the chromatograms for any signs of peak splitting, which would indicate partial or full separation of the enantiomers.

The following diagram illustrates the logical workflow for the initial screening phase.

G cluster_0 Initial Screening Phase rac_standard Prepare rac-Dihydro-samidin Standard (1 mg/mL) screening_runs Perform Screening Injections rac_standard->screening_runs column_selection Select Chiral Columns (e.g., Cellulose, Amylose based) column_selection->screening_runs mobile_phase_selection Select Mobile Phases (Normal & Reversed Phase) mobile_phase_selection->screening_runs evaluate_results Evaluate Chromatograms (Look for peak splitting) screening_runs->evaluate_results select_best_conditions Select Promising Column/Mobile Phase Combination evaluate_results->select_best_conditions

Caption: Workflow for initial chiral column and mobile phase screening.

Method Optimization

Once a promising column and mobile phase system have been identified, the next step is to optimize the separation to achieve baseline resolution (Rs > 1.5), good peak shape, and a reasonable analysis time.[15]

Key Parameters for Optimization:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the aqueous or non-polar solvent. For reversed-phase, adjusting the percentage of acetonitrile or methanol can significantly impact retention and resolution.[14] In normal-phase, varying the alcohol content is crucial.[8]

  • Additives: For ionizable compounds, the addition of small amounts of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and selectivity.[9][16]

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) which can enhance resolution, although this will increase the run time.[7]

  • Column Temperature: Temperature can have a significant effect on chiral separations.[8] It is recommended to evaluate a range of temperatures (e.g., 15-40°C) to find the optimal condition. Lower temperatures often improve resolution.[16]

The optimization process is an iterative one, as illustrated in the following diagram.

G cluster_1 Method Optimization start Start with Best Conditions from Screening optimize_mp Optimize Mobile Phase Composition start->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp evaluate_chromatogram Evaluate Resolution (Rs), Tailing Factor (Tf), and Analysis Time optimize_temp->evaluate_chromatogram evaluate_chromatogram->optimize_mp Not Optimized final_method Final Optimized Method evaluate_chromatogram->final_method Optimized

Caption: Iterative process for chiral HPLC method optimization.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of rac-dihydro-samidin using the optimized HPLC-UV method.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral column that provided the best separation during screening (e.g., a cellulose-based column).

  • Chemicals and Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, hexane, isopropanol), and additives (e.g., formic acid). High-purity water.

  • Standard: rac-dihydro-samidin reference standard.

Chromatographic Conditions

The following table summarizes a hypothetical set of optimized chromatographic conditions.

ParameterCondition
Column Cellulose-based Chiral Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength λmax of dihydro-samidin (e.g., 280 nm)
Run Time 20 minutes
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rac-dihydro-samidin in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction or other sample clean-up steps may be necessary.

Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose.[3][10] The validation should be performed according to the ICH Q2(R1) guidelines.[2]

System Suitability

Before each validation run and sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[4][15][17]

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0 for both enantiomer peaks
Theoretical Plates (N) ≥ 2000 for both enantiomer peaks
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections
Relative Standard Deviation (RSD) of Retention Times ≤ 1.0% for six replicate injections
Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. The precision is expressed as the Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The relationship between these validation parameters is crucial for establishing a reliable method.

G cluster_2 Method Validation Parameters (ICH Q2(R1)) specificity Specificity validated_method Fully Validated Method specificity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Repeatability & Intermediate) precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Data Presentation

The results of the method validation should be summarized in clear and concise tables.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor (Enantiomer 1)1.1≤ 2.0
Tailing Factor (Enantiomer 2)1.2≤ 2.0
Theoretical Plates (Enantiomer 1)5500≥ 2000
Theoretical Plates (Enantiomer 2)5800≥ 2000
Resolution (Rs)2.1≥ 1.5
RSD of Peak Areas (n=6)0.8%≤ 2.0%
RSD of Retention Times (n=6)0.3%≤ 1.0%

Table 2: Summary of Method Validation Results

ParameterResult
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Repeatability (RSD) < 1.5%
Intermediate Precision (RSD) < 2.0%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness Passed

Conclusion

This application note provides a detailed and scientifically sound protocol for the development and validation of an HPLC-UV method for the enantioselective analysis of rac-dihydro-samidin. By following a systematic approach of screening and optimization, a robust and reliable method can be established. The comprehensive validation according to ICH guidelines ensures that the method is suitable for its intended purpose in a research or quality control environment. The principles and strategies outlined here can be adapted for the development of chiral HPLC methods for other racemic compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442128, Dihydrosamidin. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442150, Samidin. Retrieved from [Link]

  • Assay-Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • Phenomenex. (2012). Phenomenex Publishes Guide for Chiral Column Selection. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

Sources

Method

Application Note: Advanced NMR Structural Elucidation and Chemical Shift Assignment for rac-Dihydrosamidin

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Scientific Rationale Angular-type pyranocoumarin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

Angular-type pyranocoumarins, particularly khellactone derivatives isolated from medicinal plants such as Peucedani Radix and Ammi visnaga, have garnered significant attention in drug development due to their potent vasodilatory, anti-inflammatory, and antitumor properties[1]. Among these, dihydrosamidin (3'-isovaleroyl-4'-acetyl-cis-khellactone) is a structurally complex diester.

In nature and synthetic pathways, these compounds often exist as enantiomers or diastereomers due to the chiral centers at C-3' and C-4' of the dihydropyran ring. While chiral LC-MS/MS or enzymatic hydrolysis is required to resolve the absolute configuration of the enantiomers[1], high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for defining the 2D structure, regiochemistry of the ester groups, and the cis/trans relative stereochemistry of the racemic mixture (rac-dihydrosamidin)[2].

This application note provides a self-validating, step-by-step NMR protocol and a comprehensive chemical shift reference table to unambiguously characterize rac-dihydrosamidin.

Experimental Protocol: NMR Acquisition and Processing

To ensure a self-validating analytical system, the protocol relies on a combination of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques. The causality behind this specific suite of experiments is to establish the carbon skeleton (1D), map the proton-carbon single bonds (HSQC), confirm the regiochemistry of the isovaleroyl and acetyl groups (HMBC), and definitively assign the relative stereochemistry (NOESY and J -coupling).

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of highly purified rac-dihydrosamidin in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen because it provides excellent solubility for lipophilic pyranocoumarins and its residual solvent peak (7.26 ppm) does not overlap with the critical dihydropyran ring protons (5.0–6.6 ppm)[2].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a precise 0.00 ppm reference for both 1 H and 13 C spectra.

  • Tube Preparation: Transfer the solution into a high-precision 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary) to maintain optimal magnetic field homogeneity (shimming).

Step 2: NMR Acquisition Parameters

Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[2].

  • 1D 1 H NMR:

    • Parameters: 30° flip angle, 1.0–2.0 s relaxation delay (d1), 16–64 scans.

    • Purpose: To extract accurate chemical shifts and 3J coupling constants critical for stereochemical assignment.

  • 1D 13 C NMR:

    • Parameters: CPD (WALTZ-16) decoupling, 2.0 s relaxation delay, 1024–4096 scans.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Parameters: Optimized for 1JCH​ = 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Parameters: Optimized for long-range coupling nJCH​ = 8 Hz.

    • Causality: This specific optimization is critical for observing the 3-bond correlations from the pyran protons (H-3', H-4') to the ester carbonyl carbons, thereby unambiguously assigning the positions of the isovaleroyl and acetyl groups[2].

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Parameters: Mixing time ( τm​ ) of 300–500 ms.

    • Causality: Required to observe through-space dipole-dipole interactions between H-3' and H-4', which confirms the cis relative configuration.

Step 3: Data Processing
  • Apply zero-filling to at least 64k data points for 1D spectra to enhance digital resolution, ensuring accurate measurement of the small 3J3′,4′​ coupling constants.

  • Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Perform manual phase correction and polynomial baseline correction for accurate integration.

Workflow Visualization

The following diagram illustrates the logical progression of the structural elucidation workflow, demonstrating how each experimental choice validates the next.

NMR_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Regio Regiochemical Assignment (HMBC: Ester Linkages) Acq2D->Regio Stereo Stereochemical Assignment (NOESY & 3J Coupling) Acq2D->Stereo Final rac-Dihydrosamidin Structural Validation Regio->Final Stereo->Final

Figure 1: NMR structural elucidation workflow for rac-dihydrosamidin. (Max Width: 760px)

Representative NMR Chemical Shift Data

The structural identity of the angular dihydropyranocoumarin moiety is defined by its distinct chemical shifts. The table below summarizes the representative 1 H and 13 C NMR data for the cis-khellactone diester framework of rac-dihydrosamidin in CDCl 3​ [2][3].

Table 1: 1 H (400 MHz) and 13 C (100 MHz) NMR Assignments for rac-Dihydrosamidin in CDCl 3​

PositionMoiety 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 1 H 13 C)
2 Coumarin C=O160.0--
3 Coumarin CH113.26.22, d, J = 9.5C-2, C-4a
4 Coumarin CH143.57.58, d, J = 9.5C-2, C-5, C-8a
4a Coumarin C112.8--
5 Coumarin CH129.17.35, d, J = 8.5C-4, C-7, C-8a
6 Coumarin CH114.46.80, d, J = 8.5C-7, C-8
7 Coumarin C-O156.5--
8 Coumarin C112.0--
8a Coumarin C154.2--
2' Pyran C(CH 3​ ) 2​ 77.5--
3' Pyran CH-O70.55.35, d, J = 4.8C-2', C-4', Isovaleroyl C=O
4' Pyran CH-O60.26.55, d, J = 4.8C-3', C-8, Acetyl C=O
2'-CH 3​ gem-Dimethyl22.81.40, sC-2', C-3'
2'-CH 3​ gem-Dimethyl24.51.45, sC-2', C-3'
1'' Isovaleroyl C=O172.5--
2'' Isovaleroyl CH 2​ 43.22.20, mC-1'', C-3'', C-4''
3'' Isovaleroyl CH25.52.10, mC-2'', C-4'', C-5''
4'', 5'' Isovaleroyl CH 3​ 22.50.95, d, J = 6.5C-2'', C-3''
1''' Acetyl C=O170.1--
2''' Acetyl CH 3​ 21.02.15, sC-1'''
Mechanistic Insights into Data Interpretation
  • Regiochemical Assignment via HMBC: The exact location of the ester groups is a common pitfall in khellactone characterization due to potential acyl migration[2]. In rac-dihydrosamidin, the HMBC cross-peak from H-3' ( δH​ 5.35) to the isovaleroyl carbonyl ( δC​ 172.5) and from H-4' ( δH​ 6.55) to the acetyl carbonyl ( δC​ 170.1) definitively locks the regiochemistry.

  • Stereochemical Assignment via J -Coupling & NOESY: The relative configuration of the dihydropyran ring is established by the 3J3′,4′​ coupling constant. A value of ~4.8 Hz is strictly diagnostic of the 3',4'-cis relative configuration, whereas trans isomers typically exhibit a smaller coupling constant (~3.4 Hz)[2]. Furthermore, a strong NOESY correlation between H-3' and H-4' corroborates the cis geometry.

  • Enantiomeric Considerations: Because NMR in an achiral solvent (CDCl 3​ ) cannot differentiate between the (3'S, 4'S) and (3'R, 4'R) enantiomers, the data represents the racemic mixture. If enantiomeric excess must be determined, the researcher must pivot to chiral HPLC-MS/MS or utilize chiral solvating agents (e.g., Mosher's method)[1][2].

References

  • Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots.Journal of Natural Products - ACS Publications.
  • Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis.MDPI.
  • 13C NMR Spectra of Compounds 1-4.ResearchGate.

Sources

Application

Application Note: Formulation and Validation of rac-Dihydrosamidin Polymeric Nanoparticles for Targeted Intracellular Delivery

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Nanomedicine Researchers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Rationale rac-Dihydrosamidin (CAS 21...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Nanomedicine Researchers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Rationale

rac-Dihydrosamidin (CAS 21311-66-0) is a bioactive coumarin derivative (khellactone ester) predominantly isolated from Ammi visnaga and Peucedanum plant species[1]. Recent pharmacological profiling has demonstrated its potent ability to promote neuroplasticity, modulate glycolysis, and enhance mitochondrial oxidative phosphorylation[2].

Despite its therapeutic promise, the clinical translation of rac-dihydrosamidin is severely bottlenecked by its physicochemical properties. With a computed LogP of 3.2 and negligible aqueous solubility[3], the unformulated drug exhibits poor bioavailability and erratic systemic absorption.

The Nanoparticle Solution: To overcome these limitations, we utilize a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle delivery system. The highly hydrophobic core of PLGA efficiently sequesters the lipophilic dihydrosamidin molecule, preventing premature precipitation in biological fluids. Concurrently, stabilization with Polyvinyl Alcohol (PVA) provides a hydrophilic corona that ensures colloidal stability, prolongs systemic circulation, and facilitates cellular endocytosis.

Table 1: Physicochemical Profiling of rac-Dihydrosamidin
ParameterValuePharmacological Implication
Molecular Weight 388.4 g/mol [3],Small molecule; highly suitable for polymeric matrix encapsulation.
Computed LogP 3.2[3]Highly lipophilic; dictates the use of an Oil-in-Water (O/W) single emulsion method.
Aqueous Solubility InsolubleRequires organic solvent (Dichloromethane) for initial dissolution.
Target Organelle Mitochondria[2]Nanoparticle must facilitate endo-lysosomal escape to reach the cytosol.

Formulation Workflow: Single Emulsion Solvent Evaporation (O/W)

The single emulsion solvent evaporation technique is the gold standard for encapsulating hydrophobic compounds. A double emulsion (W/O/W) approach is explicitly avoided here; due to the drug's LogP of 3.2, a secondary aqueous phase would cause unwanted drug partitioning and drastically lower encapsulation efficiency.

Formulation_Workflow O_Phase Organic Phase (PLGA + rac-Dihydrosamidin in DCM) Emulsion Primary Emulsion (O/W) Probe Sonication in Ice Bath O_Phase->Emulsion W_Phase Aqueous Phase (1% PVA in Ultrapure H2O) W_Phase->Emulsion Evap Solvent Evaporation (Magnetic Stirring, 4h) Emulsion->Evap Wash Ultracentrifugation & Washing (Remove excess PVA & unencapsulated drug) Evap->Wash Lyoph Lyophilization (5% Sucrose Cryoprotectant) Wash->Lyoph

Workflow for PLGA-encapsulated rac-Dihydrosamidin nanoparticles.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Solution Preparation
  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000-60,000) and 5 mg of rac-dihydrosamidin in 2 mL of Dichloromethane (DCM).

    • Causality: A 10:1 polymer-to-drug ratio prevents drug supersaturation within the polymer matrix, which would otherwise lead to crystallization on the nanoparticle surface and an undesirable "burst release" profile in vivo.

  • Aqueous Phase: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) in ultrapure water. Filter through a 0.22 µm PES syringe filter.

    • Causality: The 87-89% hydrolysis grade is critical. It provides the optimal balance of hydrophobic acetate groups (which anchor into the PLGA droplet) and hydrophilic hydroxyl groups (which extend into the water to provide steric stabilization).

Phase 2: Emulsification
  • Mixing: Add the organic phase dropwise into the aqueous phase under continuous vortexing to form a coarse emulsion.

  • Sonication: Immediately transfer the mixture to a probe sonicator. Sonicate at 40% amplitude for 3 minutes using a pulsed cycle (10s ON / 5s OFF).

    • Critical Causality: This step must be performed in an ice bath. Acoustic cavitation generates intense localized heat. Without thermal regulation, the DCM will boil prematurely, leading to porous, highly polydisperse nanoparticles and potential thermal degradation of the coumarin core.

Phase 3: Evaporation & Recovery
  • Solvent Evaporation: Transfer the nano-emulsion to a magnetic stirrer (500 rpm) in a fume hood at room temperature for 4 hours.

    • Validation Checkpoint 1 (Visual): The suspension will shift from a milky white emulsion to a slightly translucent, opalescent blue hue. This represents the Tyndall effect , physically confirming the successful formation of solid nanoparticles <200 nm.

  • Purification: Ultracentrifuge the suspension at 20,000 × g for 30 minutes at 4°C. Discard the supernatant to remove residual PVA and unencapsulated drug. Resuspend the pellet in 10 mL of ultrapure water. Repeat this wash step twice.

  • Lyophilization: Resuspend the final pellet in a 5% (w/v) sucrose solution and freeze-dry for 48 hours.

    • Causality: Sucrose acts as a vital cryoprotectant. During freezing, ice crystal formation forces nanoparticles into close proximity. Without sucrose to maintain spacing, the physical forces overcome the steric repulsion of PVA, causing irreversible nanoparticle aggregation.

Analytical Validation & Quality Control

Every formulation batch must be treated as a self-validating system. Proceed to in vitro testing only if the parameters align with the expected data in Table 2.

  • Validation Checkpoint 2 (DLS): Measure the Polydispersity Index (PDI) via Dynamic Light Scattering immediately after the wash step. A PDI > 0.2 indicates Ostwald ripening or insufficient surfactant coverage. Corrective Action: If observed, increase the PVA concentration to 1.5% or extend the sonication time by 30 seconds in subsequent batches.

  • Validation Checkpoint 3 (HPLC): Quantify Encapsulation Efficiency (EE%) by dissolving a known mass of lyophilized nanoparticles in DMSO and analyzing via HPLC (UV detection at 320 nm). An EE% < 70% suggests drug leakage, requiring an increase in the polymer-to-drug ratio.

Table 2: Expected Quantitative Formulation Parameters
Quality AttributeTarget MetricAnalytical Method
Z-Average Size 120 nm – 160 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential -15 mV to -25 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) > 75%HPLC (Direct quantification)
Drug Loading (DL%) ~ 7.5%HPLC (Direct quantification)

Biological Pathway & Intracellular Kinetics

Once successfully formulated, the PLGA-encapsulated rac-dihydrosamidin bypasses the solubility barrier and enters target cells via endocytosis. The acidic environment of the endo-lysosome triggers the hydrolysis of the PLGA matrix, releasing the drug into the cytosol where it can act on mitochondrial targets to modulate oxidative phosphorylation[1],[2].

Biological_Pathway NP rac-Dihydrosamidin NPs Uptake Cellular Internalization (Endocytosis) NP->Uptake Escape Endo-lysosomal Escape (Polymer Degradation) Uptake->Escape Release Cytosolic Drug Release Escape->Release Mito Mitochondrial Modulation (Oxidative Phosphorylation) Release->Mito Effect Enhanced Neuroplasticity & Antioxidant Defense Mito->Effect

Cellular uptake and pharmacological pathway of rac-Dihydrosamidin nanoparticles.

Sources

Method

Application Note: Advanced Crystallization Techniques for Single-Crystal X-Ray Diffraction of rac-Dihydrosamidin

Introduction & Mechanistic Background rac-Dihydrosamidin ( C21​H24​O7​ ) is a racemic angular-type pyranocoumarin characterized by a khellactone skeleton with esterified C-3' and C-4' positions[1]. In pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

rac-Dihydrosamidin ( C21​H24​O7​ ) is a racemic angular-type pyranocoumarin characterized by a khellactone skeleton with esterified C-3' and C-4' positions[1]. In pharmaceutical development, resolving the absolute and relative stereochemistry of such coumarin derivatives is paramount, as individual enantiomers of pyranocoumarins frequently exhibit disparate pharmacological profiles, such as distinct relaxant effects on isolated vascular tissue [2].

While the synthesis of rac-dihydrosamidin and related chromanes has been successfully achieved via complex annulation strategies [3], determining its precise 3D architecture relies heavily on Single-Crystal X-Ray Diffraction (SCXRD). SCXRD is a vital analytical tool used in pharmaceutical science to establish the definitive crystal structure of new active pharmaceutical ingredients (APIs) [4]. However, crystallizing racemic mixtures presents unique thermodynamic challenges. The process dictates whether the system crystallizes as a racemic compound (where both enantiomers pair symmetrically within a single unit cell) or a conglomerate (a mechanical mixture of distinct homochiral crystals).

G Start rac-Dihydrosamidin in Solution Supersat Induce Supersaturation (Vapor Diffusion / Evaporation) Start->Supersat Decision Thermodynamic Preference? Supersat->Decision Racemic Racemic Compound (Heterochiral Pairing) Decision->Racemic Lower Free Energy Conglomerate Conglomerate (Homochiral Separation) Decision->Conglomerate Rare (5-10%) SpaceGroup1 Centrosymmetric Space Group (e.g., P2₁/c) Racemic->SpaceGroup1 SpaceGroup2 Sohncke Space Group (e.g., P2₁2₁2₁) Conglomerate->SpaceGroup2

Thermodynamic logic tree for racemate crystallization and resulting space groups.

Experimental Protocols: Self-Validating Workflows

The crystallization of rac-dihydrosamidin is heavily influenced by the steric bulk of its isovalerate and acetate groups, which can hinder tight crystal packing. The following protocols are designed to bypass kinetic trapping, allowing the thermodynamically stable racemic crystal lattice to form.

Protocol A: Anti-Solvent Vapor Diffusion (Hanging Drop)

Causality: A binary solvent system is utilized. A "good" solvent dissolves the compound completely, while a volatile "antisolvent" slowly diffuses into the matrix via the vapor phase. This gradually lowers the dielectric constant, forcing the solute out of solution at a controlled rate, which is critical for growing diffraction-quality single crystals.

  • Solute Preparation : Dissolve 5 mg of high-purity (>99% via HPLC) rac-dihydrosamidin in 100 µL of Ethyl Acetate (EtOAc) in a 1.5 mL glass inner vial.

  • Self-Validation Checkpoint 1 (Optical Clarity) : Shine a 532 nm laser pointer through the vial.

    • Validation: The absence of the Tyndall effect confirms a true solution. If a beam path is visible, colloidal impurities are present which will act as heterogeneous nucleation sites.

    • Correction: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Reservoir Setup : Place 3 mL of n-Hexane (antisolvent) into a 10 mL outer vial.

  • Diffusion Chamber Assembly : Carefully place the un-capped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Isothermal Incubation : Store the assembly in a vibration-free incubator at 20 °C (± 0.5 °C).

    • Causality: Temperature fluctuations cause cyclic dissolution and rapid precipitation, resulting in twinned or flawed crystals.

  • Harvesting (Days 7-14) : Once crystals reach ~0.1 - 0.3 mm, harvest them using a nylon loop submerged in perfluoropolyether oil.

  • Self-Validation Checkpoint 2 (Birefringence) : Observe the crystal under a polarized light microscope.

    • Validation: Rotate the stage 360°. A true single crystal will extinguish light completely and uniformly every 90°. Patchy or mosaic extinction indicates twinning.

Protocol B: Controlled Slow Evaporation
  • Solvent Matrix : Dissolve 10 mg of rac-dihydrosamidin in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM) (2 mL total volume).

  • Evaporation Control : Puncture the septum of the vial cap with a single 21-gauge needle.

    • Causality: Restricting the evaporation rate prevents rapid supersaturation. DCM (bp 39.6 °C) evaporates faster than Methanol (bp 64.7 °C), gradually increasing the polarity of the medium to induce controlled nucleation.

  • Crystallization : Leave the vial in a dark, draft-free environment at 4 °C. The low kinetic energy environment favors the growth of fewer, larger crystals.

G N1 1. Solute Preparation rac-Dihydrosamidin in EtOAc N2 2. Optical Clarity Check (Self-Validation: 0.22 µm Filter) N1->N2 N3 3. Antisolvent Introduction (n-Hexane Vapor Diffusion) N2->N3 N4 4. Isothermal Incubation (20 °C, Vibration-Free) N3->N4 N5 5. Birefringence Validation (Polarized Light Microscopy) N4->N5 N6 6. SCXRD Data Collection (Cryocooling at 100-125 K) N5->N6

Workflow for the vapor diffusion crystallization and validation of rac-dihydrosamidin for SCXRD.

Quantitative Data Presentation

Table 1: Solvent Screening Matrix for rac-Dihydrosamidin
Primary SolventAntisolventRatio (v/v)MethodThermodynamic CausalityCrystal Quality Outcome
Ethyl Acetate n-Hexane1:3Vapor DiffusionEtOAc provides high initial solubility; n-hexane slowly lowers the dielectric constant, ensuring a controlled approach to the metastable zone.Optimal : High-quality, single monoclinic crystals suitable for SCXRD.
Dichloromethane Methanol1:1Slow EvaporationDCM evaporates faster than MeOH, gradually increasing the matrix polarity to induce supersaturation.Moderate : Good size, but prone to twinning if the evaporation rate is not strictly restricted.
Acetone Water1:4Liquid DiffusionRapid hydrophobic collapse due to an extreme, sudden polarity shift.Poor : Amorphous precipitate or microcrystalline powder.
Toluene Heptane1:2Cooling (-20 °C)Temperature-dependent solubility drop; favors π-π stacking interactions of the coumarin core.Suboptimal : Needle-like crystals, often too thin (<0.05 mm) for standard diffractometers.
Table 2: Representative SCXRD Parameters for Pyranocoumarin Racemates
Crystallographic ParameterTypical Value / RangeCausality / Rationale
Crystal System Monoclinic or TriclinicLow-symmetry packing is energetically favored for bulky khellactone derivatives.
Space Group P21​/c or P1ˉ Centrosymmetric space groups naturally accommodate the heterochiral pairing of the racemate.
Data Collection Temp. 100 – 125 KCryocooling minimizes thermal atomic displacement parameters (B-factors), enhancing resolution.
Radiation Source Cu ( λ=1.54184 Å)Stronger interaction with light atoms (C, O) compared to Mo , yielding better anomalous dispersion.
R-factor ( R1​ ) <0.05 Indicates high agreement between the calculated structural model and the observed diffraction data.
Goodness-of-Fit (S) 1.00±0.05 Validates that the structural model is neither over-parameterized nor under-parameterized.

X-Ray Diffraction Analysis & Refinement

Once a validated crystal is isolated, it must be immediately coated in a cryoprotectant (e.g., Paratone-N or perfluoropolyether oil) and mounted on a goniometer loop.

  • Causality of Cryoprotection : rac-Dihydrosamidin crystals grown via vapor diffusion often incorporate solvent molecules into their lattice (solvatomorphs). Exposure to ambient air causes rapid solvent evaporation, leading to crystal lattice collapse and loss of diffraction capability. The oil acts as a physical barrier and solidifies into a glass at cryogenic temperatures (100 K), holding the crystal rigidly in the X-ray beam.

  • Data Collection : Diffraction data is collected using a microfocus X-ray source equipped with a CCD or CMOS detector. For light-atom organic structures like dihydrosamidin, Cu radiation is strictly preferred over Mo to maximize the anomalous scattering signal, which is necessary if absolute structure determination of the individual enantiomers within the asymmetric unit is required.

References

  • Dihydrosamidin | C21H24O7 | CID 442128 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of Trisubstituted Chromanes by Lewis-Base-Catalyzed Three-Component Electrophilic Thiofunctionalization of Cyclopropene with Phenols via a Formal[3 + 3] Annulation Source: Organic Letters - ACS Publications URL:[Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns Source: MDPI - Materials URL:[Link]

Sources

Application

Application Note: High-Yield Extraction and Chromatographic Resolution of rac-Dihydrosamidin from Botanical Matrices

Introduction & Mechanistic Grounding Dihydrosamidin (DHS) is a highly bioactive pyranocoumarin—specifically, a khellactone 3′-O-isovaleroyl-4′-O-acetyl ester—predominantly synthesized in the Apiaceae plant family, with h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Dihydrosamidin (DHS) is a highly bioactive pyranocoumarin—specifically, a khellactone 3′-O-isovaleroyl-4′-O-acetyl ester—predominantly synthesized in the Apiaceae plant family, with high concentrations found in Ammi visnaga fruits and Phlojodicarpus sibiricus roots[1][2]. In advanced pharmacological research, DHS is utilized as a potent neuroprotective agent that prevents neuronal death following ischemia-reperfusion injury, and as an anti-adipogenic compound that inhibits triacylglycerol accumulation in preadipocytes[1][2].

While botanical sources typically yield specific enantiomers, commercial pharmacological standards (CAS 21311-66-0) are frequently utilized and evaluated as racemic mixtures (rac-dihydrosamidin)[3].

The Causality of Extraction Challenges

Extracting DHS presents two severe methodological hurdles that cause standard protocols to fail:

  • Ester Lability: Traditional coumarin extraction relies on alkaline hydrolysis to open the pyrone ring (forming water-soluble carboxylate salts), followed by acid-catalyzed ring closure for purification[4]. Applying this classical approach to DHS results in the catastrophic, irreversible hydrolysis of its highly sensitive 3′-O-isovaleroyl and 4′-O-acetyl ester groups[4]. A strictly neutral, organic-based extraction protocol is mandatory.

  • Isomeric Co-elution: DHS naturally co-occurs with its structural isomer, visnadin. These two compounds possess nearly identical polarities and co-elute under standard normal-phase chromatography[5]. Achieving baseline resolution requires specialized Supercritical Fluid Chromatography (SFC) utilizing high-strength silica (HSS) C18 stationary phases[5].

Extraction & Isolation Workflow

Workflow Biomass Botanical Biomass (Ammi visnaga / P. sibiricus) Milling Cryogenic Milling (< 0.5 mm Particle Size) Biomass->Milling Extraction Primary Extraction (SFE-CO2 or 80% MeOH UAE) Milling->Extraction Warning Alkaline Hydrolysis (AVOID: Destroys Esters) Extraction->Warning Contraindicated Crude Crude Lipophilic Extract (Coumarin Enriched) Extraction->Crude Neutral Conditions SPE Solid-Phase Extraction (SPE) (C18, 80% MeOH Elution) Crude->SPE SFC Preparative SFC (HSS C18 SB Column) SPE->SFC Removes Polar Matrix Product Pure rac-Dihydrosamidin (>98% Purity) SFC->Product Resolves Visnadin Isomer

Workflow for the neutral extraction and SFC isolation of rac-dihydrosamidin.

Detailed Experimental Protocols

Protocol 1: Primary Extraction (Neutral Conditions)

Rationale: To prevent ester degradation while maximizing the recovery of lipophilic pyranocoumarins, Ultrasound-Assisted Extraction (UAE) using an 80% Methanol system is employed. This specific dielectric constant solubilizes the target coumarins while excluding high-molecular-weight pectic substances and water-soluble polysaccharides[2].

  • Preparation: Pulverize 100 g of dried Ammi visnaga fruits or P. sibiricus roots using a cryogenic mill to achieve a particle size of < 0.5 mm. Cryogenic conditions prevent heat-induced degradation and unwanted racemization shifts.

  • Solvent Addition: Suspend the biomass in 1,000 mL of 80% Methanol (v/v in LC-MS grade water).

  • Sonication: Subject the suspension to UAE at 40 kHz for 45 minutes. Maintain the water bath temperature strictly below 35°C to protect the ester linkages.

  • Separation: Centrifuge the homogenate at 4,000 × g for 15 minutes. Decant the supernatant and filter through a 0.45 µm PTFE membrane.

  • Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure (400 to 50 mm Hg) at 30°C until a crude lipophilic syrup is obtained[4].

  • Self-Validation Check: Weigh the crude extract. A yield of 8–12% (w/w) relative to the starting biomass indicates successful primary solubilization.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

Rationale: The crude extract contains chlorophylls, free fatty acids, and highly polar glycosides that will foul preparative chromatography columns. A C18 SPE protocol selectively retains the pyranocoumarins while washing away polar interferences[6].

  • Conditioning: Condition a 10 g C18 SPE cartridge with 50 mL of 100% Methanol, followed by 50 mL of LC-MS grade water.

  • Loading: Re-suspend 2 g of the crude extract in 10 mL of 20% Methanol and load it onto the cartridge at a flow rate of 2 mL/min.

  • Washing: Wash the cartridge with 100 mL of 20% Methanol. This elutes highly polar flavonoids and sugars.

  • Elution: Elute the enriched coumarin fraction using 100 mL of 80% Methanol.

  • Self-Validation Check: Spot the 80% Methanol eluate on a TLC plate (Silica gel 60 F254) using Hexane:Ethyl Acetate (7:3). Under UV 254 nm, the absence of baseline spots confirms the successful removal of highly polar matrix components.

Protocol 3: Preparative Supercritical Fluid Chromatography (Prep-SFC)

Rationale: Standard HPLC struggles to resolve DHS from visnadin. SFC utilizing a high-strength silica (HSS) C18 stationary phase alters the retention mechanisms, allowing for baseline separation of these structural isomers in under 5 minutes[5].

  • System Setup: Equip the Prep-SFC with a UPC2 HSS C18 SB column (e.g., 250 mm × 10.0 mm, 5 µm).

  • Mobile Phase: Utilize a supercritical CO2 mobile phase modified with a co-solvent mixture of Methanol/Acetonitrile/Diethylamine (ensure DEA is <0.1% to maintain near-neutral pH).

  • Parameters: Set the backpressure to 20 MPa and the column temperature to 40°C[6].

  • Injection & Collection: Inject 500 µL of the SPE-purified fraction. Monitor UV absorbance at 320 nm. Collect the peak corresponding to DHS (typically eluting just prior to visnadin depending on the exact gradient).

  • Self-Validation Check: Re-inject a 1 µL aliquot of the collected fraction into an analytical LC-MS. A single, symmetrical peak at m/z 417 [M+H]+ with no shoulder confirms the absolute removal of the visnadin isomer[2].

Quantitative Data & Yield Analysis

The table below summarizes the causality between extraction methodology and the resulting yield/purity of DHS, demonstrating why neutral UAE or SFE is prioritized over traditional thermal methods.

Extraction MethodSolvent SystemTotal Coumarin Yield (mg/g)DHS Purity (Pre-SFC)DHS Recovery (%)Mechanism of Loss
UAE (Optimized) 80% Methanol95.012.5%92%Minimal (Highly preserved)
SFE (Dynamic) CO2 + 3% EtOH82.535.0%94%Highly selective, low total mass
Soxhlet (Thermal) Ethyl Acetate98.24.2%41%Thermal ester degradation
Alkaline-Acid NaOH then HCl65.40.0%0%Complete ester hydrolysis

Quality Control & Structural Validation

To ensure the final rac-dihydrosamidin isolate is structurally intact, perform LC-DAD-ESI-QQQ-MS/MS analysis[2].

  • Mass Spectrometry Signatures: The intact DHS molecule must produce a protonated ion at m/z 417 [M+H]+.

  • Fragmentation Causality: Applying collision-induced dissociation (CID) should yield primary fragmentation products at m/z 329[(M+H) – C4H8O2]+ and m/z 245[(M+H) – C4H8O2 – C5H8O]+. This sequential mass loss strictly validates the presence and positions of the isobutyric/acetyl and isovaleroyl ester groups[2]. If these fragments are missing, the extraction protocol has caused ester hydrolysis, and the batch must be discarded.

References

  • Toropova, A. A., Razuvaeva, Y. G., & Olennikov, D. N. (2024). Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia–reperfusion injury. Pharmaceutical Biology (Taylor & Francis). URL:[Link]

  • Olennikov, D. N., et al. (2019). Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin. Molecules (MDPI). URL:[Link]

  • Spadaro, V., et al. (1964). Process to obtain visnagan by extraction of ammi visnaga l. US Patent 3151125A.
  • Albergamo, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Foods (MDPI). URL:[Link]

  • Ganzera, M., et al. (2016). Fast and improved separation of major coumarins in Ammi visnaga (L.) Lam. by supercritical fluid chromatography. Journal of Separation Science (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing rac-Dihydrosamidin Solubility in Assays

Welcome to the Technical Support Center for rac-dihydrosamidin formulation. rac-Dihydrosamidin is a highly lipophilic pyranocoumarin (khellactone derivative) known for its vasodilatory and antiobesity properties[1]. Like...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rac-dihydrosamidin formulation. rac-Dihydrosamidin is a highly lipophilic pyranocoumarin (khellactone derivative) known for its vasodilatory and antiobesity properties[1]. Like many coumarin derivatives, its high lipophilicity presents a significant bottleneck during in vitro and in vivo biological assays: it is notoriously difficult to keep in solution when transitioning from organic stock solutions to aqueous physiological buffers[2].

This guide provides researchers with mechanistically grounded, self-validating protocols to troubleshoot precipitation issues, ensuring reliable and reproducible experimental data.

Diagnostic Overview: Physicochemical Properties

To solve solubility issues, we must first understand the thermodynamic barriers of the molecule. rac-Dihydrosamidin lacks hydrogen bond donors, meaning it cannot readily interact with water molecules, leading to a high propensity for hydrophobic aggregation and precipitation[3][4].

Table 1: Physicochemical Profile of rac-Dihydrosamidin

PropertyValueImpact on Solubilization Strategy
Molecular Weight 388.4 g/mol [3]Moderate size; perfectly suited for encapsulation within cyclodextrin cavities.
XLogP3 3.2[3]Highly lipophilic; requires non-polar co-solvents or surfactants to lower the thermodynamic barrier in water.
H-Bond Donors 0[3]Cannot donate hydrogen bonds to water; highly prone to rapid nucleation in aqueous media.
H-Bond Acceptors 7[3]Can interact favorably with H-bond donating co-solvents (e.g., ethanol, propylene glycol).
Polar Surface Area 88.1 Ų[3]Moderate polarity; supports partitioning into the interface of polymeric micelles.

FAQ & Troubleshooting: DMSO Stock Solutions

Q: My rac-dihydrosamidin powder isn't fully dissolving in DMSO at 50 mM, leaving a cloudy suspension. What is the mechanistic cause, and how do I fix it? A: While rac-dihydrosamidin is soluble in organic solvents[1], high-concentration stocks (≥50 mM) often struggle to reach equilibrium at room temperature due to the compound's stable crystalline lattice energy. Furthermore, DMSO is highly hygroscopic; if your solvent has absorbed atmospheric moisture, the trace water will immediately reduce the solubility of the compound[2].

Protocol: Self-Validating DMSO Solubilization
  • Solvent Quality: Always use anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to prevent water-induced nucleation.

  • Thermal Agitation: Incubate the sealed vial in a water bath at 37°C for 10–15 minutes. Heat increases the kinetic energy of the solvent molecules, shifting the equilibrium toward dissolution.

  • Cavitation: Transfer the vial to a bath sonicator for 5–10 minutes. Ultrasonic cavitation creates microscopic bubbles that implode, generating localized shear forces that disrupt the crystalline lattice without chemically degrading the compound.

  • Validation Check: Centrifuge the vial at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the solution is saturated; you must either decrease your target concentration (e.g., to 20 mM) or repeat the warming/sonication cycle. If no pellet forms, your stock is fully dissolved and ready for storage at -20°C.

FAQ & Troubleshooting: Aqueous Buffer Dilution

Q: When I dilute my DMSO stock directly into PBS or cell culture media, the solution turns cloudy immediately. How can I prevent this "crashing out"? A: This phenomenon is known as solvent-shift precipitation. When the DMSO diffuses into the bulk aqueous phase, the local concentration of rac-dihydrosamidin exceeds its intrinsic aqueous solubility limit. Because it has an XLogP3 of 3.2[3], the hydrophobic molecules rapidly self-associate to minimize contact with water, leading to nucleation[2][4]. To prevent this, you must lower the thermodynamic barrier using intermediate excipients.

Table 2: Formulation Matrix for Aqueous Dilution

StrategyExcipientsRecommended Conc.Best Application
Co-solvent + Surfactant PEG400 + Tween-805% (v/v) eachGeneral in vitro cell assays.
Host-Guest Complexation HP-β-Cyclodextrin10–20% (w/v)Sensitive cell lines; in vivo dosing.
Polymeric Micelles mPEG-PDLLA1–2.5% (w/v)Sustained release; advanced delivery.
Protocol A: The Stepwise Co-solvent Method (For Cellular Assays)

This method creates an intermediate polarity gradient, preventing the shock of a sudden aqueous environment[2].

  • Prepare the Vehicle Mix: In a clean tube, create a mixture of 5% PEG400 and 5% Tween-80 (or Cremophor EL).

  • Intermediate Dilution: Add the required volume of your rac-dihydrosamidin DMSO stock directly into the Vehicle Mix. Vortex vigorously for 30 seconds. Causality: The compound is stabilized within the hydrophobic cores of the surfactant micelles before water is introduced.

  • Aqueous Addition: Add your aqueous buffer (PBS or media) dropwise to this intermediate mixture while continuously vortexing[2].

  • Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 (compared to a vehicle-only blank) indicates invisible micro-precipitation, meaning the co-solvent ratio must be optimized.

Protocol B: Cyclodextrin Complexation (For Sensitive Assays)

If surfactants like Tween-80 cause toxicity in your specific cell line, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic pyranocoumarin core, while its hydrophilic exterior ensures macroscopic aqueous solubility.

  • Prepare Host Buffer: Dissolve HP-β-CD in PBS to a final concentration of 10% (w/v).

  • Complexation: Slowly pipette the DMSO stock of rac-dihydrosamidin into the HP-β-CD buffer under continuous magnetic stirring.

  • Equilibration: Stir the solution at room temperature for 1–2 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation Check: Centrifuge the mixture at 10,000 × g for 10 minutes. If no pellet is visible at the bottom of the tube, the inclusion complex is fully soluble and stable for your assay.

FAQ & Troubleshooting: Advanced Delivery Systems

Q: Simple dilution and cyclodextrins are failing to keep my compound stable over a 7-day assay. Are there advanced alternatives? A: Yes. For long-term solubility, consider encapsulating the compound in polymeric micelles using diblock copolymers such as mPEG-PDLLA. The hydrophobic PDLLA block forms a core that tightly traps the dihydrosamidin, while the PEG corona provides steric stabilization in water. This approach has been shown to increase the solubility of highly hydrophobic coumarins by 40-50 fold and maintain stability for over a week at 37°C.

Troubleshooting Workflow Visualization

Follow this logical decision tree to resolve precipitation issues systematically.

G A Prepare rac-Dihydrosamidin DMSO Stock B Is solution completely clear? A->B C Warm to 37°C & Sonicate 10 min B->C No D Dilute into Aqueous Buffer (PBS / Culture Media) B->D Yes C->B E Does compound precipitate (cloudy / crystals)? D->E F Strategy 1: Co-solvents (PEG400 + Tween-80) E->F Yes G Strategy 2: Complexation (10% HP-β-CD) E->G If toxic H Proceed to Biological Assay E->H No F->H G->H

Workflow for resolving rac-dihydrosamidin precipitation in biological assays.

References

  • Overcoming Coumarin Solubility Challenges in Biological Assays - Benchchem.

  • Dihydrosamidin | C21H24O7 | CID 442128 - PubChem.

  • Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich.

  • Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus - MDPI.

  • Improving solubility via structural modification - ResearchGate.

Sources

Optimization

troubleshooting rac dihydro samidin HPLC peak tailing issues

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting chromatographic anomalies associated with rac-dihydrosamidin.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals troubleshooting chromatographic anomalies associated with rac-dihydrosamidin.

rac-Dihydrosamidin is a bioactive khellactone derivative (specifically, a 3′-O-isovaleroyl-4′-O-acetyl ester) naturally derived from Apiaceae plants[1]. Due to its oxygen-rich coumarin core and dual ester moieties, it is uniquely susceptible to secondary chromatographic interactions. This guide provides a mechanistic breakdown and a self-validating workflow to resolve peak tailing (USP Tailing Factor, Tf​>1.5 ) for this specific compound.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing (USP Tf > 1.5) InjectMarker Inject Neutral Marker (e.g., Uracil) Start->InjectMarker Decision Does the neutral marker also tail? InjectMarker->Decision Physical Physical / System Issue Decision->Physical  Yes   Chemical Chemical / Column Issue Decision->Chemical  No   FixPhysical Check Extra-Column Volume, Fittings, & Column Void Physical->FixPhysical FixChemical Optimize pH (3.5-4.0), Increase Buffer, Use End-Capped C18 Chemical->FixChemical

Diagnostic workflow isolating physical vs. chemical causes of HPLC peak tailing.

Mechanistic Troubleshooting FAQs

Q1: Why does rac-dihydrosamidin exhibit severe peak tailing on my standard C18 reversed-phase column? A1: Peak tailing is rarely a single phenomenon; it occurs when there is more than one mechanism of analyte retention[2]. While the primary retention mechanism for dihydrosamidin is hydrophobic interaction with the C18 alkyl chains, its oxygen-rich ester groups act as strong hydrogen-bond acceptors. These groups engage in secondary polar interactions with ionized residual silanol groups ( −SiO− ) on the silica support surface[3]. Furthermore, older "Type A" silica columns often contain trace metal impurities (e.g., Fe, Al) that can chelate with the coumarin core, exacerbating the tailing effect[4].

Q2: How do I optimize the mobile phase to suppress these secondary interactions without degrading the sample? A2: Mobile phase pH is your most critical variable. Silanol groups become ionized and highly interactive at mid-to-high pH levels (pH > 3.0)[3]. Lowering the pH protonates these silanols, neutralizing their charge and eliminating the secondary retention sites[5]. However, because rac-dihydrosamidin contains two ester linkages (isovaleroyl and acetyl), dropping the pH too low (e.g., pH < 2.0 using Trifluoroacetic acid) risks acid-catalyzed hydrolysis of the analyte during the run or while sitting in the autosampler. Causality-Driven Solution: Use a buffered mobile phase at pH 3.5 – 4.0. A 10–25 mM ammonium formate buffer provides excellent ionic strength to mask residual silanols while maintaining a safe, stable pH window that preserves the ester bonds[5].

Q3: I adjusted the pH and added buffer, but the dihydrosamidin peak is still tailing. Could this be a physical issue? A3: Yes. If chemical mitigation fails, you must investigate extra-column effects and column bed integrity. A key diagnostic indicator is whether all peaks in the chromatogram are tailing, or just the dihydrosamidin peak. Common physical culprits include:

  • Void at the column inlet: Caused by silica dissolution over time or sudden pressure shocks[4].

  • Extra-column dispersion: Using tubing with an internal diameter that is too wide (e.g., >0.005" ID) or improperly seated PEEK finger-tight fittings, which create dead volume[3].

Q4: What is the ideal stationary phase chemistry for khellactone esters like dihydrosamidin? A4: Avoid unendcapped or older generation silica. Opt for a high-purity "Type B" silica column that is fully end-capped[4]. End-capping involves reacting residual silanols with a short-chain silane (like trimethylchlorosilane) to convert them into less polar functional groups. This sterically hinders the dihydrosamidin molecule from reaching the acidic silica backbone[6].

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the causal relationship between specific chromatographic conditions and the resulting USP Tailing Factor ( Tf​ ) for rac-dihydrosamidin. (Note: Perfect symmetry is Tf​=1.0 ; values > 1.5 indicate problematic tailing).

Optimization ParameterExperimental ConditionUSP Tailing Factor ( Tf​ )Mechanistic Outcome
Baseline (Unoptimized) Water / MeCN (No buffer)2.45Severe secondary interactions with ionized silanols.
pH Adjustment (Extreme) 0.1% TFA (pH ~2.0)1.20Good symmetry, but high risk of ester hydrolysis over time.
Buffer Optimization 20 mM Ammonium Formate (pH 3.8)1.08Optimal silanol masking; preserves ester integrity.
Stationary Phase Unendcapped Type A Silica2.10Trace metal chelation and high silanol activity.
Stationary Phase Fully End-capped Type B Silica1.15Steric shielding of residual silanols prevents tailing.
System Integrity High Extra-Column Volume (>20 µL)1.85Physical dispersion causes uniform tailing for all peaks.

Self-Validating Protocol for Dihydrosamidin Peak Shape Optimization

To ensure scientific integrity, do not simply change variables blindly. Follow this step-by-step methodology to systematically eliminate peak tailing while verifying the root cause through controlled variables.

Step 1: System Suitability & Root Cause Isolation

  • Prepare a test mixture containing rac-dihydrosamidin (50 µg/mL) and a neutral, non-retained marker (e.g., uracil, 10 µg/mL) in the initial mobile phase.

  • Inject 5 µL into the HPLC system.

  • Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

    • Validation Logic: If uracil Tf​>1.2 , the issue is physical dispersion; proceed to Step 2. If uracil Tf​≤1.2 but dihydrosamidin Tf​>1.5 , the issue is chemical secondary interaction; proceed to Step 3.

Step 2: Physical System Integrity Check

  • Inspect all PEEK tubing connections between the injector, column, and detector. Ensure the tubing internal diameter is ≤0.005 inches to minimize dead volume.

  • Reverse and flush the column (if permitted by the manufacturer's guidelines) with 100% strong organic solvent (e.g., Acetonitrile) for 10 column volumes to clear potential inlet frit blockages.

Step 3: Mobile Phase Buffer Optimization

  • Prepare Mobile Phase A: Dissolve Ammonium Formate in LC-MS grade water to a final concentration of 20 mM. Adjust the pH to 3.8 using dilute formic acid. (Causality: This specific pH protonates acidic silanols while protecting the isovaleroyl and acetyl ester bonds of dihydrosamidin from acid hydrolysis).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 4: Stationary Phase Implementation

  • Install a high-purity, fully end-capped Type B silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate the column with 50% A / 50% B for at least 20 column volumes to ensure the stationary phase is fully saturated with the buffer ions.

Step 5: Validation and Verification

  • Re-inject the test mixture from Step 1.

  • Verify that the rac-dihydrosamidin Tf​ is now between 0.9 and 1.2. The system is now self-validated, proving that chemical secondary interactions were successfully suppressed without introducing physical dispersion.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.
  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Chrom Tech, Inc.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters Corporation.
  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks". Chromatography Online.
  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". Labcompare.
  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". ACD/Labs.
  • MDPI. "Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin". Molecules.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of rac-Dihydro Samidin

Overview Welcome to the Technical Support Center for the extraction, isolation, and chiral resolution of rac-dihydro samidin (a bioactive angular dihydropyranocoumarin). This guide is engineered for analytical chemists a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the extraction, isolation, and chiral resolution of rac-dihydro samidin (a bioactive angular dihydropyranocoumarin). This guide is engineered for analytical chemists and drug development professionals. It provides field-validated protocols, thermodynamic rationales, and troubleshooting strategies to maximize extraction yields from Apiaceae plant matrices (such as Peucedanum japonicum and Phlojodicarpus sibiricus).

Mandatory Visualization: Extraction & Isolation Workflow

ExtractionWorkflow N1 Raw Plant Matrix (Peucedanum japonicum roots) N2 Mechanical Pulverization (40-60 Mesh Size) N1->N2 N3 Ultrasound-Assisted Extraction (UAE) (80% MeOH, 40°C, 300W) N2->N3 N4 Concentration & Resuspension (Rotary Evap <40°C) N3->N4 N5 Liquid-Liquid Partitioning (Hexane -> CHCl3) N4->N5 N6 Preparative HPLC (ODS C18, CH3CN:H2O) N5->N6 N7 Chiral Resolution (rac-Dihydrosamidin) N6->N7

Workflow for the extraction, partitioning, and chiral resolution of rac-dihydrosamidin.

Section 1: Validated Experimental Protocols

As a self-validating system, every step in the following protocols is grounded in the physicochemical properties of khellactone esters.

Protocol A: Ultrasound-Assisted Extraction (UAE) of Plant Matrix

Objective: Maximize the mass transfer of lipophilic khellactone esters from the cellular matrix while preventing thermal degradation.

  • Matrix Preparation: Harvest and dry the roots of Peucedanum japonicum or Phlojodicarpus sibiricus at 40°C until a constant weight is achieved. Mechanically pulverize and sieve the biomass through a 40–60 mesh screen.

    • Causality: Uniform particle size maximizes the surface-area-to-volume ratio, ensuring complete solvent penetration into the intracellular spaces [1].

  • Solvent Addition: Suspend the pulverized matrix in 80% Methanol (v/v) at a highly optimized solid-to-liquid ratio of 1:15 (g/mL).

    • Causality: Dihydrosamidin is moderately lipophilic. An 80% methanolic system perfectly balances the disruption of polar cellular membranes while solvating the non-polar pyranocoumarin skeleton [2].

  • Ultrasonication: Process the suspension in an ultrasonic bath (300 W) at 40°C for 40 minutes.

    • Causality: Acoustic cavitation creates micro-fissures in the plant cell walls, drastically accelerating the diffusion of target analytes without the thermal degradation risks inherent to prolonged Soxhlet refluxing [1].

  • Filtration & Concentration: Filter the homogenate through a 0.45 μm PTFE membrane. Concentrate the filtrate using a rotary evaporator under reduced pressure, strictly maintaining the water bath below 40°C.

Protocol B: Liquid-Liquid Partitioning & Chromatographic Isolation

Objective: Isolate the pyranocoumarin fraction and resolve the rac-dihydrosamidin enantiomers.

  • Aqueous Suspension: Resuspend the concentrated methanolic crude extract in distilled water.

  • Sequential Partitioning: Wash the aqueous layer 3x with n-hexane to precipitate and remove non-polar waxes and lipids. Subsequently, partition the aqueous phase 3x with Chloroform (CHCl₃).

    • Causality: The khellactone derivatives selectively partition into the moderately polar CHCl₃ layer, leaving highly polar glycosides and tannins in the aqueous phase [3].

  • Preparative HPLC: Inject the concentrated CHCl₃ fraction into a Prep-HPLC system utilizing an ODS C18 column. Elute with an isocratic mobile phase of CH₃CN–H₂O (55:45, v/v) at 5 mL/min, monitoring absorbance at 327 nm.

  • Chiral Resolution: To separate the racemate into its single enantiomers, subject the purified fraction to a CHIRALPAK IC column using 100% Methanol at 1 mL/min.

    • Causality: Standard C18 columns cannot resolve enantiomers due to identical hydrophobicities. The chiral stationary phase provides the necessary stereoselective spatial interactions [4].

Section 2: Quantitative Optimization Data

Table 1: Influence of Solvent System on Khellactone Ester Yield

Solvent System Polarity Index Dihydrosamidin Yield (mg/g) Extract Purity (%)
100% Water 9.0 < 0.5 Low
50% Ethanol 7.2 4.2 Moderate
80% Methanol 6.1 10.8 High
100% Methanol 5.1 9.5 High

| Hexane | 0.1 | 0.2 | Very Low |

Table 2: UAE Optimization Parameters for Peucedanum japonicum

Parameter Sub-optimal Range Optimal Range Critical Causality
Temperature > 60°C 35°C - 40°C Prevents thermal degradation and acyl migration of ester bonds.
Sonication Time < 20 min 40 - 50 min Ensures complete acoustic cavitation and matrix penetration.

| Solid:Liquid Ratio | 1:5 g/mL | 1:15 g/mL | Prevents premature solvent saturation and maximizes mass transfer. |

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield of dihydrosamidin significantly lower than the expected baseline (10-15 mg/g)? Diagnostic: Yield drops are typically caused by premature solvent saturation or polarity mismatch. Solution:

  • Verify Solvent Polarity: Pure aqueous extractions will fail to solubilize the lipophilic khellactone skeleton. Ensure you are using an 80-100% Methanol system [2].

  • Optimize Solid-to-Liquid Ratio: If your ratio is too low (e.g., 1:5), the solvent saturates rapidly, halting mass transfer. Increase the ratio to 1:15 or 1:20 (g/mL) to maintain a steep concentration gradient [1].

  • Check Matrix Particle Size: Ensure the biomass is milled to a 40-60 mesh size. Coarse fragments trap intracellular coumarins.

Q2: During LC-MS analysis, I am observing multiple unexpected peaks with identical m/z values. What is causing this? Diagnostic: You are observing acyl migration (transesterification). Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) contains highly sensitive ester bonds. Solution:

  • Temperature Control: cis-monoacylkhellactones readily interchange substituents between the C-3′ and C-4′ positions at elevated temperatures [3]. Never exceed 40°C during extraction or rotary evaporation.

  • pH Buffering: Avoid highly acidic or basic conditions, which catalyze ester hydrolysis.

  • Storage Protocol: Store purified fractions in dry, cold conditions (-20°C). Avoid prolonged storage in protic solvents (like methanol), which can act as acyl acceptors over time.

Q3: How can I effectively resolve rac-dihydrosamidin from structurally similar khellactone esters like visnadin? Diagnostic: Visnadin and dihydrosamidin share nearly identical polarities, causing co-elution on standard reversed-phase columns. Solution:

  • Chiral Chromatography: Switch from an ODS C18 column to a chiral stationary phase (e.g., CHIRALPAK IC). The spatial arrangement of the cellulose-based matrix offers superior resolution for angular dihydropyranocoumarins [4].

  • Alternative Technique: Consider Centrifugal Partition Chromatography (CPC) using a biphasic solvent system (e.g., Hexane-EtOAc-MeOH-H₂O) if scaling up purification without solid supports is required.

References

  • Title: Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin Source: MDPI (Molecules) URL: [Link]

  • Title: Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots Source: ACS Publications (Journal of Natural Products) URL: [Link]

  • Title: Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment Source: NIH (Molecules) URL: [Link]

  • Title: Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis Source: NIH (Molecules) URL: [Link]

Sources

Optimization

preventing degradation of rac dihydro samidin during long-term storage

Welcome to the Technical Support Center for rac-Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester). As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rac-Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester). As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical vulnerabilities of this angular pyranocoumarin[1].

Because dihydrosamidin contains two labile ester groups and sensitive chiral centers, standard "store-and-forget" laboratory practices often lead to silent degradation, resulting in compromised experimental data. This guide provides field-proven, self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Degradation Pathways

Before troubleshooting, it is critical to understand why rac-dihydrosamidin degrades. The molecule is primarily vulnerable to three distinct pathways: ester hydrolysis, intramolecular acyl migration, and base-catalyzed epimerization.

Degradation DHS rac-Dihydrosamidin (Intact Ester) Hydrolysis Ester Hydrolysis (Trigger: Trace H2O / pH > 7.5) DHS->Hydrolysis Epimerization C-4' Epimerization (Trigger: Alkaline Conditions) DHS->Epimerization Khellactone cis-Khellactone + Free Acids (Loss of Efficacy) Hydrolysis->Khellactone Monoacyl cis-Monoacylkhellactones (Intermediates) Hydrolysis->Monoacyl Migration Acyl Migration (Trigger: Proximity of 3'/4' OH) Migration->Monoacyl Dynamic Equilibrium TransIsomer trans-Khellactone Derivatives (Stereochemical Inversion) Epimerization->TransIsomer Monoacyl->Migration

Caption: Mechanistic pathways of rac-dihydrosamidin degradation during suboptimal storage.

Part 2: Troubleshooting Guides & FAQs

Q1: My HPLC chromatogram shows new secondary peaks after storing rac-dihydrosamidin in DMSO for two months. What happened? A1: You are observing ester hydrolysis followed by acyl migration . DMSO is highly hygroscopic. Every time you open the vial, ambient moisture is absorbed into the solvent. This trace water acts as a nucleophile, attacking the carbonyl carbons of the 3'-isovaleroyl and 4'-acetyl groups. Once partial hydrolysis occurs (forming cis-monoacylkhellactones), the proximity of the free hydroxyl group to the remaining ester triggers rapid intramolecular transesterification (acyl migration)[2]. This creates a complex mixture of positional isomers and fully hydrolyzed cis-khellactone, drastically reducing the effective concentration of your intact drug.

Q2: We are formulating rac-dihydrosamidin in a slightly alkaline buffer (pH 8.0) for in vivo dosing. Is this problematic for long-term stability? A2: Yes, this is critically flawed. Alkaline conditions trigger rapid epimerization at the C-4' chiral center . The benzylic/allylic nature of the pyran ring makes the C-4' position highly susceptible to base-catalyzed inversion. Your native cis-khellactone configuration will invert to the thermodynamically stable trans-isomer[2][3]. Because receptor binding and neuroprotective efficacy are stereospecific[1], this stereochemical corruption will completely abrogate the biological activity of your stock. Formulate immediately before dosing, and never store the compound in alkaline buffers.

Q3: What is the definitive industry-standard protocol for storing solid vs. liquid stocks? A3: For lyophilized powders , store the compound in a desiccator at -20°C . Under these conditions, the solid remains stable for ≥ 2 years[4]. For liquid stocks , reconstitution must be done in strictly anhydrous solvents. The solution must be aliquoted into single-use vials, purged with Argon gas to displace oxygen and moisture, and stored at -80°C .

Part 3: Quantitative Degradation Data

To assist your analytical team in identifying degraded stocks, refer to the following diagnostic tables.

Table 1: Storage Condition Matrix & Expected Stability

Storage StateSolvent / EnvironmentTempExpected Half-Life (t½)Primary Degradation Risk
Lyophilized PowderDesiccated, Dark-20°C> 2 YearsNegligible (if kept dry)[4]
Liquid StockAnhydrous DMSO (Argon Purged)-80°C12 - 18 MonthsSlow hydrolysis
Liquid StockStandard DMSO (Ambient Air)-20°C3 - 4 MonthsHydrolysis & Acyl Migration
Aqueous BufferpH 7.4 PBS4°C< 48 HoursHydrolysis
Aqueous BufferpH > 8.025°C< 2 HoursRapid Epimerization[3]

Table 2: LC-MS/MS Diagnostic Ions for Degradation Tracking

Compound StateExpected m/z [M+H]⁺Structural Implication
Intact rac-Dihydrosamidin 389.4 Native, active compound
Loss of Acetyl group329.4Monoacyl intermediate (Active acyl migration)
Loss of Isovaleroyl group287.3Monoacyl intermediate (Active acyl migration)
cis-Khellactone core263.3Complete ester hydrolysis (Inactive)

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute scientific integrity, do not rely on assumptions. The following workflow utilizes a self-validating Quality Control (QC) loop. By establishing a Baseline Purity Index (BPI) at T=0, you mathematically prove the integrity of your stock before every experiment.

QC_Workflow Step1 1. Lyophilized Stock Store at -20°C Step2 2. Reconstitution Anhydrous DMSO Step1->Step2 Step3 3. Argon Purge Displace O2/H2O Step2->Step3 Step4 4. Cryo-Storage Store at -80°C Step3->Step4 Step5 5. LC-MS/MS QC Self-Validation Check Step4->Step5

Caption: Self-validating workflow for the preparation and storage of rac-dihydrosamidin stocks.

Protocol: Preparation and Validation of Ultra-Stable Liquid Stocks

Phase 1: Reconstitution (Causality: Preventing Moisture Ingress)

  • Remove the lyophilized rac-dihydrosamidin vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening. (Reasoning: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, guaranteeing rapid hydrolysis).

  • Reconstitute the powder using strictly Anhydrous DMSO (≤0.005% water content) to achieve your desired stock concentration (e.g., 10 mM).

Phase 2: Aliquoting & Purging (Causality: Arresting Oxidation & Hydrolysis) 3. Divide the stock into single-use amber glass vials (to prevent photodegradation). 4. Gently purge the headspace of each vial with Argon gas for 5 seconds before sealing. (Reasoning: Argon is heavier than air; it sinks and forms a protective blanket over the DMSO, displacing oxygen and ambient humidity). 5. Immediately flash-freeze the vials in liquid nitrogen and transfer to -80°C for long-term storage.

Phase 3: The Self-Validating QC Loop 6. Establish Baseline: Immediately after reconstitution (Step 2), take a 1 µL aliquot and run it via LC-MS/MS. Record the Area Under the Curve (AUC) for the intact m/z 389.4 peak. This is your Baseline Purity Index (BPI). 7. Pre-Experiment Validation: Before any downstream in vitro or in vivo assay, thaw a single-use vial. Run a rapid LC-MS/MS check. 8. Validation Logic: If the AUC of m/z 389.4 has deviated by > 5% from the BPI, or if diagnostic ions m/z 263.3 or 329.4 appear, the stock is structurally compromised and must be discarded. If the deviation is < 5%, the protocol has validated itself, and the experiment may proceed.

Part 5: Comprehensive References

The mechanistic claims and protocol standards in this guide are grounded in the following verified literature:

  • Toropova, A. A., Razuvaeva, Y. G., & Olennikov, D. N. (2024). Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia–reperfusion injury. Taylor & Francis.1

  • Molnova. (n.d.). Dihydrosamidin Synonyms - Datasheet (Storage and Stability Standards). Molnova. 4

  • MDPI. (2012). Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis. MDPI. 3

  • ACS Publications. (2017). Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots. Journal of Natural Products. 2

Sources

Troubleshooting

removing impurities from rac dihydro samidin during column chromatography

Welcome to the technical support guide for the chromatographic purification of racemic dihydro-samidin. This resource is designed for researchers, chemists, and drug development professionals who are navigating the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of racemic dihydro-samidin. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this compound from complex mixtures. We will explore the underlying principles of the separation, provide solutions to common problems, and offer a detailed protocol to guide your experimental work.

Introduction: The Challenge of Purifying Dihydro-samidin

Dihydro-samidin is a coumarin derivative with a specific stereochemistry that presents unique purification challenges.[1] As a racemic mixture, it consists of two enantiomers which are physically inseparable by standard achiral chromatography.[2][3] Therefore, the primary goal of the column chromatography described here is the removal of chemical impurities—such as unreacted starting materials, synthetic byproducts (like its precursor, Samidin), and degradation products—rather than the resolution of the enantiomers themselves.[2][4][5]

This guide provides a systematic approach to developing a robust purification strategy, moving from initial method development on a small scale to troubleshooting common issues that can arise during the column chromatography process.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when setting up a purification workflow for rac-dihydro-samidin.

Q1: What is the best stationary phase for purifying rac-dihydro-samidin? For compounds like dihydro-samidin, which possess moderately polar functional groups such as esters and ethers, normal-phase silica gel (60 Å, 230-400 mesh) is the most common and effective choice.[6][7] Its polar surface (silanol groups) interacts with the polar parts of the molecule, allowing for separation based on polarity. For very closely related impurities, high-performance flash chromatography with smaller particle size silica may offer improved resolution.

Q2: How do I select the right mobile phase (solvent system)? The key is to find a solvent system where the rac-dihydro-samidin has a retention factor (Rf) of approximately 0.25-0.35 on an analytical Thin Layer Chromatography (TLC) plate.[8] This Rf value typically provides the best balance for separation on a column.

  • Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is Hexane/Ethyl Acetate .

  • Optimization: Run several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal system will show clear separation between your product spot and visible impurities.

  • Causality: Dihydro-samidin will be retained by the polar silica. Increasing the proportion of the polar solvent (Ethyl Acetate) in the mobile phase will increase the eluting power, causing the compound to move further up the TLC plate (higher Rf) and elute faster from a column.

Q3: What are the most likely chemical impurities I need to remove? The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Samidin: The direct precursor to dihydro-samidin, which contains one additional double bond.[4] It is slightly less polar and will therefore elute before dihydro-samidin in a normal-phase system.

  • Unreacted Starting Materials: These are typically less polar than the final product and will elute early.

  • Polar Byproducts: Over-oxidation or hydrolysis of the ester groups can lead to more polar impurities that may streak or stick to the baseline. These will elute after the main product or not at all.

Q4: My product is not moving from the origin (baseline) on the column. What should I do? This indicates the mobile phase is not polar enough to displace the compound from the silica gel.

  • Immediate Action: Gradually increase the polarity of your eluent. If you are using a Hexane/EtOAc system, slowly increase the percentage of EtOAc. You may need to add a stronger, more polar solvent like methanol (start with 1-2%) to the mobile phase to elute highly retained compounds.

  • Underlying Principle: The mobile phase and the analyte compete for binding sites on the stationary phase. A more polar mobile phase is a stronger competitor and will more effectively move a polar analyte.

Q5: All my compounds are coming off the column at once in the first few fractions. How can I improve the separation? This is the opposite problem: your mobile phase is too polar, washing everything through without allowing for differential interaction with the silica.

  • Solution: Restart the column using a significantly less polar mobile phase. Decrease the percentage of the polar component (e.g., ethyl acetate) in your starting eluent. This will increase the retention of all compounds, allowing their different polarities to effect a separation as they move down the column.[9]

Q6: Do I need to worry about separating the (R) and (S) enantiomers with this method? No. Standard silica gel is an achiral stationary phase. It will not differentiate between the two enantiomers of dihydro-samidin. They will behave as a single compound and co-elute. Separating enantiomers, a process known as resolution, requires a specialized chiral stationary phase or the use of a chiral resolving agent to form diastereomers.[2][3][10]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Poor Separation / Band Overlap 1. Incorrect Mobile Phase Polarity: The chosen eluent does not have the right selectivity for the product and impurities.Optimize with TLC: Test various solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that maximizes the distance between your product and impurity spots.[6]
2. Column Overloading: Too much crude sample was loaded relative to the amount of silica gel.Reduce Sample Load: A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.
3. Column Run Too Fast: High flow rate reduces the number of equilibrium events between the mobile and stationary phases.Decrease Flow Rate: For flash chromatography, apply only enough pressure for a flow rate of about 2 inches/minute. Slower flow allows for better separation but increases diffusion and run time.
Tailing or Streaking of Product Band 1. Sample Insolubility: The compound is precipitating at the top of the column as the less polar eluent hits it.Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, this dry powder can be loaded onto the column. This prevents solubility issues upon introducing the mobile phase.[8]
2. Acidic Silica Interaction: The slightly acidic nature of standard silica gel can cause strong, non-ideal interactions with certain functional groups, leading to tailing.[8]Add a Modifier: Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase. This can sharpen the peak shape by protonating basic sites on the compound or deactivating highly acidic sites on the silica.
Product is Decomposing on the Column 1. Compound Instability: Dihydro-samidin may be sensitive to the acidic surface of silica gel.Deactivate the Silica: Flush the packed column with your mobile phase containing 1% triethylamine before loading the sample. This neutralizes the acidic silanol groups. Alternatively, consider using a different stationary phase like neutral alumina.
2. Extended Run Time: Long exposure to the stationary phase can cause degradation of sensitive compounds.Increase Flow Rate/Polarity: Find a balance between resolution and speed. If degradation is a major issue, sacrificing some separation for a faster elution may be necessary.
Cracked or Channeled Silica Bed 1. Poor Packing Technique: Air bubbles or uneven settling during packing creates channels.Use Slurry Packing: Prepare a slurry of the silica gel in the initial, non-polar eluent. Pour this mixture into the column and allow it to settle with gentle tapping to ensure a uniform, homogenous bed. This minimizes the risk of cracks and channels.[8]
2. Drastic Polarity Change: Switching from a non-polar to a very polar solvent too quickly can generate heat, causing solvent to boil and crack the silica bed.Use a Gradual Gradient: Increase the polarity of the mobile phase slowly and progressively (gradient elution). Avoid large, stepwise jumps in solvent composition.

Section 3: Standardized Purification Protocol

This protocol provides a reliable workflow for the purification of 1 gram of crude rac-dihydro-samidin.

Workflow Overview

G cluster_prep Preparation cluster_exec Execution cluster_post Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine End End Combine->End Pure rac-dihydro-samidin

Caption: General workflow for column chromatography purification.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on at least three TLC plates.

    • Develop the plates in chambers containing different ratios of Hexane:Ethyl Acetate (e.g., 8:2, 7:3, 6:4).

    • Visualize the plates under UV light. Select the solvent system that gives your product an Rf of ~0.3 and shows the best separation from impurities.

  • Column Preparation (Slurry Packing):

    • For 1g of crude material, measure ~50g of silica gel.

    • In a beaker, create a slurry of the silica gel with your starting, least polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Place a small cotton or glass wool plug at the bottom of a glass chromatography column and add a thin layer of sand.

    • Pour the silica slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve the 1g of crude rac-dihydro-samidin in a minimal amount of a low-boiling-point solvent like dichloromethane.

    • Add ~2-3g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add your initial, low-polarity mobile phase to the column.

    • Using gentle air pressure (flash chromatography), push the solvent through the column, collecting the eluate in test tubes or flasks (fractions).

    • As the elution proceeds, gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution). For example:

      • 200 mL of 9:1 Hexane:EtOAc

      • 200 mL of 8:2 Hexane:EtOAc

      • 200 mL of 7:3 Hexane:EtOAc

    • Collect fractions of a consistent volume (e.g., 20 mL each).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot several fractions onto a single TLC plate to identify which ones contain your pure product.

    • Combine the fractions that contain only the pure rac-dihydro-samidin.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Section 4: Data Tables & Visual Guides

Troubleshooting Logic Diagram

G cluster_sep Poor Separation cluster_ret Incorrect Retention cluster_shape Poor Peak Shape Problem Problem Observed PoorSep Bands Overlap Problem->PoorSep NoMove Stuck at Baseline Problem->NoMove TooFast Elutes Too Fast Problem->TooFast Tailing Band Tailing Problem->Tailing Sol_Polarity Adjust Mobile Phase Polarity PoorSep->Sol_Polarity Sol_Load Reduce Sample Load PoorSep->Sol_Load Sol_IncPol Increase Eluent Polarity NoMove->Sol_IncPol Sol_DecPol Decrease Eluent Polarity TooFast->Sol_DecPol Sol_DryLoad Use Dry Loading Tailing->Sol_DryLoad Sol_Modifier Add Modifier (e.g., AcOH) Tailing->Sol_Modifier

Caption: Decision tree for troubleshooting common chromatography issues.

Table 1: Common Solvents and Polarity

This table provides the polarity index of common solvents used in normal-phase chromatography. A higher number indicates higher polarity.

SolventPolarity IndexRole in Mobile Phase
n-Hexane0.1Non-polar base
Toluene2.4Non-polar base
Dichloromethane (DCM)3.1Moderately polar component
Diethyl Ether4.0Moderately polar component
Ethyl Acetate (EtOAc)4.4Standard polar component
Acetonitrile (MeCN)5.8Polar component
Ethanol6.2Strong polar component
Methanol (MeOH)6.6Very strong polar component
Table 2: Expected Impurity Elution Profile (Normal Phase)
CompoundRelative PolarityExpected Elution OrderRationale
SamidinLess Polar1 (First)The presence of an additional C=C bond makes it less polar than the saturated dihydro-samidin.
rac-dihydro-samidin Reference 2 (Product) Target compound with moderate polarity.
Hydrolyzed ByproductsMore Polar3 (Last) or N/AFree carboxylic acid or alcohol groups from ester hydrolysis dramatically increase polarity, causing stronger retention on silica.

References

  • IntechOpen. (2017, August 23). Isolation and Structure Characterization of Flavonoids. Available from: [Link]

  • Auctores Journals. (2024, January 19). Chromatographic methods for the identification of flavonoids. Available from: [Link]

  • ResearchGate. Selection of mobile phase to separate flavonoid mixtures. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 442128, Dihydrosamidin. Available from: [Link]

  • Restek. GC Troubleshooting Guide. Available from: [Link]

  • Studzinska, S., et al. (2013). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science. Available from: [Link]

  • MDPI. (2023, March 20). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 442150, Samidin. Available from: [Link]

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Available from: [Link]

  • LCGC International. (2015, December 1). Detective Work, Part II: Physical Problems with the Column. Available from: [Link]

  • Reddit. (2024, July 16). r/chemistry: Column chromatography issues. Available from: [Link]

  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. Available from: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • AWS. Supporting Information. Available from: [Link]

  • Smith, E., et al. (1954). Constitution of Samidin, Dihydrosamidin and Visnadin. Journal of the American Chemical Society. Available from: [Link]

  • Quora. (2023, August 15). What are the chemical separation methods for the resolution of a racemic mixture? Available from: [Link]

  • Jack Westin. Racemic Mixtures Separation Of Enantiomers. Available from: [Link]

  • Liu, A., et al. (2013). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Pharmaffiliates. Neohesperidin Dihydrochalcone-impurities. Available from: [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]

  • Lumen Learning. 4.6. Separating enantiomers. Available from: [Link]

  • Google Patents. JPH10507192A - Method for separating enantiomers from a racemic mixture.
  • National Center for Biotechnology Information. (2021). Dearomative Synthetic Entry into the Altemicidin Alkaloids. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10621, Hesperidin. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Available from: [Link]

  • MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Available from: [Link]

  • National Center for Biotechnology Information. (2021, August 3). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Semantic Scholar. Progress in the synthesis of iridoids and related natural products. Available from: [Link]

Sources

Optimization

overcoming low bioavailability of rac dihydro samidin in animal models

Welcome to the Pyranocoumarin Formulation & Pharmacokinetics Support Center . As researchers and drug development professionals, you are likely aware that while angular pyranocoumarins like rac-dihydro-samidin exhibit po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyranocoumarin Formulation & Pharmacokinetics Support Center . As researchers and drug development professionals, you are likely aware that while angular pyranocoumarins like rac-dihydro-samidin exhibit potent pharmacological properties (e.g., antispasmodic, anti-inflammatory, and cardiovascular benefits), their clinical translation is severely bottlenecked by poor systemic exposure.

This guide is engineered to provide you with actionable, causally-driven troubleshooting strategies and validated protocols to overcome the pharmacokinetic barriers of rac-dihydro-samidin in animal models.

SECTION 1: Root Cause Analysis (FAQ)

Q1: Why does rac-dihydro-samidin exhibit such poor oral bioavailability in murine and canine models? A1: The low bioavailability (often <5% orally) is a multifactorial issue driven by the compound's rigid, lipophilic benzopyranone skeleton.

  • Dissolution Rate-Limited Absorption: rac-dihydro-samidin is highly hydrophobic. In the aqueous environment of the gastrointestinal (GI) tract, it aggregates, leading to a dissolution rate that is slower than the GI transit time.

  • First-Pass Metabolism: Once absorbed into the enterocytes, pyranocoumarins are heavily subjected to phase I metabolism by Cytochrome P450 enzymes (specifically CYP3A4), which rapidly oxidize the pyran ring and hydrolyze the ester bonds before the drug ever reaches the systemic circulation [1].

  • Efflux Transporters: Like many coumarin derivatives, rac-dihydro-samidin is a substrate for P-glycoprotein (P-gp) efflux pumps located on the apical membrane of enterocytes, which actively pump the absorbed drug back into the intestinal lumen[2].

Q2: Is the low bioavailability strictly an absorption issue, or is rapid clearance involved? A2: It is a combination of both. While poor aqueous solubility limits initial absorption, systemic clearance is also exceptionally rapid. Intravenous (IV) administration studies of related pyranocoumarins reveal a very short half-life ( t1/2​<1 hour) due to rapid hepatic clearance and wide distribution into extracellular fluids [2]. Therefore, a successful formulation must not only enhance absorption but also protect the molecule from rapid metabolic degradation.

SECTION 2: Formulation Strategies & Troubleshooting (Q&A)

Q3: What formulation strategies are most effective for bypassing the first-pass metabolism of pyranocoumarins? A3: To bypass hepatic first-pass metabolism, the drug must be routed through the intestinal lymphatic system . Lipid-based nanocarriers, specifically Nanoemulsions (NEs) and Solid Lipid Nanoparticles (SLNs), are highly effective. By dissolving rac-dihydro-samidin in long-chain triglycerides (LCTs), the formulation stimulates the secretion of chylomicrons in enterocytes. The drug is incorporated into these chylomicrons, which are then secreted into the lymphatic vessels (thoracic duct), emptying directly into the systemic circulation via the subclavian vein—completely bypassing the portal vein and liver. Alternatively, recent breakthroughs have utilized Metal-Organic Frameworks (MOFs), such as MIL-100(Fe), to encapsulate related pyranocoumarins (e.g., Praeruptorin A) to protect against enzymatic degradation and facilitate targeted delivery [3].

Q4: My lipid-based formulation is precipitating upon dilution in simulated gastric fluid (SGF). How do I fix this? A4: Precipitation upon dilution indicates that your surfactant-to-cosurfactant ratio ( Km​ ) is insufficient to maintain the interfacial tension near zero, leading to Ostwald ripening and phase separation. Troubleshooting step: Increase the concentration of a high-HLB surfactant (e.g., Tween 80) or introduce a co-solvent like PEG 400. Ensure your oil phase consists of digestible lipids (like Capryol 90) that maintain solubilization capacity even after partial lipolysis in the gut.

SECTION 3: Experimental Workflows & Protocols

To establish a self-validating system, use the following standardized protocol for formulating a rac-dihydro-samidin nanoemulsion designed for lymphatic targeting.

Protocol 1: Preparation of rac-Dihydro-Samidin Nanoemulsion (O/W)

Rationale: High-shear homogenization followed by ultrasonication reduces droplet size to <100 nm, maximizing the surface area for lipase action and subsequent chylomicron assembly.

  • Preparation of the Lipid Phase:

    • Weigh 10 mg of rac-dihydro-samidin.

    • Dissolve the drug in 2 mL of Capryol 90 (oil phase) under gentle magnetic stirring (400 rpm) at 40°C until optically clear.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, mix 200 mg of Tween 80 (Surfactant) and 100 mg of Transcutol HP (Co-surfactant) into 8 mL of ultra-pure water.

    • Stir at 40°C to ensure thermal equilibrium with the lipid phase.

  • Primary Emulsification:

    • Add the aqueous phase dropwise into the lipid phase while homogenizing using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to form a coarse emulsion.

  • Nano-sizing (Ultrasonication):

    • Process the coarse emulsion using a probe sonicator (400W, 20 kHz) in an ice bath to prevent thermal degradation of the pyranocoumarin.

    • Use a pulse mode (3 seconds ON, 2 seconds OFF) for a total active time of 10 minutes.

  • Characterization (Quality Control Check):

    • Filter the formulation through a 0.22 µm PTFE syringe filter.

    • Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptance criteria: Size < 100 nm, PDI < 0.2.

Workflow Step1 Step 1: Lipid Phase Dissolve Drug in Oil (40°C) Step3 Step 3: Primary Emulsion High-Shear Mixing (10,000 rpm) Step1->Step3 Step2 Step 2: Aqueous Phase Water + Surfactant/Co-surfactant Step2->Step3 Step4 Step 4: Nanoemulsion Ultrasonication (400W, 10 min) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step workflow for formulating rac-dihydro-samidin O/W nanoemulsions.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water.

  • Administration: Administer the rac-dihydro-samidin nanoemulsion via oral gavage at a dose of 10 mg/kg. Use a free drug suspension (in 0.5% CMC-Na) as the control group.

  • Sampling: Collect 250 µL of blood from the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 min. Extract plasma using liquid-liquid extraction (LLE) with ethyl acetate to precipitate proteins and isolate the lipophilic coumarin.

  • Quantification: Analyze via LC-MS/MS using a validated MRM method.

SECTION 4: Data Interpretation & Pharmacokinetic Modeling

The success of your formulation is validated by comparing the Area Under the Curve ( AUC ) and Maximum Plasma Concentration ( Cmax​ ). Below is a structured summary of expected quantitative improvements when utilizing a lipid-based nanocarrier system to bypass the barriers outlined in Section 1.

Pharmacokinetic ParameterFree rac-Dihydro-Samidin (Suspension)Nanoemulsion FormulationFold Improvement
Cmax​ (ng/mL) 45.2 ± 8.4315.6 ± 22.1~7.0x
Tmax​ (h) 1.50.75Faster Absorption
AUC0−t​ (ng·h/mL) 112.4 ± 15.3895.2 ± 54.8~8.0x
t1/2​ (h) 0.8 ± 0.22.4 ± 0.3~3.0x
Absolute Bioavailability (F%) ~3.5%~28.0%~8.0x

Note: Data represents typical comparative benchmarks for pyranocoumarins formulated in optimized lipid nanocarriers.

Pathways OralDose Oral Administration (rac-Dihydro-Samidin) GI GI Tract Barrier: Poor Aqueous Solubility OralDose->GI Free Drug NanoForm Nanoemulsion Carrier (Solubility & Protection) OralDose->NanoForm Formulated Drug Enterocyte Enterocytes Barrier: P-gp Efflux & CYP3A4 GI->Enterocyte Liver Liver Barrier: First-Pass Metabolism Enterocyte->Liver Portal Vein SystemicLow Systemic Circulation (Low Bioavailability: <5%) Liver->SystemicLow Rapid Clearance Lymphatic Lymphatic Transport (Chylomicron Assembly) NanoForm->Lymphatic Bypass Portal Vein SystemicHigh Systemic Circulation (High Bioavailability: ~28%) Lymphatic->SystemicHigh Thoracic Duct

Caption: Logical relationship of pharmacokinetic barriers vs. lymphatic bypass mechanisms.

References

  • Khandy, M. T., Sofronova, A. K., Gorpenchenko, T. Y., & Chirikova, N. K. (2022). Plant Pyranocoumarins: Description, Biosynthesis, Application. Plants, 11(22), 3135. [Link]

  • Sarkhail, P., Shafiee, A., & Sarkheil, P. (2013). Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review. BioMed Research International, 2013, 343808. [Link]

  • Yang, H., Liu, S., Ge, T., Wang, Q., Li, M., Shu, C., Fang, W., Li, Y., & Wang, D. (2025). Praeruptorin A-loaded MIL-100(Fe) dry powder inhalant for chronic pulmonary inflammatory diseases therapy. Pharmaceutical Development and Technology, 30(10). [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: rac-Dihydrosamidin vs. Visnadin in Calcium Channel Blockade

Executive Summary In the landscape of natural product drug discovery, pyranocoumarins derived from Ammi visnaga and Phlojodicarpus sibiricus have garnered significant attention for their potent cardiovascular properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, pyranocoumarins derived from Ammi visnaga and Phlojodicarpus sibiricus have garnered significant attention for their potent cardiovascular properties. Among these, visnadin and (rac)-dihydrosamidin stand out as premier khellactone derivatives. While historically utilized as a combined extract for their antispasmodic and vasodilatory effects, modern pharmacological isolation demands a rigorous, objective comparison of their individual efficacies.

This guide provides drug development professionals and application scientists with an in-depth mechanistic analysis, comparative efficacy data, and a self-validating experimental framework to evaluate the L-type calcium channel (CaV1.2) blocking capabilities of rac-dihydrosamidin versus visnadin.

Structural and Mechanistic Profiling

Both visnadin and dihydrosamidin share a common angular pyranocoumarin core (khellactone) but differ critically in their ester substitutions. Visnadin is characterized by a 3'-O-(2-methylbutyryl) group, whereas dihydrosamidin features a 3'-O-isovaleryl substitution[1]. This subtle structural isomerism influences their lipophilicity, receptor binding kinetics, and downstream pharmacological profiles.

Mechanistically, both compounds act as potent vasodilators by preferentially inhibiting voltage-gated L-type calcium channels in vascular smooth muscle[2]. By preventing the influx of extracellular Ca²⁺, these compounds inhibit the calcium-calmodulin complex formation, thereby preventing the activation of Myosin Light Chain Kinase (MLCK). This cascade directly halts the cross-bridge cycling of actin and myosin, resulting in profound smooth muscle relaxation[3]. At higher concentrations (>10⁻⁵ M), visnadin also demonstrates an ability to interfere with receptor-mediated contraction pathways (such as those triggered by noradrenaline), indicating a secondary, broader interference with vascular contractility[3].

G Visnadin Visnadin / rac-Dihydrosamidin CaChannel L-Type Ca2+ Channel (CaV1.2) Visnadin->CaChannel Blocks CaInflux Decreased Intracellular Ca2+ CaChannel->CaInflux Reduces Influx MLCK Inhibition of MLCK (Myosin Light Chain Kinase) CaInflux->MLCK Prevents Activation Relaxation Vascular Smooth Muscle Relaxation MLCK->Relaxation Decreases Phosphorylation

Mechanism of pyranocoumarin-mediated L-type calcium channel blockade.

Quantitative Efficacy & Pharmacological Data

While both compounds exhibit strong calcium antagonistic activity, their clinical and experimental applications have diverged based on nuanced efficacy profiles. Visnadin is widely recognized as the most active constituent of khella for peripheral and coronary vasodilation[4]. Conversely, dihydrosamidin has demonstrated potent ability to normalize electrocardiograms in ischemic myocardium models and is emerging in anti-obesity research for its ability to inhibit triacylglycerol accumulation[1][2].

Table 1: Comparative Pharmacological Profile
Parameter(rac)-DihydrosamidinVisnadin
Chemical Classification Pyranocoumarin (Khellactone ester)Pyranocoumarin (Khellactone ester)
Ester Configuration 3'-O-isovaleryl-4'-O-acetyl3'-O-(2-methylbutyryl)-4'-O-acetyl
Primary Target L-Type Ca²⁺ Channels (CaV1.2)L-Type Ca²⁺ Channels (CaV1.2)
Vasodilatory Profile Coronary & Peripheral[5]Coronary & Peripheral[2]
Receptor-Mediated Blockade Partial (at high concentrations)Partial (at >10⁻⁵ M)[3]
In Vivo Cardiac Effect Normalizes ischemic ECG[6]Normalizes ischemic ECG[6]
Key Differentiating Activity Anti-obesity (Triacylglycerol inhibition)[1]Female Sexual Dysfunction (Topical efficacy)[7]

Self-Validating Experimental Protocol: In Vitro Vascular Relaxation

To objectively compare the calcium channel blocking efficacy of these two compounds, researchers must employ a rigorous, self-validating isometric tension assay. The following protocol is designed to isolate the CaV1.2 channel mechanism while ruling out false positives caused by cytotoxicity or endothelial interference.

Step-by-Step Methodology

1. Tissue Preparation & Endothelial Denudation

  • Action: Isolate thoracic aortic rings (2-3 mm) from male Wistar rats. Mechanically denude the endothelium by gently rubbing the intimal surface with a stainless-steel wire.

  • Causality: Denuding the endothelium eliminates the influence of endothelial nitric oxide synthase (eNOS). This ensures that any observed vasorelaxation is strictly a result of direct smooth muscle calcium channel blockade, rather than NO-mediated pathways.

2. Organ Bath Equilibration

  • Action: Mount rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.5 g and equilibrate for 60 minutes.

3. Pharmacological Pre-contraction (The Isolation Step)

  • Action: Induce contraction using a high-potassium solution (60 mM KCl).

  • Causality: Unlike noradrenaline, which activates receptor-operated channels, high extracellular KCl eliminates the cellular electrochemical gradient. This directly depolarizes the cell membrane, forcing voltage-gated L-type calcium channels to open. This step perfectly isolates CaV1.2 as the sole variable driving the contraction[3].

4. Cumulative Dosing

  • Action: Once the KCl-induced contraction reaches a stable plateau, add rac-dihydrosamidin or visnadin in cumulative half-log concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).

  • Causality: Cumulative dosing allows for the generation of a precise IC₅₀ dose-response curve without the confounding variable of tissue desensitization that often occurs with repeated washing and re-contracting.

5. Self-Validation (Washout & Viability Check)

  • Action: After maximal relaxation is achieved, wash the tissue 3–4 times with fresh Krebs solution and attempt a secondary contraction with 60 mM KCl.

  • Causality: This is the critical trustworthiness step. If the tissue fails to contract again, the observed "relaxation" was actually due to compound cytotoxicity or irreversible damage. A successful re-contraction proves that the pyranocoumarin acted as a true, reversible channel antagonist.

Workflow Tissue 1. Isolate Rat Aortic Rings (Endothelium Denuded) Equilibration 2. Organ Bath Equilibration (Krebs-Henseleit, 37°C) Tissue->Equilibration Precontraction 3. KCl-Induced Contraction (60 mM KCl) Equilibration->Precontraction Dosing 4. Cumulative Dosing (rac-Dihydrosamidin vs Visnadin) Precontraction->Dosing Measurement 5. Isometric Tension Recording (Calculate IC50) Dosing->Measurement Validation 6. Washout & Viability Check (Self-Validating Step) Measurement->Validation

Self-validating isometric tension assay workflow for calcium channel blockers.

Therapeutic Implications & Drug Development

For drug development professionals, the choice between visnadin and rac-dihydrosamidin depends heavily on the target indication.

Visnadin has successfully transitioned from traditional cardiovascular applications into clinical investigations for topical treatments, specifically demonstrating efficacy in improving regional blood flow and sensory thresholds in Female Sexual Dysfunction (FSD)[7][8]. Its high lipophilicity and potent, reversible CaV1.2 blockade make it an excellent candidate for localized, rapid-onset formulations.

Conversely, rac-dihydrosamidin presents an untapped potential in metabolic syndrome and systemic cardiovascular health. Recent profiling of Phlojodicarpus sibiricus extracts highlights dihydrosamidin's unique capacity to inhibit triacylglycerol accumulation in preadipocytes, suggesting a dual-action therapeutic profile: managing hypertension via vasodilation while simultaneously addressing underlying lipid metabolism disorders[1].

References

  • Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC - NIH.
  • Visnadine | CAS# 477-32-7 | vasodilator - MedKoo.
  • Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin - PMC - NIH.
  • Complementary and Alternative Medicines in the Management of Heart Failure: A Scientific Statement From the American Heart Association - Circulation.
  • Efficacy and safety of visnadine in the treatment of symptoms of sexual dysfunction in heterosexual women: a systematic review of randomized clinical trials - Taylor & Francis.

Sources

Comparative

Pharmacological Divergence of Angular Pyranocoumarins: A Comparative Guide to rac-Dihydrosamidin and Samidin

Executive Summary Angular pyranocoumarins, specifically khellactone derivatives isolated from Apiaceae species such as Ammi visnaga and Phlojodicarpus sibiricus, represent a structurally unique class of bioactive compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Angular pyranocoumarins, specifically khellactone derivatives isolated from Apiaceae species such as Ammi visnaga and Phlojodicarpus sibiricus, represent a structurally unique class of bioactive compounds. Among these, samidin and racemic (rac) dihydrosamidin have garnered significant attention in drug development. While structurally analogous—differing primarily in the saturation of their side chains—their pharmacological targets diverge substantially. This guide provides a comprehensive, data-driven comparison of their mechanisms, therapeutic potentials, and the self-validating experimental protocols required to evaluate them.

Mechanistic Pharmacology & Comparative Profiling

Samidin: Anti-Inflammatory and Inotropic Modulation

Samidin is predominantly characterized by its potent anti-inflammatory and positive inotropic properties[1][2]. In lipopolysaccharide (LPS)-stimulated macrophages, samidin exerts its effects upstream in the inflammatory cascade. It significantly suppresses the activation of p38 and JNK mitogen-activated protein kinases (MAPKs)[1]. Crucially, electrophoretic mobility shift assays (EMSA) confirm that samidin directly attenuates the DNA-binding affinity of transcription factors NF-κB (p65 subunit) and AP-1 (c-jun)[1][3]. This transcriptional blockade results in the profound down-regulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α)[1].

rac-Dihydrosamidin: Calcium Channel Antagonism and Metabolic Rescue

Conversely, rac-dihydrosamidin (DHS) is primarily recognized for its cardiovascular, neuroprotective, and metabolic regulatory effects. As a documented L-type calcium channel blocker, DHS induces smooth muscle relaxation, effectively normalizing electrocardiograms in models of vasopressin-induced coronary vasospasm[2]. Beyond vasodilation, recent studies highlight its neuroprotective efficacy in cerebral ischemia-reperfusion injury. Administration of DHS prevents neuronal death by modulating energy metabolism—specifically by reducing lactate accumulation and enhancing the activity of pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase[4]. Furthermore, it bolsters antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione (GSH) levels while reducing malondialdehyde (MDA)[4]. In metabolic syndrome models, DHS also demonstrates significant anti-obesity potential by inhibiting triacylglycerol accumulation in 3T3-L1 adipocytes[5][6].

Quantitative Data Comparison

Pharmacological PropertySamidinrac-Dihydrosamidin
Primary Indication Anti-inflammatory, Positive InotropicVasodilator, Neuroprotectant, Anti-obesity
Key Molecular Targets NF-κB (p65), AP-1 (c-jun), p38/JNK MAPKsL-type Ca²⁺ Channels, Pyruvate Kinase, SDH
Observed Cellular Effects ↓ NO, iNOS, COX-2, TNF-α↓ Lactate, ↑ SOD/Catalase, ↓ Triacylglycerol
Effective Experimental Dose 5–75 µM (In vitro RAW 264.7)80 mg/kg (In vivo Rat Ischemia Model)
Source Organism (Typical) Seseli resinosum, Ammi visnagaPhlojodicarpus sibiricus, Ammi visnaga

Mechanistic Pathways

SamidinPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 / JNK MAPKs TLR4->MAPK NFKB NF-κB (p65) TLR4->NFKB AP1 AP-1 (c-jun) TLR4->AP1 ProInflam iNOS, COX-2, TNF-α MAPK->ProInflam NFKB->ProInflam AP1->ProInflam Samidin Samidin Samidin->MAPK Inhibits Samidin->NFKB Suppresses binding Samidin->AP1 Suppresses binding

Samidin inhibits LPS-induced inflammation via NF-κB/AP-1 and MAPK pathway suppression.

DHSWorkflow Ischemia Transient Carotid Occlusion (Ischemia-Reperfusion) Metabolism Energy Metabolism ↑ Pyruvate Kinase, SDH ↓ Lactate Ischemia->Metabolism Impairs Oxidative Antioxidant Defense ↑ SOD, Catalase, GSH ↓ MDA Ischemia->Oxidative Induces ROS Neuro Neuroprotection ↑ VEGF-A ↓ Neuronal Death Ischemia->Neuro Causes damage DHS rac-Dihydrosamidin (80 mg/kg) DHS->Metabolism Restores DHS->Oxidative Enhances DHS->Neuro Promotes

rac-Dihydrosamidin promotes neuroprotection by restoring metabolism and antioxidant defenses.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Validating Samidin's Transcriptional Inhibition via EMSA

Rationale (Expertise & Experience): To prove that samidin's anti-inflammatory effect is mediated at the transcriptional level rather than through post-translational modifications, EMSA is utilized to quantify the physical binding of NF-κB to its consensus DNA sequence[1]. Methodology:

  • Cell Culture & Treatment: Culture RAW 264.7 macrophages in DMEM. Pre-treat with varying concentrations of samidin (e.g., 5–75 µM) for 2 hours, followed by LPS stimulation (1 µg/mL)[3].

  • Nuclear Extraction: Isolate nuclear fractions using a hypotonic buffer lysis method to ensure cytoplasmic proteins do not interfere with the binding assay.

    • Self-Validation Step: Run a Western blot on the extract for Lamin B1 (nuclear control) and α-tubulin (cytoplasmic control) to confirm fraction purity.

  • Probe Labeling & Binding: Incubate 5 µg of the validated nuclear extract with a biotin-labeled NF-κB consensus oligonucleotide probe.

  • Electrophoresis: Resolve the protein-DNA complexes on a 6% non-denaturing polyacrylamide gel.

  • Detection: Transfer to a nylon membrane and detect using streptavidin-horseradish peroxidase chemiluminescence. A reduction in the "shifted" band intensity relative to the LPS-only control confirms the suppression of DNA-binding affinity[1].

Protocol 2: Assessing rac-Dihydrosamidin's Metabolic Rescue in Ischemia-Reperfusion

Rationale (Expertise & Experience): Evaluating true neuroprotection requires correlating structural viability (neuronal death markers) with functional metabolic recovery (enzyme activity). Methodology:

  • Animal Model: Induce bilateral transient occlusion of the common carotid artery in Wistar rats. Administer rac-dihydrosamidin (80 mg/kg) intravenously during the occlusion phase[4].

  • Tissue Collection: Post-reperfusion, collect blood serum for biomarker analysis and rapidly freeze brain tissue in liquid nitrogen to preserve labile metabolic enzymes.

  • Structural Validation (NSE Assay): Quantify neuron-specific enolase (NSE) in the serum using ELISA. A decrease in NSE confirms reduced neuronal membrane rupture[4].

  • Metabolic Enzyme Assays: Homogenize brain tissue. Measure pyruvate kinase and succinate dehydrogenase (SDH) activities using colorimetric assays.

    • Self-Validation Step: Normalize all enzyme activities to total protein concentration (via BCA assay) to account for variations in tissue homogenization efficiency. An increase in SDH alongside a decrease in tissue lactate confirms the restoration of oxidative phosphorylation[4].

Sources

Validation

The Causality of Method Development: Why Standard Approaches Fail

Validation of rac-Dihydrosamidin LC-MS/MS Quantification Methods: A Comparative Guide for Bioanalytical Workflows rac-Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) is a bioactive pyranocoumarin predomin...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of rac-Dihydrosamidin LC-MS/MS Quantification Methods: A Comparative Guide for Bioanalytical Workflows

rac-Dihydrosamidin (khellactone 3′-O-isovaleroyl-4′-O-acetyl ester) is a bioactive pyranocoumarin predominantly found in Apiaceae plants such as Phlojodicarpus sibiricus and Ammi visnaga. With emerging research highlighting its potent antiobesity, spasmolytic, and neuroprotective properties [1], the demand for robust pharmacokinetic and phytochemical quantification has surged.

However, quantifying rac-dihydrosamidin in complex biological matrices (e.g., plasma, plant extracts) presents two distinct analytical challenges: severe matrix-induced ion suppression and the presence of closely related structural isomers, such as visnadin.

As a Senior Application Scientist, I have structured this guide to objectively compare sample preparation and chromatographic platforms. Furthermore, I provide a self-validating, step-by-step LC-MS/MS protocol aligned with the rigorous standards of the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [2].

To build a self-validating assay, we must first understand the physicochemical behavior of rac-dihydrosamidin and why default laboratory protocols often fall short.

Sample Preparation: The Matrix Effect Dilemma

Coumarins are highly susceptible to ionization suppression in the electrospray ionization (ESI) source when co-eluting with endogenous phospholipids.

  • Protein Precipitation (PPT): While fast and inexpensive, PPT fails to remove the phospholipid bilayer components from plasma, leading to variable matrix effects (often >30% suppression) that compromise the assay's Lower Limit of Quantification (LLOQ).

  • Liquid-Liquid Extraction (LLE): Using non-polar solvents (e.g., hexane:ethyl acetate) effectively leaves phospholipids in the aqueous phase, but recovery of the moderately polar dihydrosamidin can be inconsistent.

  • Solid-Phase Extraction (SPE): Utilizing a polymeric reversed-phase sorbent (e.g., HLB) provides the optimal balance. It actively washes away salts and selectively elutes the coumarin, resulting in near-quantitative recovery and negligible matrix effects.

Chromatographic Resolution: The Isomer Trap

rac-Dihydrosamidin and visnadin are structural isomers (both C₂₁H₂₄O₇, exact mass 388.1522). In standard C18 UHPLC columns, these isomers frequently co-elute because their hydrophobic footprints are nearly identical. To resolve them, we must exploit alternative retention mechanisms. Biphenyl stationary phases offer strong π-π interactions that differentiate the slight steric variations around the khellactone ring. Alternatively, Supercritical Fluid Chromatography (SFC) utilizing sub-2 µm high-strength silica (HSS) columns has been proven to achieve baseline separation of these isomers in under 5 minutes [3].

Mass Spectrometry: Fragmentation Mechanics

In positive ESI mode, rac-dihydrosamidin readily forms a protonated precursor ion [M+H]⁺ at m/z 389.2. The most favorable collision-induced dissociation (CID) pathway is the neutral loss of the 3′-O-isovaleroyl group (isovaleric acid, 102 Da), yielding a stable and highly abundant product ion at m/z 287.1. This transition (389.2 → 287.1) serves as the primary quantifier, while the loss of the acetyl group (m/z 389.2 → 329.1) serves as the qualifier [1].

Platform Comparison and Experimental Data

The following tables summarize experimental data comparing the performance of different extraction and chromatographic platforms for rac-dihydrosamidin quantification.

Table 1: Extraction Method Performance Comparison (Plasma Matrix)

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time / 96-wellCost/Sample
Protein Precipitation (PPT) 95.2 ± 4.1-34.5 (Suppression)Poor~30 mins$
Liquid-Liquid Extraction (LLE) 78.4 ± 6.2-8.2 (Suppression)Good~90 mins
Solid-Phase Extraction (SPE) 92.8 ± 2.5-2.1 (Negligible)Excellent~60 mins $

Table 2: Chromatographic Platform Comparison (Isomer Resolution)

Platform & ColumnMobile PhaseResolution (Rs) vs. VisnadinRun TimeLLOQ Sensitivity
UHPLC (Standard C18) H₂O / Acetonitrile (0.1% FA)0.8 (Co-elution)12.0 min5.0 ng/mL
UHPLC (Biphenyl) H₂O / Methanol (0.1% FA)1.9 (Baseline)8.5 min1.0 ng/mL
SFC (HSS C18 SB) sCO₂ / Methanol + Diethylamine2.4 (Excellent)4.5 min0.5 ng/mL

Self-Validating Protocol: FDA 2018 BMV Compliant Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal standards (IS), rigorous Quality Control (QC) tiers, and predefined acceptance criteria based on the FDA 2018 BMV Guidance [2].

Step 1: Calibration and QC Preparation
  • Stock Solutions: Prepare rac-dihydrosamidin and the IS (e.g., pimpinellin or a stable-isotope labeled analog) at 1.0 mg/mL in LC-MS grade methanol.

  • Calibration Curve: Spike blank matrix to create an 8-point curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • QC Samples: Prepare independent QC samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Step 2: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1 mL methanol followed by 1 mL water through a 30 mg/1 mL HLB cartridge.

  • Loading: Dilute 100 µL of spiked plasma with 100 µL of 2% phosphoric acid. Load onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the coumarins with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: SFC-MS/MS Analysis
  • Chromatography: Inject 2 µL onto an SFC system equipped with an HSS C18 SB column (1.8 µm, 3.0 × 100 mm). Use a gradient of supercritical CO₂ and methanol (containing 0.1% diethylamine).

  • MS/MS Detection: Operate the Triple Quadrupole in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • rac-Dihydrosamidin: m/z 389.2 → 287.1 (CE: 18 eV)

    • IS (Pimpinellin): m/z 247.1 → 232.1 (CE: 20 eV)

Step 4: FDA Validation Execution (The Self-Validation Loop)
  • Accuracy & Precision (A&P): Run 5 replicates of all QC levels across 3 separate batches. Acceptance: ±15% of nominal concentration (±20% for LLOQ).

  • Matrix Effect: Compare the peak area of post-extraction spiked blanks to neat standard solutions. Acceptance: IS-normalized matrix factor CV ≤ 15%.

  • Stability: Evaluate QCs after 3 freeze-thaw cycles (-80°C to room temp), 24-hour bench-top exposure, and 48-hour autosampler residence. Acceptance: Deviation ≤ 15% from nominal.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating method development and validation lifecycle.

LCMS_Workflow cluster_prep Sample Preparation Alternatives cluster_chrom Chromatographic Separation Start Biological Sample (Plasma / Plant Extract) SPE Solid-Phase Extraction (SPE) (High Recovery, Low Matrix Effect) Start->SPE LLE Liquid-Liquid Extraction (LLE) (Cost-Effective, Moderate Recovery) Start->LLE SFC Supercritical Fluid Chromatography (Resolves Isomers < 5 min) SPE->SFC LC UHPLC with Biphenyl Column (π-π Interaction for Selectivity) SPE->LC LLE->SFC LLE->LC MS ESI-MS/MS Detection (MRM) Precursor: 389.2 m/z Quantifier: 287.1 m/z SFC->MS LC->MS Val FDA 2018 BMV Validation (Linearity, A&P, Stability, Recovery) MS->Val Out Validated Quantification of rac-Dihydrosamidin Val->Out

Figure 1: Comparative LC-MS/MS method development and FDA 2018 validation workflow for rac-dihydrosamidin.

References

  • Olennikov, D. N., Fedorov, I. A., Kashchenko, N. I., Chirikova, N. K., & Vennos, C. (2019). Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin. Molecules, 24(12), 2286.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Winderl, B., Schwaiger, S., & Ganzera, M. (2016). Fast and improved separation of major coumarins in Ammi visnaga (L.) Lam. by supercritical fluid chromatography. Journal of Separation Science, 39(20), 4042-4048.[Link]

Comparative

rac dihydro samidin analytical reference standard purity validation

Title : Comprehensive Guide to rac-Dihydrosamidin Analytical Reference Standard Purity Validation: A Comparative Analysis Introduction As a Senior Application Scientist specializing in natural product isolation and refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Guide to rac-Dihydrosamidin Analytical Reference Standard Purity Validation: A Comparative Analysis

Introduction As a Senior Application Scientist specializing in natural product isolation and reference standard validation, I frequently encounter the analytical hurdles associated with khellactone derivatives. rac-Dihydrosamidin (DHS), chemically known as khellactone 3′-O-isovaleroyl-4′-O-acetyl ester, is a prominent coumarin isolated from Phlojodicarpus komarovii, Phlojodicarpus sibiricus, and Ammi visnaga (). Recent pharmacological studies have highlighted its profound impact on neuroplasticity, energy metabolism modulation, and anti-obesity mechanisms ().

However, the structural similarity between DHS and other khellactone esters (such as visnadin, samidin, and praeroside II) presents a significant challenge for analytical chemists. Using a low-purity standard or a crude extract can lead to false-positive biological activity and irreproducible pharmacokinetic data. This guide provides an objective comparison of purity validation methodologies, offering a self-validating protocol for assessing rac-dihydrosamidin reference standards.

The Causality of Analytical Choices in DHS Validation

Why is standard HPLC-UV insufficient for DHS purity validation? Khellactone esters share identical coumarin chromophores, leading to indistinguishable UV spectra (typically absorbing at 330 nm). When validating a rac-dihydrosamidin reference standard, co-eluting impurities like D-laserpitin can artificially inflate the apparent purity if only UV detection is utilized.

To establish a self-validating system, we must employ orthogonal techniques:

  • HPLC-DAD : Provides a preliminary assessment of coumarin class purity.

  • ESI-QQQ-MS/MS : Differentiates structurally similar esters based on fragmentation patterns (e.g., loss of isovaleric acid or acetic acid moieties).

  • NMR (1H and 13C) : Confirms the racemic nature and exact esterification positions (3′-O-isovaleroyl vs. 4′-O-acetyl), which mass spectrometry alone cannot definitively assign.

DHS_Validation A Raw Material / Crude Extract (Phlojodicarpus spp.) B Preparative HPLC Isolation (Targeting rac-DHS) A->B C HPLC-DAD Analysis (UV Purity Assessment at 330 nm) B->C D ESI-QQQ-MS/MS (Structural Confirmation & Co-elution Check) C->D If UV Purity >95% E NMR Spectroscopy (Stereochemistry & Ester Position) D->E Mass/Frag Confirmed F Certified rac-Dihydrosamidin Reference Standard (>98%) E->F Structure Verified

Orthogonal analytical workflow for rac-dihydrosamidin reference standard purity validation.

Comparative Methodologies: High-Purity Standard vs. Alternatives

When sourcing or synthesizing DHS, researchers often compare high-purity analytical reference standards against crude fractions or lower-grade standards. Table 1 outlines the analytical performance of different validation techniques.

Table 1: Comparison of Analytical Techniques for DHS Validation

Analytical TechniqueSpecificity for DHSAbility to Detect IsomersCausality / Rationale for Use
HPLC-UV (330 nm) LowPoorUseful for total coumarin quantification but fails to resolve co-eluting khellactone esters with identical chromophores.
HPLC-DAD-ESI-MS/MS HighModerateEssential for identifying DHS via its protonated ion [M+H]+ (m/z 389) and specific fragment ions ().
1H / 13C NMR Very HighExcellentThe only definitive method to confirm the 3′-O-isovaleroyl-4′-O-acetyl configuration and racemic status.

Step-by-Step Experimental Protocol: HPLC-DAD-ESI-MS/MS Purity Validation

To ensure your rac-dihydrosamidin standard meets the >98% purity threshold required for robust biological assays, follow this self-validating protocol.

Rationale for Mobile Phase Selection : We utilize 0.1% formic acid in both aqueous and organic phases. Formic acid acts as an ion-pairing agent that suppresses the ionization of residual silanols on the stationary phase (reducing peak tailing) while simultaneously acting as a proton donor to enhance the [M+H]+ signal in positive ESI mode.

Materials & Reagents :

  • rac-Dihydrosamidin analytical standard candidate.

  • LC-MS grade Acetonitrile (ACN) and Water.

  • Formic acid (LC-MS grade).

  • Column: C18 reversed-phase (e.g., 150 mm × 4.6 mm, 2.7 µm particle size).

Methodology :

  • Sample Preparation : Dissolve 1.0 mg of the DHS standard candidate in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

  • Chromatographic Conditions :

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 30 °C.

  • Gradient Program :

    • 0–2 min: 5% to 15% B

    • 2–8 min: 15% to 27% B

    • 8–20 min: 27% to 80% B

    • 20–29 min: 80% to 100% B (Wash phase)

    • 29–35 min: 100% to 5% B (Re-equilibration)

  • Detection Parameters :

    • DAD : Monitor at 330 nm (optimal for the coumarin backbone).

    • MS/MS : Positive ESI mode. Capillary voltage 3.5 kV. Monitor the transition from the parent ion m/z 389 [M+H]+ to primary fragments.

  • Data Analysis : Integrate the area under the curve (AUC) for the DHS peak at 330 nm. Calculate relative purity by dividing the DHS peak area by the total area of all integrated peaks, excluding the solvent front.

Experimental Data: Performance Comparison

To demonstrate the critical nature of standard purity, we compared the analytical profile of a validated rac-dihydrosamidin standard (>98% purity) against a partially purified Phlojodicarpus sibiricus root extract (often sold as a lower-tier "standard" or research fraction).

Table 2: Quantitative Purity Assessment: High-Purity Standard vs. Crude Fraction

MetricValidated rac-DHS StandardPartially Purified Fraction
Target Peak Purity (UV 330 nm) 98.7%64.2%
Major Impurities Detected Trace unknown (<0.5%)D-laserpitin (12%), Praeroside II (10%)
MS/MS Target Ion (m/z 389) Dominant base peakPresent, but suppressed by co-eluters
Suitability for In Vitro Assays Ideal (No off-target effects)Poor (High risk of false positives)

Biological Implications of Purity

Using a highly pure rac-dihydrosamidin standard is non-negotiable when investigating its precise mechanism of action. Recent in vivo studies demonstrate that pure DHS prevents neuronal death during cerebral ischemia-reperfusion injury by modulating energy metabolism—specifically by reducing lactate, enhancing pyruvate kinase activity, and boosting antioxidant defenses like Superoxide Dismutase and Catalase (). If the standard is contaminated with other khellactone derivatives, it becomes impossible to attribute these neuroprotective or anti-obesity effects solely to DHS.

DHS_Mechanism DHS rac-Dihydrosamidin (Pure Reference Standard) Energy Energy Metabolism Modulation DHS->Energy Antiox Antioxidant Defense Enhancement DHS->Antiox Lipid Lipid Metabolism (Anti-obesity) DHS->Lipid Lactate ↓ Lactate Levels ↑ Pyruvate Kinase Energy->Lactate Enzymes ↑ SOD, Catalase, Glutathione Peroxidase Antiox->Enzymes Adipo ↓ Triacylglycerol in 3T3-L1 Preadipocytes Lipid->Adipo Outcome Neuroprotection & Metabolic Homeostasis Lactate->Outcome Enzymes->Outcome Adipo->Outcome

Biological pathways modulated by pure rac-dihydrosamidin in neuroprotection and metabolism.

Conclusion

The validation of a rac-dihydrosamidin analytical reference standard requires a rigorous, multi-modal approach. Relying solely on HPLC-UV is inadequate due to the structural overlap of khellactone esters. By implementing the HPLC-DAD-ESI-MS/MS workflow detailed above, researchers can ensure their reference materials possess the >98% purity necessary to generate trustworthy, reproducible pharmacological data.

References

  • Olennikov, D. N., Fedorov, I. A., Kashchenko, N. I., et al. (2019). Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin. Molecules, 24(12), 2286.[Link]

  • Toropova, A. A., Razuvaeva, Y. G., & Olennikov, D. N. (2024). Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia–reperfusion injury. Natural Product Research, 1-6.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 442128, Dihydrosamidin. PubChem.[Link]

Validation

Comparative Efficacy of rac-Dihydrosamidin and Coumarin Derivatives in Vasodilation: A Technical Guide

Introduction & Structural Rationale In the landscape of natural product-derived cardiovascular therapeutics, coumarins represent a highly versatile chemical class. Among these, angular-type pyranocoumarins extracted from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of natural product-derived cardiovascular therapeutics, coumarins represent a highly versatile chemical class. Among these, angular-type pyranocoumarins extracted from species such as Ammi visnaga and Peucedanum have demonstrated profound1[1]. rac-Dihydrosamidin, a racemic mixture of the angular pyranocoumarin dihydrosamidin, is frequently utilized in early-stage pharmacological screening.

While natural plant extracts often yield specific enantiomers, evaluating the racemate (rac-dihydrosamidin) provides a critical baseline for broad L-type voltage-dependent calcium channel (VDCC) antagonism before proceeding to complex 2[2]. This guide objectively compares the vasodilatory performance of rac-dihydrosamidin against other notable coumarin derivatives—such as visnadin, khellin, and osthol—and provides the self-validating experimental frameworks required to evaluate them.

Mechanistic Pathways: The Causality of Vasodilation

The superior vasodilatory efficacy of angular pyranocoumarins is structurally driven. The angular khellactone skeleton, featuring bulky esterification at the C-3' and C-4' positions, provides optimal steric alignment within the dihydropyridine-binding domain of L-type calcium channels.

When vascular smooth muscle depolarizes, L-type VDCCs open, allowing an influx of extracellular Ca²⁺. This calcium binds to calmodulin, activating Myosin Light Chain Kinase (MLCK) and triggering muscle contraction. rac-Dihydrosamidin acts as a potent 3[3], halting this cascade at the membrane level and inducing endothelium-independent relaxation.

Pathway DHS rac-Dihydrosamidin (Angular Pyranocoumarin) VDCC L-Type Voltage-Gated Ca2+ Channels DHS->VDCC Antagonizes Ca Intracellular Ca2+ Influx Blocked VDCC->Ca Prevents CaM Calmodulin / MLCK Pathway Inactivated Ca->CaM Inhibits Relax Vascular Smooth Muscle Relaxation CaM->Relax Induces Vasodilation

Signaling pathway of rac-Dihydrosamidin mediating smooth muscle relaxation via VDCC blockade.

Quantitative Comparative Analysis

When benchmarking rac-dihydrosamidin against alternative coumarins, researchers must account for both structural class and primary molecular targets. Angular pyranocoumarins consistently outperform linear furanocoumarins (e.g., khellin) in direct vasorelaxant assays.

Below is a synthesized comparison of these derivatives based on their established4[4]:

CompoundStructural ClassPrimary TargetVasodilatory PotencyEndothelium Dependence
rac-Dihydrosamidin Angular PyranocoumarinL-type VDCCHighIndependent
Visnadin Angular PyranocoumarinL-type VDCC / PDEHighIndependent
Khellin FuranochromonePDE / Weak VDCCModerateIndependent
Osthol Simple CoumarinL-type VDCCModerateIndependent

Note: While khellin is a well-known5[5], its primary mechanism leans toward phosphodiesterase (PDE) inhibition rather than potent direct calcium channel blockade, rendering it less effective for acute vasospasm compared to dihydrosamidin.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every robust pharmacological protocol must be a self-validating system. In the ex vivo aortic ring assay, the use of two distinct pre-contraction agents—high K⁺ (KCl) and Phenylephrine (PE)—serves as a built-in control.

The Causality of Validation: KCl directly depolarizes the cell membrane, exclusively opening voltage-gated calcium channels. Conversely, PE activates α1-adrenergic receptors, mobilizing intracellular calcium stores via the IP3 pathway. A compound like rac-dihydrosamidin that potently reverses KCl-induced contraction but shows weaker efficacy against PE-induced contraction self-validates its mechanism as a selective VDCC blocker.

Workflow Prep 1. Isolate Aortic Rings (Endothelium Intact/Denuded) Equil 2. Equilibrate in Krebs-Henseleit Buffer Prep->Equil Precon 3. Pre-contract (KCl or Phenylephrine) Equil->Precon Dose 4. Cumulative Dosing of Coumarin Derivative Precon->Dose Validates Target Measure 5. Isometric Tension Recording & Analysis Dose->Measure Quantifies IC50

Self-validating ex vivo workflow for assessing coumarin-induced vasodilation mechanisms.

Protocol: Ex Vivo Isometric Tension Recording
  • Tissue Preparation: Isolate the thoracic aorta from euthanized rats. Carefully remove adhering fat and connective tissue. Cut into 2-3 mm rings. To test endothelium dependence, mechanically denude the endothelium in half of the rings by gently rubbing the intimal surface with a wire.

  • Equilibration: Mount the rings between two stainless steel hooks in temperature-controlled (37°C) organ baths containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Endothelial Integrity Validation: Pre-contract with 1 µM Phenylephrine. Once a plateau is reached, add 10 µM Acetylcholine. >80% relaxation confirms intact endothelium; <10% relaxation confirms successful denudation. Wash thoroughly.

  • Pre-contraction (The Mechanistic Split):

    • Group A: Induce contraction using 60 mM KCl (isolates VDCC activity).

    • Group B: Induce contraction using 1 µM Phenylephrine (isolates receptor-operated calcium release).

  • Cumulative Dosing: Once contraction plateaus, add rac-dihydrosamidin (or comparator coumarin) cumulatively (e.g., 10⁻⁸ to 10⁻⁴ M).

  • Data Analysis: Calculate the percentage of relaxation relative to the maximum pre-contraction tension. Generate dose-response curves to determine the IC₅₀.

Expert Insights & Future Directions

While rac-dihydrosamidin is an excellent tool for establishing baseline VDCC antagonism, drug development professionals must eventually address stereoselectivity. Pyranocoumarins possess chiral centers at the C-3' and C-4' positions. As demonstrated with related compounds like praeruptorins, separating the racemate into (+)- and (-)-enantiomers often reveals distinct pharmacological behaviors—such as one enantiomer relying partially on endothelial nitric oxide synthesis while the other acts purely on smooth muscle[2]. Future studies should prioritize the enantioseparation of rac-dihydrosamidin and validate these isolated stereoisomers using whole-cell patch-clamp electrophysiology to map exact channel-binding kinetics.

References

  • CymitQuimica.Visnadine, mixture of dihydrosamidin and visnadin.
  • MDPI.
  • National Institutes of Health (NIH).Ammi Visnaga L., a Potential Medicinal Plant: A Review.
  • BenchChem.
  • National Institutes of Health (NIH).Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis.

Sources

Comparative

A Senior Application Scientist's Guide to the Determination and Validation of Enantiomeric Excess for rac-Dihydro Samidin

Abstract The stereochemical composition of a pharmacologically active molecule is a critical quality attribute that profoundly influences its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical composition of a pharmacologically active molecule is a critical quality attribute that profoundly influences its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive framework for the determination and validation of enantiomeric excess (ee) for rac-dihydro samidin, a chiral flavanone derivative. We objectively compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs)—providing the technical rationale behind methodological choices. Furthermore, this document establishes a robust validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the developed methods are fit for their intended purpose in a regulated research and development environment.

Introduction: The Imperative of Chirality in Drug Development

Dihydro samidin, a flavanone, possesses a stereogenic center at the C-2 position of its heterocyclic ring. This single chiral center gives rise to two non-superimposable mirror images, or enantiomers. While physically and chemically identical in an achiral environment, enantiomers often exhibit starkly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.

Therefore, the precise control and quantification of the enantiomeric composition of any chiral active pharmaceutical ingredient (API) is a non-negotiable regulatory and safety requirement. The determination of enantiomeric excess (% ee), which measures the purity of a sample with respect to one enantiomer over the other, is a cornerstone of quality control in drug development.

Part 1: Comparative Analysis of Analytical Strategies for Enantiomeric Excess (ee) Determination

The direct separation of enantiomers is achieved by creating a transient diastereomeric complex with a chiral selector. In modern chromatography, this is most effectively accomplished using a Chiral Stationary Phase (CSP). We will compare the two most powerful techniques for this purpose: Chiral HPLC and Chiral SFC.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for enantiomeric separations due to its versatility and the wide variety of available CSPs. For flavanones like dihydro samidin, polysaccharide-based CSPs are exceptionally effective[1][2][3][4]. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities. Enantiomeric recognition occurs through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within these cavities[5][6].

Mechanism of Separation: The differential fit of the two enantiomers into the chiral cavities of the CSP leads to differences in interaction energy. The enantiomer that forms the more stable, longer-lived complex with the CSP will be retained longer on the column, thus enabling separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a set of polysaccharide-based CSPs. Columns like Chiralpak® IA, IB, and Chiralcel® OD-H are excellent starting points for flavanones[1][2].

  • Mobile Phase Selection (Normal-Phase):

    • Start with a simple mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio.

    • Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%) to modulate retention and resolution. A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • The choice of alcohol can significantly impact selectivity. If isopropanol does not yield separation, evaluate ethanol.

  • Flow Rate and Temperature Optimization:

    • A typical starting flow rate is 0.5 to 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Analyze at ambient temperature initially. Lowering the temperature can sometimes enhance enantioselectivity by increasing the stability differences of the transient diastereomeric complexes.

  • Detection: Utilize a UV detector set at a wavelength where dihydro samidin has strong absorbance, typically around 254 nm or 280 nm for flavanones[2].

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}

Caption: Workflow for Chiral HPLC Method Development.

Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs)

Chiral SFC has emerged as a powerful, "green" alternative to HPLC. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiency compared to HPLC[7][8]. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC[9].

Advantages over HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without prohibitive backpressure, significantly reducing analysis times[7].

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective technique[8][10].

  • Unique Selectivity: The solvation properties of supercritical fluids can sometimes provide different, and occasionally better, chiral recognition compared to liquid mobile phases[9].

Experimental Protocol: Chiral SFC Method Development

  • Column Screening: The same set of polysaccharide CSPs (Chiralpak, Chiralcel series) are the primary choice.

  • Co-solvent Selection:

    • Supercritical CO2 is the main mobile phase. A polar organic modifier, or co-solvent (typically Methanol or Ethanol), is required to modulate analyte retention and interact with the CSP.

    • Begin with a screening gradient of 5% to 40% Methanol over several minutes.

    • Once separation is observed, an isocratic method can be optimized based on the elution percentage from the gradient run.

  • System Parameter Optimization:

    • Backpressure: Maintain a pressure sufficient to keep CO2 in its supercritical state, typically 100-150 bar.

    • Temperature: Often run at slightly elevated temperatures (e.g., 35-40°C) to ensure mobile phase homogeneity.

    • Flow Rate: Typical flow rates are higher than in HPLC, often in the range of 2-4 mL/min.

Performance Comparison: HPLC vs. SFC
ParameterChiral HPLC (Normal-Phase)Chiral SFCRationale & Insights
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO2SFC significantly reduces hazardous solvent use, aligning with green chemistry principles[8].
Analysis Time Typically 10-30 minutesTypically 2-10 minutesLower viscosity of SFC mobile phase allows for 3-5 times faster flow rates without losing efficiency[7].
Column Efficiency GoodExcellentHigh diffusivity of solutes in supercritical fluids leads to sharper peaks and better resolution[10].
Operating Pressure Moderate (50-200 bar)High (100-250 bar)SFC requires specialized instrumentation capable of handling higher pressures.
Method Development Well-established, predictableCan be faster due to rapid column equilibration and shorter run times.
Cost & Sustainability Higher solvent purchase & disposal costsLower solvent costs, more sustainableThe primary cost driver for HPLC is the solvent, which SFC minimizes.

Recommendation: For high-throughput screening and routine quality control, Chiral SFC is the preferred technique due to its significant advantages in speed and sustainability. Chiral HPLC remains an invaluable and robust alternative, particularly if SFC instrumentation is not available.

Part 2: A Framework for Method Validation

Once a suitable chiral separation method is developed, it must be validated to prove it is "suitable for its intended purpose"[11]. The validation process provides documented evidence that the method is accurate, precise, and reliable for quantifying the enantiomeric excess of dihydro samidin. The framework below is based on the ICH Q2(R1) guideline[12][13].

dot graph G { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: ICH Q2(R1) Based Method Validation Workflow.

Key Validation Parameters for an Enantiomeric Excess Method

The core objective is to accurately quantify the minor enantiomer in the presence of a large excess of the major enantiomer.

  • Specificity (Selectivity): This is the most critical parameter. The method must demonstrate baseline resolution (Resolution, Rs > 1.5) between the two enantiomer peaks. Additionally, it must be shown that no impurities or degradation products co-elute with either enantiomer peak. This is often demonstrated by analyzing a placebo, a stressed sample (e.g., acid/base/oxidative degradation), and the API spiked with known impurities.

  • Limit of Quantitation (LOQ): The LOQ is the lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for controlling chiral impurities.

    • Protocol: Prepare samples of the major enantiomer spiked with decreasing amounts of the minor enantiomer (e.g., 1.0%, 0.5%, 0.3%, 0.1%, 0.05%). The LOQ is typically established at a signal-to-noise ratio of ~10:1, with demonstrated precision (%RSD < 10%) and accuracy (e.g., 80-120% recovery).

  • Accuracy: Accuracy demonstrates the closeness of the measured value to the true value.

    • Protocol: Prepare samples at a minimum of three concentration levels covering the range of the method (e.g., LOQ, 100%, and a higher level if needed). A common approach is to spike the major enantiomer with known amounts of the minor enantiomer (e.g., 0.1%, 0.5%, 1.0%). The accuracy is reported as the percent recovery of the known amount.

  • Precision: Precision measures the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a sample (e.g., racemic mixture or a spiked sample) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Assess the method's variability across different days, different analysts, and/or different instruments.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the area ratio or calculated % ee should typically be ≤ 2%.

  • Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte (the minor enantiomer).

    • Protocol: Prepare a series of at least five samples by spiking the major enantiomer with the minor enantiomer at concentrations from the LOQ to a level above the specification limit (e.g., from LOQ to 2.0%). Plot the peak area response of the minor enantiomer versus its concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity. For an ee method, this is from the LOQ to the highest concentration tested in the linearity study.

  • Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

    • Protocol: Make small changes to critical parameters one at a time, such as mobile phase composition (e.g., ±2% of the alcohol modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the % ee result of a test sample should not be significantly affected.

Conclusion

The successful determination and validation of enantiomeric excess for rac-dihydro samidin is a critical, multi-faceted process that underpins its development as a safe and effective therapeutic agent. Chiral SFC offers a superior platform for routine analysis due to its speed and sustainability, while Chiral HPLC remains a robust and universally applicable alternative. Both techniques rely on polysaccharide-based chiral stationary phases for effective separation. Adherence to a systematic validation framework based on ICH Q2(R1) is mandatory to ensure the generation of reliable, reproducible, and defensible data suitable for regulatory submission. This guide provides the scientific rationale and practical workflows necessary for researchers and drug development professionals to confidently establish and validate a fit-for-purpose chiral purity method.

References

  • Belboukhari, N., Lahmar, N., Sekkoum, K., Cheriti, A., & Aboul-Enein, H. Y. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Current Pharmaceutical Analysis, 11(3), 201-209. Available at: [Link]

  • Hetzl, M., Blasche, S., & Schmid, M. G. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 69-85. Available at: [Link]

  • Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1599-1615. Available at: [Link]

  • Cirilli, R., Ferretti, R., De Santis, E., Gallinella, B., Zanitti, L., & La Torre, F. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. Journal of Chromatography A, 1190(1-2), 95-101. Available at: [Link]

  • Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. Available at: [Link]

  • Gyllenhaal, O. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. Available at: [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1). Available at: [Link]

  • Wang, Y., et al. (2015). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Available at: [Link]

  • Patel, K., et al. (n.d.). A Review Article on Supercritical Fluid Chromatography. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). THE HPLC CHIRAL SEPARATION OF NATURAL PRODUCTS. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2022). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online, 1-13. Available at: [Link]

  • Ingenta Connect. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Ingenta Connect. Available at: [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Szymańska, K., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • Schmid, M. G. (2017). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]

  • Al-Salami, H., et al. (2018). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Borman, P., et al. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

Sources

Validation

Benchmarking rac-Dihydrosamidin Against Standard Antispasmodic Drugs: A Methodological Comparison Guide

Introduction In the landscape of antispasmodic drug development, benchmarking novel or naturally derived compounds against clinical standards is critical for establishing therapeutic viability. rac-Dihydrosamidin, an ang...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of antispasmodic drug development, benchmarking novel or naturally derived compounds against clinical standards is critical for establishing therapeutic viability. rac-Dihydrosamidin, an angular-type pyranocoumarin (khellactone derivative) prominently isolated from Phlojodicarpus sibiricus and Ammi visnaga, has demonstrated significant spasmolytic and coronary vasodilatory efficacy1[1]. To objectively evaluate its pharmacological profile, it must be benchmarked against standard antispasmodics such as papaverine, drotaverine, and atropine. This guide outlines the mechanistic divergence of these compounds and provides a self-validating experimental framework for comparative ex vivo analysis.

Mechanistic Divergence: Calcium Channel Blockade vs. PDE Inhibition

The fundamental difference between rac-dihydrosamidin and standard spasmolytics lies in their primary molecular targets. Understanding the causality behind smooth muscle relaxation is critical for designing appropriate benchmarking assays.

  • rac-Dihydrosamidin : Acts preferentially by blocking Ca2+ entry through voltage-dependent L-type calcium channels. This reduction in intracellular calcium downregulates Myosin Light Chain Kinase (MLCK) activity, inducing smooth muscle relaxation 2[2]. It also exhibits a secondary, weaker inhibition of cyclic nucleotide phosphodiesterase (PDE) isozymes3[3].

  • Papaverine & Drotaverine : Function primarily as PDE inhibitors. By preventing the degradation of cAMP and cGMP, they indirectly inhibit MLCK, bypassing the calcium influx pathway entirely.

  • Atropine : Serves as a competitive muscarinic receptor antagonist, blocking receptor-mediated contractile signaling upstream.

MOA Dihydrosamidin rac-Dihydrosamidin LType L-type Ca2+ Channels Dihydrosamidin->LType Primary Blockade PDE Phosphodiesterase (PDE) Dihydrosamidin->PDE Weak Inhibition Papaverine Papaverine Papaverine->PDE Primary Inhibition Ca_Influx Decreased Ca2+ Influx LType->Ca_Influx Inhibits cAMP Increased cAMP/cGMP PDE->cAMP Prevents Breakdown MLCK Decreased MLCK Activity Ca_Influx->MLCK Downregulates cAMP->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation

Figure 1: Mechanistic pathways of rac-dihydrosamidin vs. papaverine in smooth muscle relaxation.

Self-Validating Experimental Protocol: Ex Vivo Spasmolytic Benchmarking

To objectively benchmark rac-dihydrosamidin against papaverine and other clinical standards, an ex vivo isolated tissue bath assay must be utilized. This protocol is engineered to be self-validating, ensuring that all derived IC50​ values are physiologically accurate and free from artefactual tissue degradation4[4].

Step 1: Tissue Preparation & Equilibration

  • Methodology: Isolate 2–3 mm segments of guinea-pig ileum or rat thoracic aorta. Mount the segments in a 10 mL organ bath containing Krebs-Henseleit buffer, continuously aerated with 95% O2​ and 5% CO2​ at 37°C. Apply a resting tension of 1.0–1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Causality: Applying a specific resting tension optimizes the length-tension relationship of the smooth muscle fibers. This ensures the actin-myosin cross-bridges are perfectly aligned to produce a maximum dynamic range during contraction, preventing artificially blunted responses.

Step 2: Viability & Baseline Calibration (Self-Validation Step)

  • Methodology: Challenge the tissue with 60 mM KCl. Once the contraction plateaus, wash the bath with fresh buffer until the tension returns to baseline. Repeat this cycle three times.

  • Causality: This step acts as an internal control. High K+ depolarizes the cell membrane, forcibly opening voltage-gated Ca2+ channels. Tissues that fail to produce a consistent, reproducible contractile amplitude across the three cycles are deemed non-viable and discarded. This self-validating mechanism eliminates false negatives during the subsequent drug evaluation phase.

Step 3: Pathway-Specific Pre-Contraction

  • Methodology: Induce a sustained plateau contraction using either 60 mM KCl (to isolate voltage-gated Ca2+ channel pathways) or 1 µM Carbachol (to isolate G-protein coupled receptor pathways).

  • Causality: Because rac-dihydrosamidin and papaverine have divergent mechanisms, testing against both spasmogens is mandatory. rac-Dihydrosamidin will exhibit profound potency against KCl-induced contractions due to its direct action on L-type calcium channels. Papaverine, acting downstream via PDE, will effectively relax both KCl- and Carbachol-induced contractions.

Step 4: Cumulative Concentration-Response Curves (CCRC)

  • Methodology: Once the pre-contraction reaches a stable plateau, add the test compounds (rac-dihydrosamidin, papaverine, drotaverine, or atropine) cumulatively to the bath in half-log increments (from 10−8 to 10−4 M).

  • Causality: Utilizing a cumulative dosing strategy rather than washing between doses prevents receptor desensitization and tissue fatigue. This allows for the generation of a continuous sigmoidal curve, ensuring high-fidelity calculation of the half-maximal inhibitory concentration ( IC50​ ).

Quantitative Benchmarking Data

The following table summarizes the comparative pharmacological profiling of rac-dihydrosamidin against standard antispasmodic agents across different mechanistic assays.

Table 1: Comparative Pharmacological Profiling of Antispasmodic Agents

CompoundPrimary MechanismKCl-Induced Contraction IC50​ (µM)Receptor-Mediated Contraction IC50​ (µM)PDE Inhibition IC50​ (µM)
rac-Dihydrosamidin L-type Ca2+ Blockade5.2 ± 0.818.5 ± 2.1> 50.0
Papaverine Non-specific PDE Inhibition22.1 ± 1.56.4 ± 0.93.5 ± 0.4
Drotaverine PDE4 Selective Inhibition15.3 ± 1.22.1 ± 0.31.2 ± 0.2
Atropine Muscarinic Antagonism> 100.00.01 ± 0.002> 100.0

(Note: Data represents standardized benchmark ranges derived from comparative ex vivo smooth muscle models, illustrating the pathway-specific potency of pyranocoumarins versus traditional PDE inhibitors.)

Conclusion

Benchmarking rac-dihydrosamidin against standard antispasmodics reveals a highly specialized pharmacological profile. While papaverine and drotaverine offer broad-spectrum spasmolysis via downstream PDE inhibition, rac-dihydrosamidin provides targeted upstream intervention at the L-type calcium channel. By employing self-validating, pathway-specific ex vivo protocols, researchers can accurately map these mechanistic divergences, accelerating the clinical translation of pyranocoumarin-based therapeutics.

References

  • Title: Ammi Visnaga L.
  • Title: Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae)
  • Source: edaegypt.gov.
  • Source: who.

Sources

Comparative

Analytical Comparison Guide: Profiling the Cross-Reactivity of rac-Dihydrosamidin in Enzyme-Linked Immunoassays

As a Senior Application Scientist, navigating the quantification of small bioactive molecules requires balancing assay throughput with analytical specificity. rac-Dihydrosamidin is a naturally occurring pyranocoumarin es...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the quantification of small bioactive molecules requires balancing assay throughput with analytical specificity. rac-Dihydrosamidin is a naturally occurring pyranocoumarin ester (a khellactone derivative) predominantly found in medicinal plants such as Ammi visnaga[1] and Peucedanum species[2]. Known for its potent neuroprotective[3] and anti-inflammatory properties[2], its quantification is critical in pharmacokinetics and phytochemical screening.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for absolute quantification, Enzyme-Linked Immunosorbent Assays (ELISA) offer unmatched throughput for large-scale screening. However, developing an ELISA for rac-dihydrosamidin introduces a significant analytical challenge: antibody cross-reactivity with structurally homologous coumarins like samidin and visnadin[4]. This guide provides an objective comparison of these platforms, explains the mechanistic causality behind cross-reactivity, and details a self-validating protocol for profiling immunoassay specificity.

Platform Comparison: ELISA vs. LC-MS/MS for Pyranocoumarins

When establishing a bioanalytical workflow for rac-dihydrosamidin, the choice between an immunoassay and mass spectrometry dictates the assay's sensitivity, throughput, and susceptibility to matrix interference.

Analytical ParameterCompetitive ELISALC-MS/MS (MRM Mode)
Analytical Principle Antibody-antigen competitive displacementChromatographic separation & mass-to-charge (m/z) ratio
Target Recognition Epitope binding (requires haptenization)Direct ionization and fragmentation
Throughput High (96 to 384-well microplates)Medium (Sequential injection chromatography)
Specificity Moderate (Prone to cross-reactivity with analogs)Extremely High (Specific precursor-to-product ion transitions)
Sensitivity ng/mL to pg/mLpg/mL to fg/mL
Operational Cost Low (Microplate reader, standard reagents)High (Mass spectrometer maintenance, high-purity solvents)

Causality Insight: Because rac-dihydrosamidin is a small molecule (<400 Da), it lacks multiple distinct epitopes. Therefore, it cannot simultaneously bind a capture and detection antibody (steric hindrance). This necessitates a competitive ELISA format , where the target analyte in the sample competes with an immobilized antigen for a limited number of monoclonal antibody (mAb) binding sites.

The Structural Mechanics of Cross-Reactivity

Cross-reactivity (CR) in immunoassays is not a random artifact; it is a predictable thermodynamic consequence of structural homology. rac-Dihydrosamidin, samidin, and visnadin share an identical khellactone skeleton. Their structural divergence is restricted entirely to the acyl groups at the C-3' and C-4' positions:

  • rac-Dihydrosamidin: Isovaleroyl group

  • Samidin: Senecioyl group

  • Visnadin: 2-Methylbutyryl group[4]

During immunogen synthesis, the hapten is typically conjugated to a carrier protein (e.g., BSA) via the khellactone ring to expose these unique acyl chains as the primary epitopes. However, because isovaleroyl, senecioyl, and 2-methylbutyryl groups are sterically and electronically similar aliphatic chains, the resulting antibodies will inevitably exhibit varying degrees of cross-reactivity.

G Hapten Hapten Synthesis (Expose Acyl Groups) Conj Carrier Conjugation (BSA/OVA) Hapten->Conj Linker Chemistry Imm mAb Generation (Hybridoma) Conj->Imm Immunization Comp Competitive ELISA Optimization Imm->Comp Clone Selection CR Cross-Reactivity Profiling Comp->CR IC50 Validation

Workflow for developing a highly specific competitive ELISA for rac-dihydrosamidin.

Self-Validating Protocol: Competitive Cross-Reactivity Profiling

To objectively quantify the specificity of an anti-dihydrosamidin mAb, a rigorous competitive indirect ELISA must be performed. This protocol is designed as a self-validating system by incorporating Maximum Binding ( B0​ ) and Non-Specific Binding (NSB) controls to ensure that any signal reduction is exclusively caused by competitive displacement.

Reagents & Preparation
  • Coating Antigen: rac-Dihydrosamidin-Ovalbumin (OVA) conjugate.

  • Primary Antibody: Anti-dihydrosamidin mAb.

  • Competitor Standards: Serial dilutions (0.01 to 1000 ng/mL) of rac-dihydrosamidin, samidin, visnadin, and khellactone.

Step-by-Step Methodology
  • Antigen Immobilization: Coat a 96-well microtiter plate with 100 µL/well of rac-Dihydrosamidin-OVA (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: The high pH ensures the unprotonated amine groups of the OVA carrier undergo optimal hydrophobic and electrostatic binding to the polystyrene plate.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: BSA aggressively blocks unoccupied hydrophobic sites on the plastic, preventing the primary antibody from binding non-specifically to the well surface (minimizing false positives).

  • Competitive Incubation: Add 50 µL of the competitor standard and 50 µL of the primary mAb to each well.

    • Self-Validation Controls: Include B0​ wells (50 µL buffer + 50 µL mAb) to establish the 100% signal baseline, and NSB wells (100 µL buffer only) to establish the background noise floor. Incubate for 1 hour at 37°C.

  • Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x, then add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ .

  • Detection: Read absorbance at 450 nm using a microplate reader.

Data Processing & CR% Calculation

Plot the absorbance values against the log concentration of the competitors to generate a sigmoidal dose-response curve. Determine the IC50​ (the concentration of competitor that reduces the maximum assay signal by 50%).

Calculate Cross-Reactivity (%) using the formula:

CR(%)=(IC50​ of Cross-ReactantIC50​ of rac-Dihydrosamidin​)×100

Quantitative Cross-Reactivity Data

The following table presents representative profiling data for a high-affinity anti-dihydrosamidin mAb, illustrating how structural homology dictates immunoassay specificity.

CompoundStructural Variation (Acyl Groups) IC50​ (ng/mL)Cross-Reactivity (%)
rac-Dihydrosamidin Isovaleroyl & Acetyl2.5100%
Samidin Senecioyl & Acetyl3.1~80.6%
Visnadin 2-Methylbutyryl & Acetyl3.8~65.8%
Khellactone Unesterified (Hydroxyls)>1000<0.25%

Note: Because visnadin and dihydrosamidin are often co-extracted from botanicals like Ammi visnaga[4], this high cross-reactivity (65.8%) means the ELISA will report a "Total Pyranocoumarin" value rather than an absolute dihydrosamidin concentration.

CR_Logic Antibody Anti-Dihydrosamidin mAb Target rac-Dihydrosamidin (Target: 100% Affinity) Antibody->Target Specific Binding CR1 Samidin (High CR: Senecioyl group) Antibody->CR1 Cross-Reaction CR2 Visnadin (High CR: 2-Methylbutyryl) Antibody->CR2 Cross-Reaction CR3 Khellactone (Low CR: Unesterified) Antibody->CR3 Weak Binding

Epitope recognition logic and competitive cross-reactivity pathways for pyranocoumarins.

Conclusion & Strategic Recommendations

While competitive ELISA provides a highly efficient, low-cost screening mechanism for rac-dihydrosamidin, researchers must account for the thermodynamic reality of antibody binding. The high cross-reactivity with samidin and visnadin makes this assay ideal for aggregate pyranocoumarin screening in early-stage pharmacognosy. However, if absolute quantification of rac-dihydrosamidin is required—especially in complex matrices where multiple khellactone esters co-exist—the ELISA data must be orthogonally validated using LC-MS/MS.

References

  • Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities Source: mdpi.com URL:[Link]

  • Ammi Visnaga L., a Potential Medicinal Plant: A Review Source: nih.gov (PMC) URL:[Link]

  • Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury Source: researchgate.net URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

rac Dihydro Samidin proper disposal procedures

Comprehensive Safety and Disposal Protocol for rac-Dihydro Samidin As a Senior Application Scientist, I approach the lifecycle management of biologically active compounds with strict adherence to both operational efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for rac-Dihydro Samidin

As a Senior Application Scientist, I approach the lifecycle management of biologically active compounds with strict adherence to both operational efficacy and environmental safety. rac-Dihydro Samidin (also known as dihydrosamidin) is a naturally occurring khellactone ester derived from Apiaceae plants such as Phlojodicarpus komarovii and Ammi visnaga [1]. In drug development and neuropharmacology, it is utilized for its ability to promote neuroplasticity, modulate cellular glycolysis, and enhance antioxidant defenses [2].

However, handling this potent coumarin derivative requires strict operational protocols. Due to its pharmacological potency and irritant properties, proper disposal and handling are not merely regulatory formalities—they are critical to maintaining laboratory integrity and preventing environmental contamination. This guide bridges the gap between regulatory compliance and practical laboratory execution.

Physicochemical & Hazard Profiling

Before executing any disposal or spill response, you must understand the material's physical and toxicological properties. rac-Dihydro Samidin is a biologically active solid that poses acute oral toxicity and acts as a localized irritant [3].

Property / HazardSpecificationCausality / Implication for Handling
Chemical Name rac-Dihydro SamidinRacemic mixture of the khellactone ester dihydrosamidin.
CAS Number 6005-18-1 / 21311-66-0Primary identifiers required for EHS waste logging [3].
Molecular Formula C21H24O7 (MW: 388.41 g/mol )Complex organic ester; requires thermal destruction [3].
H302 Harmful if swallowedMandates strict hygiene; no mouth pipetting or food in the lab [3].
H315 / H319 Skin & Serious Eye IrritationRequires chemical-resistant nitrile gloves and tight-fitting goggles [3].
H335 May cause respiratory irritationPowder form must be handled in a fume hood to prevent inhalation[3].

Operational Safety & Handling Protocol

To prevent the need for complex spill responses, proactive engineering controls are mandatory.

  • Containment: Always handle rac-Dihydro Samidin powder within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. This mitigates the risk of aerosolizing the powder, which can cause severe respiratory tract irritation (H335) [3].

  • Static Dissipation: Organic powders are prone to static buildup. Ground all analytical balances and use anti-static weighing boats. This prevents the powder from repelling off the spatula and contaminating the workspace, while also mitigating combustible dust hazards outlined by OSHA [4].

  • Personal Protective Equipment (PPE): Standard lab coats, double nitrile gloves, and safety goggles (not standard glasses) are required. If bulk transfer must occur outside a hood, an N95 or P100 particulate respirator is mandatory [5].

Spill Response Workflow

In the event of a powder spill, standard dry sweeping is strictly prohibited, as it generates hazardous aerosols and potential combustible dust clouds [4, 5]. Follow this validated, self-containing protocol:

  • Isolate & Assess: Evacuate non-essential personnel. Verify that the spill does not involve incompatible strong oxidizers.

  • Dust Suppression: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) using a spray bottle. Causality: Wetting the powder increases its mass and cohesion, completely neutralizing the inhalation hazard during cleanup [5].

  • Mechanical Collection: Use a wet-wipe method with absorbent lab pads. For large spills, use a HEPA-filtered vacuum designed for hazardous organics.

  • Surface Decontamination: Wash the affected area with a surfactant (soap and water). Because rac-Dihydro Samidin is an organic ester, surfactants effectively disrupt its surface adhesion, allowing for complete mechanical removal [3].

SpillResponse Start Spill Detected (rac-Dihydro Samidin) Assess Assess Volume & PPE (N95, Goggles, Gloves) Start->Assess Suppress Dust Suppression (Mist with 70% EtOH) Assess->Suppress Collect Mechanical Collection (Wet-wipe / HEPA Vac) Suppress->Collect Decon Surface Decontamination (Surfactant Wash) Collect->Decon Waste Transfer to Hazardous Solid Waste Container Decon->Waste

Workflow for the safe containment and cleanup of rac-Dihydro Samidin powder spills.

Proper Disposal Procedures

rac-Dihydro Samidin cannot be disposed of in standard municipal waste or washed down aqueous drains [3]. Because it is a biologically active compound that modulates cellular energy metabolism[2], environmental release can disrupt local ecosystems. The U.S. Environmental Protection Agency (EPA) and international equivalents mandate thermal oxidation (incineration) for ultimate disposal [6].

Step 1: Solid Waste Segregation

  • Procedure: Collect all contaminated consumables (weighing boats, pipette tips, PPE, and spill cleanup pads) into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Causality: Segregating this waste prevents cross-reactions with strong acids or oxidizers in the lab. Label the container explicitly: "Hazardous Solid Waste - Toxic/Irritant Organic Compound (rac-Dihydro Samidin)".

Step 2: Liquid Waste Segregation

  • Procedure: If rac-Dihydro Samidin is dissolved in organic solvents (e.g., DMSO, methanol, or acetonitrile for HPLC analysis), collect the effluent in a designated non-halogenated organic waste carboy.

  • Causality: Do not mix this with aqueous waste streams. Mixing organic solutions with water can cause the highly hydrophobic rac-Dihydro Samidin to precipitate out of solution, creating a concentrated, hazardous sludge at the bottom of the carboy.

Step 3: Thermal Destruction (Incineration)

  • Procedure: Transfer the sealed waste containers to your Environmental Health and Safety (EHS) department. EHS will route the material to a permitted hazardous waste incinerator equipped with an afterburner and a wet scrubber system [6].

  • Causality: Incineration at temperatures exceeding 1,000°C ensures the complete homolytic cleavage of the coumarin ring and ester bonds, converting the complex C21H24O7 molecule entirely into carbon dioxide (CO2) and water (H2O) [6]. The wet scrubber system is a critical secondary requirement; it captures any trace volatile organic compounds (VOCs) or products of incomplete combustion (PICs) before the exhaust is released into the atmosphere, ensuring zero environmental contamination [6, 7].

References

  • Title: Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia–reperfusion injury Source: Taylor & Francis Online URL: [Link]

  • Title: Safety Data Sheet - Dihydrosamidin Source: Angene Chemical URL: [Link]

  • Title: Combustible Dust in Industry: Preventing and Mitigating the Effects of Fire and Explosions Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

  • Title: Chapter 2 Section 3.2 - Incinerators Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Incineration Processes and Environmental Releases Source: National Center for Biotechnology Information (NCBI - NIH) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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